Bis-PEG14-acid
Description
Propriétés
Formule moléculaire |
C32H62O18 |
|---|---|
Poids moléculaire |
734.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H62O18/c33-31(34)1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-32(35)36/h1-30H2,(H,33,34)(H,35,36) |
Clé InChI |
MSJLLMHXLPFKRM-UHFFFAOYSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bis-PEG14-acid |
Origine du produit |
United States |
Foundational & Exploratory
The Strategic Application of Bis-PEG14-acid in Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG14-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) linker, has emerged as a critical tool in the rational design of sophisticated therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length, hydrophilicity, and terminal carboxylic acid functionalities provide a versatile platform for the covalent linkage of biomolecules, enhancing their pharmacological properties. This technical guide provides an in-depth exploration of the research applications of this compound, presenting quantitative data on the impact of PEG linker length, detailed experimental protocols for its use in bioconjugation, and visual representations of relevant workflows and signaling pathways.
Core Principles of this compound in Bioconjugation
This compound is a polyethylene glycol derivative characterized by a chain of 14 ethylene (B1197577) glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts several desirable characteristics for its use as a linker in research and drug development:
-
Hydrophilicity: The PEG backbone significantly increases the aqueous solubility of the resulting conjugate. This is particularly advantageous when working with hydrophobic payloads or proteins that are prone to aggregation.[1]
-
Biocompatibility: PEG is well-established as a biocompatible and non-immunogenic polymer, which can reduce the immunogenicity of the conjugated molecule.
-
Defined Spacer Length: The discrete length of the PEG chain provides precise control over the distance between the conjugated molecules. This is crucial for optimizing the biological activity of complex systems like ADCs and PROTACs, where the spatial orientation of the components is critical for efficacy.
-
Homobifunctional Reactivity: The two terminal carboxylic acid groups allow for the covalent attachment of molecules containing primary or secondary amine groups through the formation of stable amide bonds.[2] This reaction is typically facilitated by carbodiimide (B86325) coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or activators like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[3]
These properties make this compound an ideal candidate for applications requiring a soluble and flexible linker to connect two molecular entities, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the final construct.
Data Presentation: The Influence of PEG Linker Length on Therapeutic Efficacy
The length of the PEG linker is a critical parameter that can significantly impact the performance of ADCs and PROTACs. While specific data for a 14-unit PEG linker is often part of a broader optimization study, the following tables summarize the general trends and quantitative effects of varying PEG chain lengths on key performance metrics, providing a rationale for the selection of a mid-length linker like this compound.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Pharmacokinetics (Half-life) | Reference |
| Short (e.g., PEG4) | Generally higher potency | May be limited by rapid clearance | Shorter | [4] |
| Medium (e.g., PEG8-PEG12) | Potency may be slightly reduced | Often improved due to better PK | Increased | [5] |
| Long (e.g., PEG24) | Potency can be further reduced | Enhanced efficacy up to a point | Significantly prolonged | [5][6] |
Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.
Table 2: Influence of PEG Linker Length on PROTAC-Mediated Protein Degradation
| PEG Linker Length (Number of atoms) | Degradation Efficacy (DC50/Dmax) | Ternary Complex Formation | Cellular Permeability | Reference |
| Short (<12 atoms) | Often poor or no degradation | May be sterically hindered | Can be favorable | [1] |
| Medium (12-20 atoms) | Frequently optimal degradation | Favorable and productive | Generally good | [7] |
| Long (>20 atoms) | Efficacy may decrease (Hook effect) | Can be less stable or non-productive | May decrease with excessive length | [1][8] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
Experimental Protocols
The following are detailed methodologies for the use of this compound in the synthesis of an Antibody-Drug Conjugate and a PROTAC.
Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol describes a two-step process for conjugating a cytotoxic payload to an antibody via a this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: e.g., 100 mM Tris buffer, pH 8.0
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Activation of this compound (Step 1):
-
Dissolve this compound (10 eq relative to the payload) in anhydrous DMF.
-
Add EDC (12 eq) and NHS (12 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated this compound.
-
-
Conjugation of Activated Linker to the Payload (Step 2):
-
Dissolve the amine-containing cytotoxic payload (1 eq) in anhydrous DMF.
-
Add the solution of the activated this compound to the payload solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3-5 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the payload-linker conjugate by reverse-phase HPLC.
-
-
Activation of the Payload-Linker Conjugate (Step 3):
-
Dissolve the purified payload-linker conjugate in anhydrous DMF.
-
Add EDC (1.5 eq) and NHS (1.5 eq).
-
Stir at room temperature for 1-2 hours.
-
-
Conjugation to the Antibody (Step 4):
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Slowly add the activated payload-linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unconjugated payload-linker and other small molecules using SEC or TFF.
-
Characterize the final ADC for drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Synthesis of a PROTAC using this compound
This protocol outlines the synthesis of a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to this compound.
Materials:
-
Target protein ligand with a primary amine handle (Warhead-NH2)
-
E3 ligase ligand with a primary amine handle (E3-Ligand-NH2)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Purification system: Flash column chromatography or preparative HPLC
Procedure:
-
Mono-coupling of this compound to the Warhead (Step 1):
-
Dissolve this compound (5 eq) in anhydrous DMF.
-
Add HATU (1.2 eq relative to the warhead) and DIPEA (3 eq relative to the warhead).
-
Stir for 15 minutes at room temperature.
-
Add Warhead-NH2 (1 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the mono-functionalized Warhead-PEG14-acid by flash chromatography or preparative HPLC.
-
-
Coupling of the Second Ligand (Step 2):
-
Dissolve the purified Warhead-PEG14-acid (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq).
-
Stir for 15 minutes at room temperature.
-
Add the E3-Ligand-NH2 (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
-
Purification and Characterization of the PROTAC:
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound.
Conclusion
This compound serves as a fundamental building block in modern bioconjugation chemistry, offering a balance of hydrophilicity, biocompatibility, and precise spatial control. Its application in the development of ADCs and PROTACs underscores the critical role of linker technology in optimizing the therapeutic potential of these next-generation drugs. The quantitative data and detailed protocols provided in this guide are intended to empower researchers in the rational design and synthesis of novel bioconjugates with improved efficacy and safety profiles. The continued exploration of linkers with varying lengths and compositions, including this compound, will undoubtedly fuel further innovation in the field of targeted therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis-PEG14-acid: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Bis-PEG14-acid, a homobifunctional crosslinker integral to modern bioconjugation and drug development. Aimed at researchers, scientists, and professionals in the field, this document details its chemical structure, physicochemical properties, and its application in modifying proteins and other molecules.
Introduction
This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by two terminal carboxylic acid groups. The molecule features a 14-unit PEG spacer, which imparts significant hydrophilicity to the structures it is incorporated into. This property is highly advantageous in biomedical research, as it can enhance the solubility and stability of conjugated biomolecules, reduce aggregation, and minimize immunogenicity. The terminal carboxylic acids can be readily activated to react with primary and secondary amines, forming stable amide bonds, making it a versatile tool for crosslinking and PEGylation.
Chemical Structure and Properties
This compound, systematically named 4,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecaoxahexatetracontanedioic acid, is a linear polymer with a defined structure. The presence of the flexible, hydrophilic PEG chain is a key determinant of its chemical behavior and utility.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C32H62O18 | [1][2] |
| Molecular Weight | ~734.8 g/mol | [1][2][3][4] |
| CAS Number | 51178-68-8 | [3][5] |
| IUPAC Name | 4,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecaoxahexatetracontanedioic acid | [1][2] |
| Appearance | White to off-white solid or liquid mixture | [6] |
| Purity | Typically ≥95% or ≥98% | [2][3][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value/Information | Source(s) |
| Solubility | Soluble in water (may require sonication for high concentrations), DMSO, DMF, and DCM. | [2][6][7] |
| pKa of Carboxylic Acids | Approximately 4-5 | [8] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment. | [2] |
Applications in Bioconjugation
The primary application of this compound lies in its ability to act as a crosslinking agent. The terminal carboxylic acid groups are reactive towards amine-containing molecules, a common functional group in proteins and peptides. This reactivity is typically harnessed through activation with carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable amine-reactive NHS ester, which then efficiently reacts with primary amines to form a robust amide bond.[5]
This chemistry is central to:
-
PEGylation of Proteins and Peptides: The covalent attachment of the PEG chain can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This includes increased solubility and stability, protection from proteolytic degradation, and reduced immunogenicity.[5]
-
Development of Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can be used to link cytotoxic drugs to antibodies, improving the solubility and stability of the resulting ADC.[1][2]
-
PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]
-
Surface Modification: It is used to modify surfaces like nanoparticles and beads to reduce non-specific protein binding and enhance biocompatibility.[5]
Experimental Protocols
The following are detailed protocols for the use of Bis-PEG-acid linkers in protein conjugation. These protocols, while described for a similar compound, are directly applicable to this compound.
Two-Step EDC/NHS Activation and Protein Conjugation
This protocol is recommended for better control over the conjugation reaction by separating the activation of the linker from the conjugation to the protein.
Materials:
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns for purification
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
-
Dissolve the protein in the Conjugation Buffer at a known concentration.
-
Dissolve this compound in the Activation Buffer.[1]
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar amount of this compound.
-
Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[1]
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.[1]
-
-
Purification:
-
Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[1]
-
Characterization of the Conjugate
-
SDS-PAGE Analysis: Successful conjugation can be confirmed by an increase in the apparent molecular weight of the protein on an SDS-PAGE gel compared to the unmodified protein.[1]
-
Mass Spectrometry: MALDI-TOF mass spectrometry can be used to determine the extent of PEGylation.
Visualizing the Process
The following diagrams illustrate the chemical reaction and the experimental workflow for protein conjugation using this compound.
Caption: EDC/NHS activation chemistry for this compound conjugation.
Caption: Experimental workflow for protein conjugation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bis-PEG4-acid, 31127-85-2 | BroadPharm [broadpharm.com]
- 8. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
Molecular weight and formula of Bis-PEG14-acid
This technical guide provides a comprehensive overview of Bis-PEG14-acid, a homobifunctional crosslinker, for researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, a general synthesis protocol, and a representative application in bioconjugation.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative characterized by a 14-unit ethylene (B1197577) glycol chain terminated at both ends by a carboxylic acid group. This structure imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous environments.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 734.83 g/mol | [1][2] |
| Chemical Formula | C₃₂H₆₂O₁₈ | [1][2][3] |
| Exact Mass | 734.3936 g/mol | [2] |
| CAS Number | 51178-68-8 | [1][3] |
| Purity | ≥95% - 98% | [1][3][4] |
| IUPAC Name | 4,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecaoxahexatetracontanedioic acid | [2] |
| Appearance | White to off-white solid or liquid mixture | [5] |
| Solubility | Soluble in water (up to 350 mg/mL with sonication) | [5] |
| Storage Conditions | Long-term: -20°C; Short-term: 0-4°C | [2][3] |
Synthesis of this compound
A common and effective method for synthesizing this compound involves the reaction of the corresponding polyethylene glycol with succinic anhydride (B1165640). This process results in the formation of ester linkages and terminal carboxylic acid groups.
Experimental Protocol: Synthesis
This protocol is a general guideline adapted from the synthesis of similar Bis-PEG-acid compounds.[6]
Materials:
-
Tetradecaethylene glycol
-
Succinic anhydride
-
Anhydrous Dioxane
-
Dichloromethane (DCM)
-
Cold Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetradecaethylene glycol (1.0 equivalent) and succinic anhydride (2.2 equivalents) in anhydrous dioxane.
-
Addition of Base: While stirring, slowly add triethylamine (2.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting residue in a minimal amount of dichloromethane. Precipitate the product by adding the DCM solution dropwise to a beaker of vigorously stirred, cold diethyl ether.
-
Isolation and Drying: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under a high vacuum to yield this compound.
Synthesis Workflow Diagram
References
Bis-PEG14-acid CAS number and supplier information
CAS Number: 51178-68-8
This technical guide provides an in-depth overview of Bis-PEG14-acid, a homobifunctional crosslinker pivotal in the fields of drug delivery and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, supplier information, and detailed experimental protocols for its application.
Core Compound Specifications
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid group at both ends of a 14-unit ethylene (B1197577) glycol chain.[1] This hydrophilic spacer enhances the solubility and pharmacokinetic profile of conjugated molecules.[1][2] The dual carboxylic acid functionalities allow for the covalent linkage of two amine-containing molecules.[1][2]
| Property | Data | Source(s) |
| CAS Number | 51178-68-8 | [2][3] |
| Molecular Formula | C32H62O18 | [1][2] |
| Molecular Weight | ~734.8 g/mol | [1][2] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid or liquid mixture | [4] |
| Storage | -20°C for long-term storage | [2] |
Commercial Suppliers
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes some of the key suppliers and their offerings.
| Supplier | Product Name | Purity | Available Quantities |
| BroadPharm | This compound | 98% | 100 mg, 500 mg, 1 g |
| AxisPharm | This compound | ≥95% | 100 mg, 500 mg, 1 g |
| MedKoo Biosciences | This compound | Research Grade | 50 mg, 100 mg |
| MedchemExpress | This compound | 98.0% | 50 mg, 100 mg, 250 mg |
Applications in Drug Development
This compound is a versatile tool in the development of complex therapeutics, primarily utilized as a linker in:
-
Antibody-Drug Conjugates (ADCs): The hydrophilic PEG chain can improve the solubility and stability of ADCs.[1] The bifunctional nature of the linker allows for the conjugation of a cytotoxic payload to an antibody, though a heterobifunctional linker is more commonly used for this specific application to ensure controlled conjugation.
-
PROTACs (Proteolysis Targeting Chimeras): As a PEG-based linker, this compound can connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.[4][5] The linker's length and flexibility are critical for the proper orientation of the two ligands to facilitate the formation of a productive ternary complex for target protein degradation.[6]
Experimental Protocols: Bioconjugation
The carboxylic acid groups of this compound can be reacted with primary amines on proteins, peptides, or other molecules to form stable amide bonds. This reaction is typically facilitated by carbodiimide (B86325) chemistry.
General Protocol for Amine Coupling using EDC/NHS
This protocol details the two-step process of first activating the carboxylic acid groups of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by reaction with an amine-containing molecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Equilibrate all reagents to room temperature before use.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve the amine-containing molecule in the Reaction Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. The molar ratio will need to be optimized for the specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-activated linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove excess linker and unreacted molecules.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving linkers like this compound.
References
The Hydrophilic Heart of Bioconjugates: A Technical Guide to the Bis-PEG14-acid Spacer
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers has become a cornerstone in the design of advanced therapeutics, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of PEG linkers, Bis-PEG14-acid, a homobifunctional linker with a discrete chain of 14 ethylene (B1197577) glycol units terminated by carboxylic acid groups, offers a unique combination of hydrophilicity, defined length, and chemical versatility. This in-depth technical guide explores the core attributes of the hydrophilic PEG spacer in this compound, providing quantitative data, detailed experimental protocols, and visual representations of its application in key biological pathways and experimental workflows.
Physicochemical Properties of this compound
The defining characteristic of this compound is its extended, hydrophilic PEG chain. This feature significantly influences the physicochemical properties of the conjugates it forms, enhancing solubility and improving pharmacokinetic profiles. The terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing molecules.
| Property | Value | Source |
| Molecular Weight | 734.82 g/mol | [1][2] |
| Chemical Formula | C32H62O18 | [1][2] |
| Appearance | White to off-white solid or liquid | [1][2] |
| Purity | ≥95% | [3][4] |
| Solubility | Soluble in water (up to 350 mg/mL with sonication) and common organic solvents like DMSO and DMF. | [1][2] |
| Storage Conditions | Long-term: -20°C; Short-term: 4°C | [5] |
The Functional Advantage of the Hydrophilic PEG14 Spacer
The PEG14 spacer in this compound is not merely a passive linker; it actively contributes to the overall performance of the bioconjugate. Its hydrophilic nature and defined length impart several key advantages in drug development:
-
Enhanced Solubility and Reduced Aggregation: The repeating ethylene glycol units form hydrogen bonds with water molecules, creating a hydration shell around the conjugate. This significantly increases the aqueous solubility of hydrophobic drug payloads or proteins, mitigating the risk of aggregation, which can be a major challenge in formulation and manufacturing.
-
Improved Pharmacokinetics: The hydrodynamic radius of the conjugate is increased by the PEG chain, which can shield it from renal clearance and enzymatic degradation. This leads to a longer circulation half-life and sustained therapeutic exposure.
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the attached biomolecule or drug, reducing its recognition by the immune system and minimizing the potential for an immunogenic response.
-
Precise Spacer Control: As a discrete PEG linker, this compound provides a well-defined and uniform distance between the conjugated molecules. This precise spacing is critical for optimizing the biological activity of complex molecules like ADCs and PROTACs, ensuring proper folding and interaction with their targets.
Experimental Protocols
Synthesis of this compound
Materials:
-
Tetradecaethylene glycol
-
Succinic anhydride (B1165640)
-
Triethylamine (TEA)
-
Anhydrous 1,4-Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with an inert gas inlet is assembled.
-
Dissolution of Reactants: Tetradecaethylene glycol and succinic anhydride (2.2 equivalents) are dissolved in anhydrous dioxane under an inert atmosphere.
-
Addition of Base: Triethylamine (2.5 equivalents), dissolved in anhydrous dioxane, is added dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: The mixture is stirred at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: The dioxane is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting oil is dissolved in a minimal amount of DCM and precipitated by adding it to vigorously stirred, cold diethyl ether.
-
Isolation and Drying: The white precipitate of this compound is collected by vacuum filtration, washed with cold diethyl ether, and dried under high vacuum.
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Conjugation of this compound to a Primary Amine-Containing Molecule (e.g., Antibody)
The terminal carboxylic acid groups of this compound can be coupled to primary amines using carbodiimide (B86325) chemistry, a widely used method for forming stable amide bonds.
Materials:
-
This compound
-
Amine-containing molecule (e.g., monoclonal antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Buffer exchange the amine-containing molecule into the Conjugation Buffer.
-
Add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the linker is typically used, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching of the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-activated linker.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer such as PBS.
-
-
Characterization:
-
Analyze the resulting conjugate by SDS-PAGE to confirm an increase in molecular weight, indicating successful conjugation.
-
The drug-to-antibody ratio (DAR) can be determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Visualizing the Role of this compound in Drug Development
Graphviz diagrams are provided below to illustrate the logical workflows and signaling pathways where this compound plays a crucial role.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Development
Caption: Workflow for ADC development using this compound.
PROTAC-Mediated Degradation of a Target Protein
This diagram illustrates the mechanism of action for a hypothetical PROTAC that utilizes a PEG14 linker to induce the degradation of a target protein, such as the Epidermal Growth Factor Receptor (EGFR), by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, CAS 51178-68-8 | AxisPharm [axispharm.com]
- 4. Bis-PEG-acid | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
An In-depth Technical Guide to Homobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are versatile chemical tools essential in the fields of bioconjugation, drug delivery, and diagnostics. These linkers are characterized by a flexible, hydrophilic polyethylene glycol chain with identical reactive functional groups at both termini, represented by the general structure X-PEG-X.[1][2][3] The PEG backbone imparts favorable properties such as increased water solubility, reduced immunogenicity, and improved pharmacokinetics to the conjugated molecules.[][5] This guide provides a comprehensive technical overview of homobifunctional PEG linkers, including their chemical properties, detailed experimental protocols for their application, and visualizations of relevant biochemical processes.
The strategic advantage of homobifunctional PEG linkers lies in their ability to act as crosslinkers, connecting two identical molecules or functional groups.[] This makes them invaluable for a range of applications, including the creation of protein-protein conjugates, the stabilization of protein structures, the functionalization of nanoparticles, and the development of antibody-drug conjugates (ADCs).[2][3] The selection of the appropriate linker, defined by the nature of the reactive end groups and the length of the PEG chain, is critical for the success of these applications.
Core Concepts and Properties
The utility of homobifunctional PEG linkers is dictated by the interplay between the PEG spacer and the terminal reactive groups.
The PEG Spacer: The polyethylene glycol chain is a biocompatible and non-toxic polymer that enhances the solubility of conjugated molecules in aqueous environments.[6] This is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[6] Furthermore, the PEG chain can shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby extending its circulation half-life.[][6] The length of the PEG spacer, which can be precisely controlled, influences the distance between the conjugated molecules, a critical parameter for optimizing biological activity and steric hindrance.[7]
Reactive End Groups: The identical reactive groups at each end of the PEG chain determine the linker's target specificity. The most common homobifunctional PEG linkers feature N-hydroxysuccinimide (NHS) esters for reacting with primary amines or maleimide (B117702) groups for reacting with sulfhydryl (thiol) groups.
-
NHS Esters (Amine-Reactive): NHS-PEG-NHS linkers are widely used for conjugating to primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1][8] The reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond.[9] This reaction is most efficient at a pH range of 7.2 to 8.5.[1][10]
-
Maleimides (Thiol-Reactive): Maleimide-PEG-Maleimide linkers are highly specific for sulfhydryl groups, commonly found in cysteine residues of proteins.[11][12] The reaction occurs through a Michael addition, resulting in a stable thioether bond.[11][12] This conjugation is most effective in the pH range of 6.5 to 7.5.[13]
Quantitative Data of Common Homobifunctional PEG Linkers
The selection of a homobifunctional PEG linker is often guided by its molecular weight and the length of its spacer arm. The following tables summarize the quantitative data for commonly used NHS-PEG-NHS and Maleimide-PEG-Maleimide linkers. The spacer arm length is calculated based on the number of PEG units, where the length of each ethylene (B1197577) glycol unit is approximately 3.5 Å.
Table 1: Properties of NHS-PEG-NHS Linkers
| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units (n) | Spacer Arm Length (Å) |
| NHS-PEG1-NHS | 356.29[14] | 1 | ~16.1 |
| NHS-PEG2-NHS | 400.34 | 2 | ~19.6 |
| NHS-PEG4-NHS | 488.45 | 4 | ~26.6 |
| NHS-PEG8-NHS | 664.66 | 8 | ~40.6 |
| NHS-PEG12-NHS | 840.87 | 12 | ~54.6 |
| NHS-PEG24-NHS | 1489.58 | 24 | ~96.6 |
Table 2: Properties of Maleimide-PEG-Maleimide Linkers
| Product Name | Molecular Weight ( g/mol ) | Number of PEG Units (n) | Spacer Arm Length (Å) |
| Maleimide-PEG2-Maleimide | 384.34 | 2 | ~20.9 |
| Maleimide-PEG3-Maleimide | 428.39 | 3 | ~24.4 |
| Maleimide-PEG4-Maleimide | 472.45 | 4 | ~27.9 |
| Maleimide-PEG6-Maleimide | 560.55 | 6 | ~34.9 |
| Maleimide-PEG8-Maleimide | 648.66 | 8 | ~41.9 |
| Maleimide-PEG12-Maleimide | 824.87 | 12 | ~55.9 |
| Maleimide-PEG24-Maleimide | 1473.58 | 24 | ~97.9 |
Experimental Protocols
Protocol 1: Protein-Protein Crosslinking using NHS-PEG-NHS
This protocol describes a general procedure for crosslinking two proteins containing accessible primary amines using an NHS-PEG-NHS linker.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
NHS-PEGn-NHS linker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEGn-NHS linker in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the NHS-PEGn-NHS stock solution to the protein mixture. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the crosslinked protein conjugate from excess linker and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm crosslinking, observing the appearance of a higher molecular weight band corresponding to the protein-protein conjugate.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles with NHS-PEG-NHS
This protocol provides a general method for PEGylating the surface of nanoparticles that have been functionalized with primary amines.
Materials:
-
Amine-functionalized nanoparticles
-
NHS-PEGn-NHS linker
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Washing Buffer (e.g., deionized water or PBS)
-
Centrifugal filter units
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
Linker Preparation: Prepare a fresh stock solution of NHS-PEGn-NHS in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add the NHS-PEGn-NHS stock solution to the nanoparticle dispersion. A 10-fold molar excess of the linker relative to the surface amine groups is a common starting point, but this should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
-
Purification:
-
Transfer the reaction mixture to a centrifugal filter unit with an appropriate molecular weight cutoff.
-
Centrifuge to remove unreacted PEG linker and byproducts.
-
Wash the nanoparticles by resuspending them in the washing buffer and repeating the centrifugation step at least three times.
-
-
Resuspension: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and further applications.
-
Characterization: Characterize the PEGylated nanoparticles using techniques such as Dynamic Light Scattering (DLS) to measure changes in hydrodynamic diameter and zeta potential to confirm surface modification.
Visualizations of Mechanisms and Workflows
Reaction Mechanisms
The following diagrams illustrate the chemical reactions of the most common homobifunctional PEG linker end groups.
Caption: NHS ester reaction with a primary amine.
Caption: Maleimide reaction with a thiol group.
Experimental Workflows
The following diagrams outline the key steps in common applications of homobifunctional PEG linkers.
Caption: Workflow for ADC synthesis.
Caption: Protein interaction analysis workflow.
Conclusion
Homobifunctional PEG linkers are powerful and adaptable tools for researchers in the life sciences and drug development. Their unique combination of a hydrophilic PEG spacer and specific reactive end groups enables the creation of novel bioconjugates with enhanced properties. A thorough understanding of their chemical characteristics, coupled with optimized experimental protocols, is paramount to leveraging their full potential in applications ranging from fundamental protein studies to the design of advanced therapeutics like ADCs. The data and methodologies presented in this guide offer a solid foundation for the successful implementation of homobifunctional PEG linkers in your research endeavors.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. bachem.com [bachem.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. NHS-PEG1-NHS | CAS:65869-64-9 | Biopharma PEG [biochempeg.com]
PEGylation in Bioconjugation: A Technical Guide to Enhancing Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, has become a cornerstone in the development of biotherapeutics. This technique fundamentally alters the physicochemical properties of proteins, peptides, and other biomolecules, leading to significant improvements in their pharmacokinetic and pharmacodynamic profiles. By increasing the hydrodynamic size, PEGylation prolongs the circulation half-life, reduces immunogenicity, and enhances the stability and solubility of the conjugated molecule. This guide provides an in-depth technical overview of the core features of PEGylation in bioconjugation, including the underlying chemistry, quantitative effects on drug performance, and detailed experimental protocols. It is designed to serve as a comprehensive resource for researchers and professionals involved in the design and development of next-generation biotherapeutics.
Core Principles and Advantages of PEGylation
PEGylation confers several significant pharmacological advantages, primarily by increasing the hydrodynamic volume of the bioconjugate and shielding it from the biological environment.[1][2] This "stealth" effect leads to a range of benefits that address common challenges in drug development.
Key Advantages:
-
Prolonged Circulatory Half-Life: The increased size of PEGylated molecules reduces their renal clearance, thereby extending their presence in the bloodstream.[2][3] This allows for less frequent dosing, improving patient compliance and convenience.[4]
-
Reduced Immunogenicity and Antigenicity: The flexible PEG chains can mask epitopes on the protein surface, hindering recognition by the immune system and reducing the likelihood of an immune response.[2][3]
-
Enhanced Solubility and Stability: PEG is a highly hydrophilic polymer, and its conjugation can significantly increase the solubility of hydrophobic drugs and proteins.[5][6] Furthermore, the protective layer formed by PEG can shield the biomolecule from enzymatic degradation and improve its stability against thermal and pH-induced stress.[3][7]
-
Improved Pharmacokinetics and Tissue Distribution: By altering the drug's pharmacokinetic profile, PEGylation can lead to more favorable tissue distribution and accumulation at target sites.[3][8] For instance, in oncology, the increased size of PEGylated drugs can enhance their passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5]
The Chemistry of PEGylation: Crafting the Bioconjugate
The covalent attachment of PEG to a biomolecule can be achieved through various chemical strategies, broadly categorized as first-generation and second-generation PEGylation. First-generation techniques often involve random conjugation to available functional groups, while second-generation methods aim for site-specific attachment to produce more homogeneous conjugates.[1] The choice of chemistry depends on the available functional groups on the target molecule and the desired properties of the final product.
The most common target for PEGylation is the primary amine group found on lysine (B10760008) residues and the N-terminus of proteins.[1] Another frequently utilized target is the sulfhydryl group of cysteine residues.[9]
Amine-Reactive PEGylation (via NHS Esters)
N-Hydroxysuccinimidyl (NHS) esters of PEG are widely used for their efficient reaction with primary amines under mild conditions (pH 7-9) to form stable amide bonds.[9][10] This is a robust and common method for PEGylating proteins, which typically have multiple accessible lysine residues on their surface.[10]
Thiol-Reactive PEGylation (via Maleimides)
PEG-maleimide derivatives react specifically with free sulfhydryl (-SH) groups, found on cysteine residues, to form a stable thioether linkage.[11] This reaction is highly selective and proceeds efficiently at a near-neutral pH (6.5-7.5).[9] Thiol-reactive PEGylation is particularly useful for site-specific modification, as the number and location of cysteine residues can often be controlled through protein engineering.
Quantitative Impact of PEGylation on Pharmacokinetics
The molecular weight and structure (linear vs. branched) of the attached PEG chain are critical parameters that directly influence the pharmacokinetic profile of the resulting bioconjugate. Generally, a higher molecular weight PEG leads to a more pronounced increase in circulation half-life and a decrease in clearance.[8]
| Biotherapeutic | Modification | Key Pharmacokinetic Parameter | Fold Change vs. Unmodified | Reference |
| Interferon alfa-2a | Conjugation with 40 kDa branched PEG (Peginterferon alfa-2a) | Terminal Half-life | ~10-fold increase (from ~7.7 h to ~80 h) | [12][13] |
| Interferon alfa-2b | Conjugation with 12 kDa linear PEG (Peginterferon alfa-2b) | Absorption Half-life | ~2-fold increase (from 2.3 h to 4.6 h) | [6][13] |
| Filgrastim (B1168352) (G-CSF) | Conjugation with 20 kDa linear PEG (Pegfilgrastim) | Serum Half-life | ~9.5 to 12-fold increase (from ~3.5 h to 33-42 h) | [14][15] |
| Asparaginase (B612624) | Conjugation with 5 kDa linear PEG (Pegaspargase) | Plasma Half-life | ~35-fold increase (from ~8 h to ~288 h) | [16] |
| Adenosine Deaminase (ADA) | Conjugation with PEG | Half-life in mice | Significant increase (from minutes to 24 h) | [17] |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | Conjugation with 20 kDa linear PEG | Elimination Half-life in mice | ~25-fold increase (from 1.1 h to 28 h) | [18][19] |
| Anti-IL-17A F(ab')2 Fragment | Conjugation with 40 kDa branched PEG | Retention in lungs (48h post-delivery) | 4-fold increase (from 10% to 40% of initial dose) | [20] |
| Anti-IL-13 Fab' Fragment | Conjugation with 40 kDa branched PEG | Retention in lungs (48h post-delivery) | ~2.8-fold increase (from 14% to 40% of initial dose) | [20] |
Challenges and Considerations in PEGylation
Despite its numerous advantages, PEGylation is not without its challenges. These must be carefully considered during the drug development process.
Key Challenges:
-
Reduced Biological Activity: The steric hindrance caused by the PEG chain can sometimes interfere with the binding of the bioconjugate to its target receptor or substrate, leading to a decrease in in vitro biological activity.[3][7] However, this reduction is often compensated for by the extended in vivo circulation time.[7]
-
Immunogenicity of PEG: Although generally considered non-immunogenic, there is growing evidence of pre-existing and treatment-induced anti-PEG antibodies in a significant portion of the population.[2][3] These antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug, reducing its efficacy and potentially causing hypersensitivity reactions.[1]
-
Cellular Vacuolation: High molecular weight PEGs can accumulate in cells, particularly macrophages, leading to the formation of vacuoles.[8] While the functional consequence of this is not fully understood, it is a safety consideration, especially for long-term therapies.
-
Manufacturing Complexity and Heterogeneity: Random PEGylation can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites.[21] This can complicate manufacturing, characterization, and regulatory approval. Site-specific PEGylation strategies are being developed to address this issue.[21]
The Impact of Anti-PEG Antibodies
The presence of anti-PEG antibodies is a significant clinical consideration. These antibodies can bind to the PEG moiety of the drug, leading to its rapid clearance from circulation and a loss of therapeutic effect.
| PEGylated Drug | Incidence of Anti-PEG Antibodies | Clinical Impact | Reference |
| Pegloticase | 40% of patients developed anti-PEG antibodies. | Associated with loss of urate-lowering response and increased risk of infusion reactions. 93% of patients with anti-PEG antibodies were non-responders. | [2][22] |
| Pegaspargase | Pre-existing anti-PEG IgG and IgM were found in 13.9% and 29.1% of pediatric ALL patients, respectively. | Associated with significantly reduced asparaginase activity in a concentration-dependent manner. | [8][23] |
| Pegnivacogin | Patients with high titers of anti-PEG antibodies experienced severe allergic reactions. | Phase 2b clinical trial was terminated early. | [24] |
Experimental Protocols
The following sections provide detailed methodologies for common PEGylation and characterization experiments.
Protocol for Amine PEGylation using NHS Ester
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS Ester (e.g., mPEG-succinimidyl succinate)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4-8.0 (amine-free)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free PBS to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.[10]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.[10]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[10] The optimal reaction time may vary depending on the protein.
-
Quenching: Add quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.[10]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.
Protocol for Thiol PEGylation using Maleimide
This protocol details the conjugation of a thiol-reactive PEG-Maleimide to a protein containing free cysteine residues.
Materials:
-
Thiol-containing protein
-
PEG-Maleimide
-
PEGylation buffer (e.g., PBS, pH 6.5-7.5, free of thiols)
-
Reducing agent (optional, e.g., TCEP, to reduce disulfide bonds)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the PEGylation buffer. If the target cysteine is in a disulfide bond, pre-treat the protein with a reducing agent like TCEP, followed by its removal.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the PEGylation buffer (e.g., 100 mg/mL).[11]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[11] The final protein concentration should be at least 10 mg/mL.[11]
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[11]
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography or dialysis.[11]
-
Characterization: Characterize the final product using techniques such as HPLC to separate PEGylated species and mass spectrometry to confirm the molecular weight of the conjugate. The efficiency of the reaction can be assessed by quantifying free thiols before and after conjugation using Ellman's reagent.
Visualization of Key Processes
The following diagrams illustrate the fundamental workflows and concepts of PEGylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibodies Predict Pegaspargase Allergic Reactions and Failure of Rechallenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Antibodies Against Polyethylene Glycol on the Pharmacokinetics of PEGylated Asparaginase in Children with Acute Lymphoblastic Leukaemia: A Population Pharmacokinetic Approach [boa.unimib.it]
- 6. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Pre-existing antibodies against polyethylene glycol reduce asparaginase activities on first administration of pegylated E. coli asparaginase in children with acute lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pegloticase immunogenicity: the relationship between efficacy and antibody development in patients treated for refractory chronic gout | springermedizin.de [springermedizin.de]
- 12. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Relevance of Pre-Existing and Treatment-Induced Anti-Poly(Ethylene Glycol) Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody against poly(ethylene glycol) adversely affects PEG-asparaginase therapy in acute lymphoblastic leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kinampark.com [kinampark.com]
- 18. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 19. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PEGylation of antibody fragments greatly increases their local residence time following delivery to the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A pharmacokinetic and pharmacodynamic comparison of a novel pegylated recombinant consensus interferon-α variant with peginterferon-α-2a in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pegloticase immunogenicity: the relationship between efficacy and antibody development in patients treated for refractory chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pre-existing antibodies against polyethylene glycol reduce asparaginase activities on first administration of pegylated <i>E. coli</i> asparaginase in children with acute lymphocytic leukemia | Haematologica [haematologica.org]
- 24. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Principles of Using PEG Diacid Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles behind the use of polyethylene (B3416737) glycol (PEG) diacid linkers in bioconjugation and drug development. We will delve into the synthesis, properties, and applications of these versatile molecules, with a particular focus on their role in enhancing the therapeutic efficacy of antibody-drug conjugates (ADCs). This document will also provide detailed experimental protocols and quantitative data to support the rational design of next-generation bioconjugates.
Introduction to PEG Diacid Linkers
Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer that has been extensively used in the pharmaceutical industry to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] PEG diacid linkers are a class of homobifunctional PEG derivatives that possess a carboxylic acid group at each terminus of the polymer chain. These terminal carboxyl groups can be activated to react with amine-containing molecules, such as proteins, peptides, and small molecule drugs, forming stable amide bonds.[3][4]
The unique properties of the PEG backbone, combined with the reactivity of the terminal diacid groups, make these linkers invaluable tools in drug delivery. They serve as flexible spacers that can connect a targeting moiety (like an antibody) to a therapeutic payload, while simultaneously imparting beneficial physicochemical properties to the resulting conjugate.[1][5]
Core Properties of PEG Diacid Linkers
The widespread adoption of PEG diacid linkers in bioconjugation stems from a unique combination of advantageous properties:
-
Hydrophilicity: The repeating ethylene (B1197577) oxide units of the PEG chain are highly hydrophilic, which can significantly increase the water solubility of hydrophobic drug payloads. This is crucial for preventing aggregation of antibody-drug conjugates (ADCs), especially at higher drug-to-antibody ratios (DARs).[1][5]
-
Biocompatibility and Low Immunogenicity: PEG is generally considered non-toxic and elicits a minimal immune response. The PEG chain can act as a "stealth" shield, masking the conjugated payload from the immune system and reducing the immunogenicity of the entire conjugate.[6]
-
Improved Pharmacokinetics: PEGylation, the process of conjugating PEG chains to a molecule, increases the hydrodynamic radius of the conjugate. This leads to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation of the therapeutic agent in the target tissue.[6]
-
Flexibility and Tunability: The PEG backbone is highly flexible, and the length of the PEG chain can be precisely controlled during synthesis. This allows for the fine-tuning of the linker's length to optimize the distance between the targeting moiety and the payload, which can impact both efficacy and stability.[7]
Applications in Drug Delivery: The Case of Antibody-Drug Conjugates (ADCs)
PEG diacid linkers have become a cornerstone in the design of modern ADCs. In this application, one carboxyl group of the linker is conjugated to an amine group on the antibody (typically the ε-amino group of a lysine (B10760008) residue), while the other carboxyl group is attached to the therapeutic payload.
The incorporation of a PEG diacid linker in an ADC can profoundly influence its therapeutic index:
-
Enhanced Solubility and Stability: Many potent cytotoxic payloads used in ADCs are hydrophobic. The hydrophilic PEG linker mitigates the risk of aggregation and improves the overall stability of the ADC in circulation.[5][8]
-
Modulated Pharmacokinetics: The length of the PEG linker is a critical parameter that can be adjusted to optimize the pharmacokinetic profile of the ADC. Longer PEG chains generally lead to a longer plasma half-life.[9]
-
Impact on Efficacy: While longer PEG linkers can improve pharmacokinetics, there can be a trade-off with in vitro potency. The increased steric hindrance from a longer PEG chain may slightly reduce the binding affinity of the antibody to its target or hinder the release of the payload within the target cell.[5][9] Therefore, the optimal PEG linker length must be empirically determined for each specific ADC.
Quantitative Data on the Impact of PEG Diacid Linker Length
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodents
| Linker Type | PEG Chain Length (Number of PEG units) | Half-life (t½) in hours | Reference |
| No PEG | 0 | 19.6 min (in mice) | [9] |
| Short PEG | 4 kDa | 49.2 min (in mice) | [9] |
| Long PEG | 10 kDa | 219.6 min (in mice) | [9] |
| Pendant PEG | 8 | Slower clearance than PEG4 | [8][10] |
| Pendant PEG | 12 | Similar clearance to PEG8 | [6][8] |
| mPEG₂₄ | 24 | Prolonged half-life | [11][12] |
Note: The data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| Targeting Moiety | Payload | PEG Chain Length | IC₅₀ (nM) | Reference |
| Anti-CD30 mAb | MMAE | Various lengths | No significant effect | [5] |
| Affibody | MMAE | No PEG | ~10 | [9] |
| Affibody | MMAE | 4 kDa | ~45 | [9] |
| Affibody | MMAE | 10 kDa | ~220 | [9] |
| Trastuzumab | MMAE | Pendant PEG4, 8, 12 | Nanomolar range | [8] |
Note: IC₅₀ values can vary significantly depending on the cell line and assay conditions.
Table 3: Stability of Activated Carboxyl Groups (NHS Esters) at Different pH
| pH | Half-life of NHS Ester | Reference |
| 7.0 | Hours | [13] |
| 8.0 | Minutes to an hour | [13] |
| 8.6 | Minutes | [13] |
Note: The rate of hydrolysis of the NHS ester competes with the desired amidation reaction and is a critical factor in conjugation efficiency.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of bioconjugates using PEG diacid linkers.
Activation of PEG Diacid Linker with EDC/NHS
This protocol describes the activation of the terminal carboxyl groups of a PEG diacid linker to form a reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
PEG diacid linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of the PEG diacid linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[4]
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
In a reaction vessel, combine the PEG diacid linker solution with the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the carboxyl groups of the PEG diacid linker.[4]
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[4] The activated PEG diacid linker (now an NHS ester) is now ready for conjugation.
Conjugation of Activated PEG Diacid Linker to an Antibody
This protocol outlines the conjugation of the NHS-activated PEG diacid linker to the primary amines of an antibody.
Materials:
-
Activated PEG diacid linker (from section 5.1)
-
Antibody solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
Procedure:
-
Add the activated PEG diacid linker solution to the antibody solution. A 1.5 to 10-fold molar excess of the activated linker to the antibody is a common starting point, but this should be optimized for the specific antibody and desired DAR.[4]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[4]
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.[4]
-
Incubate for 15-30 minutes at room temperature.[4]
Purification of the Antibody-Drug Conjugate (ADC)
Size-exclusion chromatography (SEC) is a widely used method for purifying ADCs, effectively removing unconjugated drug-linkers and aggregates.[14][][16]
Materials:
-
Crude ADC solution (from section 5.2)
-
SEC column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Fraction collector
-
UV spectrophotometer
Procedure:
-
Equilibrate the SEC column with at least two column volumes of Elution Buffer.
-
Load the crude ADC solution onto the column.
-
Elute the ADC with the Elution Buffer at a constant flow rate.
-
Collect fractions and monitor the absorbance at 280 nm to detect the protein-containing fractions.
-
Pool the fractions containing the purified ADC.
Characterization of the PEGylated Antibody
MALDI-TOF Mass Spectrometry: This technique is used to determine the molecular weight of the PEGylated antibody and to assess the degree of PEGylation (i.e., the number of PEG linkers attached to each antibody).[17][18][19]
Procedure Outline:
-
Mix a small amount of the purified ADC sample with a suitable matrix solution (e.g., sinapinic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer.
-
The resulting spectrum will show a series of peaks, with each peak corresponding to the antibody conjugated with a different number of PEG linkers. The shift in molecular weight compared to the unconjugated antibody confirms successful PEGylation.[20]
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts related to the use of PEG diacid linkers in ADCs.
Caption: Workflow for ADC synthesis, purification, and evaluation.
Caption: ADC targeting the HER2 signaling pathway.
Conclusion
PEG diacid linkers are indispensable tools in modern drug development, particularly in the design of sophisticated bioconjugates like ADCs. Their inherent properties of hydrophilicity, biocompatibility, and tunability allow for the creation of therapeutics with improved pharmacokinetic profiles and enhanced efficacy. A thorough understanding of the theoretical principles outlined in this guide, supported by robust experimental validation, is crucial for the rational design and successful development of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. search.library.uvic.ca [search.library.uvic.ca]
- 12. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. researchgate.net [researchgate.net]
- 19. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis-PEG14-acid: Physical Appearance and Purity Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Bis-PEG14-acid, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines its physical appearance, purity standards, and the analytical methodologies employed for its characterization.
Physical and Chemical Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing carboxylic acid groups at both termini of a 14-unit ethylene (B1197577) glycol chain. The hydrophilic nature of the PEG spacer enhances the solubility of conjugated molecules in aqueous media.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃₂H₆₂O₁₈ | [1][2][3] |
| Molecular Weight | ~734.8 g/mol | [1][2] |
| Appearance | White to off-white solid or solid-liquid mixture | [2] |
| Solubility | Soluble in water and many organic solvents. | [2] |
| Storage Conditions | Recommended storage at -20°C for long-term stability. | [1] |
Purity Standards
The purity of this compound is a critical parameter for ensuring reproducibility and efficacy in its applications. Commercial suppliers typically offer this reagent at high purity levels, which are verified by various analytical techniques.
Table 2: Typical Purity Specifications for this compound
| Purity Specification | Analytical Method(s) | Common Supplier Guarantee | Source(s) |
| ≥95% | HPLC, NMR | Standard Grade | N/A |
| ≥98% | HPLC, NMR | High Purity Grade | [1][3] |
Experimental Protocols for Characterization
The following sections detail the common experimental methodologies for assessing the physical appearance and purity of this compound and related PEG compounds.
Determination of Physical Appearance
The physical state of polyethylene glycols is dependent on their molecular weight.[] Shorter PEG chains are typically liquids at room temperature, while longer chains are waxy solids.[]
Methodology: Visual Inspection and Physical State Determination
-
Sample Preparation: A representative sample of this compound is placed in a clean, dry container at ambient temperature.
-
Visual Examination: The sample is visually inspected for its physical state (liquid, solid, or a mixture), color, and the presence of any foreign particulate matter. The color is typically compared against a white standard.
-
Description: The appearance is recorded based on the observations. For this compound, this is often a "white to off-white solid-liquid mixture".[2]
Purity Determination and Structural Confirmation
A combination of chromatographic and spectroscopic techniques is employed to determine the purity and confirm the chemical structure of this compound.
¹H NMR is a powerful tool for confirming the structure and assessing the purity of PEG compounds.[5][6] It provides information on the repeating ethylene oxide units and the terminal functional groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
The characteristic peak for the repeating ethylene oxide protons (-O-CH₂-CH₂-O-) is typically observed around 3.6 ppm.
-
The signals corresponding to the protons of the methylene (B1212753) groups adjacent to the terminal carboxylic acid groups are also identified.
-
The purity is estimated by integrating the peaks corresponding to the PEG backbone and comparing them to any impurity peaks present in the spectrum. The ratio of the integrals of the terminal groups to the repeating units can confirm the chain length.[5][6]
-
HPLC is a primary method for determining the purity of PEG compounds by separating the main component from any impurities or oligomers of different lengths.[7][8] Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are often used.[9]
Experimental Protocol: Reversed-Phase HPLC with ELSD
-
System Preparation: An HPLC system equipped with a reversed-phase column (e.g., C8 or C18) and an ELSD is used.
-
Mobile Phase: A gradient of water and a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Sample Preparation: A known concentration of the this compound sample is prepared in the initial mobile phase.
-
Chromatographic Run: The sample is injected onto the column, and the gradient elution is performed.
-
Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak corresponding to this compound. The purity is calculated as the ratio of the main peak area to the total area of all peaks.
Mass spectrometry is used to confirm the molecular weight of this compound. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly used for PEG compounds.[10]
Experimental Protocol: MALDI-TOF Mass Spectrometry
-
Sample Preparation: The this compound sample is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Target Spotting: A small volume of the mixture is spotted onto a MALDI target plate and allowed to dry.
-
Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer, and the mass spectrum is acquired.
-
Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion of this compound, often observed as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
FTIR spectroscopy is used to confirm the presence of key functional groups in the this compound molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the sample is placed on the ATR crystal of the FTIR spectrometer, or prepared as a KBr pellet.
-
Data Acquisition: The infrared spectrum is recorded over a suitable wavelength range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands:
-
A strong, broad band around 3400 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups.
-
A strong band around 1720 cm⁻¹ for the C=O stretching of the carboxylic acid.
-
A strong C-O-C stretching band around 1100 cm⁻¹, characteristic of the PEG backbone.[11][12]
-
C-H stretching bands around 2870 cm⁻¹.[13]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for Purity Analysis of this compound.
References
- 1. This compound, 51178-68-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 8. High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Fourier transform infrared spectrometric determination of polyethylene glycol in high-density polyethylene - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Core Mechanism of Bis-PEG-Acid Linkers: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the intricacies of linker technology is paramount in the design of effective bioconjugates. Among the diverse array of linkers, Bis-PEG-acid linkers have emerged as a versatile and crucial tool, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the core mechanism of action of Bis-PEG-acid linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Fundamental Mechanism of Action: Amide Bond Formation
Bis-PEG-acid linkers are homobifunctional crosslinkers characterized by a polyethylene (B3416737) glycol (PEG) backbone flanked by a carboxylic acid group at each terminus. The primary mechanism of action revolves around the formation of a stable amide bond with primary amine groups present on biomolecules such as proteins, peptides, or small molecule drugs.[1] This covalent linkage is not spontaneous and requires the activation of the carboxylic acid groups.
The most common and well-established method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2] The process unfolds in a two-step reaction:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the Bis-PEG-acid linker to form a highly reactive O-acylisourea intermediate.
-
Formation of a Semi-Stable NHS Ester: This unstable intermediate is susceptible to hydrolysis. The addition of NHS mitigates this by converting the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing the NHS leaving group.
The PEG component of the linker imparts several advantageous properties to the resulting bioconjugate. Its hydrophilic nature enhances the solubility of hydrophobic drugs and reduces the likelihood of aggregation.[3][4] Furthermore, the flexible PEG chain can act as a spacer, minimizing steric hindrance and potentially improving the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius, which can reduce renal clearance and prolong circulation time.[3][5]
Quantitative Data on the Impact of PEG Linker Properties
The length of the PEG chain in a linker is a critical parameter that can significantly influence the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.
| Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance | |
| PEG Linker Length | Clearance Rate (mL/kg/day) |
| No PEG | ~8.5 |
| Short PEG (e.g., PEG8) | Increased clearance compared to non-PEGylated |
| Long PEG (e.g., PEG24) | Decreased clearance compared to non-PEGylated |
| Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8. |
| Table 2: Influence of PEG Linker Length on Binding Affinity | |
| PEG Linker Length | IC50 (nM) |
| PEG2 | 1.8 ± 0.2 |
| PEG4 | 2.5 ± 0.3 |
| PEG6 | 3.1 ± 0.4 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity. |
| Table 3: Impact of PEG Linker Length on In Vivo Efficacy of an Affibody-Drug Conjugate | |
| PEG Linker Length | Tumor Growth Inhibition (%) |
| No PEG | ~50 |
| 4 kDa PEG | ~70 |
| 10 kDa PEG | >90 |
| Data from a study on an affibody-drug conjugate in a tumor xenograft model. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Bis-PEG-acid linkers in bioconjugation. Below are representative protocols for protein conjugation and the synthesis of an Antibody-Drug Conjugate (ADC).
General Protocol for Protein Conjugation using Bis-PEG-Acid
This protocol describes the two-step activation of a Bis-PEG-acid linker with EDC and NHS, followed by conjugation to an amine-containing protein.
Materials:
-
Bis-PEG-acid linker
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Allow the Bis-PEG-acid linker, EDC, and NHS to equilibrate to room temperature before opening.
-
Prepare a stock solution of the Bis-PEG-acid linker in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMF/DMSO.
-
Prepare the protein solution in the Conjugation Buffer.
-
-
Activation of Bis-PEG-Acid:
-
In a microcentrifuge tube, add the desired amount of the Bis-PEG-acid stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS over the Bis-PEG-acid.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add a 10- to 50-fold molar excess of the activated Bis-PEG-acid solution to the protein solution. The optimal molar ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Bis-PEG-acid and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the extent of PEGylation using methods such as MALDI-TOF mass spectrometry, HPLC, or a colorimetric assay for the remaining free amines.
-
Synthesis of an Antibody-Drug Conjugate (ADC)
The synthesis of an ADC using a Bis-PEG-acid linker involves a multi-step process that begins with the modification of the antibody, followed by the conjugation of the linker-payload moiety, and concludes with purification and characterization.
Note: This is a generalized protocol. Specific conditions, such as the nature of the cytotoxic payload and the antibody, will necessitate optimization.
Procedure:
-
Antibody Modification (if necessary):
-
For site-specific conjugation, interchain disulfide bonds of the antibody can be partially reduced to generate free sulfhydryl groups using a reducing agent like TCEP. The reduced antibody is then purified.
-
-
Drug-Linker Synthesis:
-
The cytotoxic payload is first conjugated to one end of the Bis-PEG-acid linker using the EDC/NHS chemistry described in Protocol 3.1. The other end of the linker remains a free carboxylic acid.
-
-
ADC Conjugation:
-
The drug-linker moiety is then activated at its remaining carboxylic acid group using EDC/NHS.
-
The activated drug-linker is added to the antibody solution (either targeting lysine (B10760008) residues or engineered cysteine residues).
-
The reaction is incubated to allow for covalent bond formation.
-
-
Purification and Characterization:
-
The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linkers and aggregated species.
-
The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.
-
Application in Targeted Therapeutics: ADCs and PROTACs
Bis-PEG-acid linkers are instrumental in the design of sophisticated targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, the Bis-PEG-acid linker serves to connect a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. Upon binding to the target antigen, the ADC is internalized by the cancer cell. Inside the cell, the linker is designed to be cleaved, releasing the cytotoxic payload and inducing cell death.
Example: Trodelvy® (sacituzumab govitecan)
Trodelvy® is an ADC approved for the treatment of certain types of breast and urothelial cancers. It consists of an anti-Trop-2 antibody linked to SN-38, a potent topoisomerase I inhibitor.[2] The linker in Trodelvy is a hydrolyzable linker that incorporates a PEG moiety.[4]
-
Mechanism of Action:
-
The antibody component of Trodelvy binds to the Trop-2 receptor on cancer cells.
-
The ADC-receptor complex is internalized.
-
Inside the cell, the linker is cleaved, releasing SN-38.
-
SN-38 inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This leads to DNA damage and ultimately, apoptosis (programmed cell death).[2]
-
Example: Zynlonta® (loncastuximab tesirine)
Zynlonta® is an ADC used to treat certain types of B-cell lymphoma.[6] It comprises an anti-CD19 antibody conjugated to a pyrrolobenzodiazepine (PBD) dimer, a DNA cross-linking agent.[6][7] The linker in Zynlonta also incorporates a PEG spacer.[7]
-
Mechanism of Action:
-
The antibody portion of Zynlonta targets the CD19 protein on B-cells.
-
Following binding, the ADC is internalized.
-
The linker is cleaved within the cell, releasing the PBD dimer payload.
-
The PBD dimer binds to the minor groove of DNA and forms interstrand cross-links, which are highly cytotoxic and lead to cell death.[8][9][10]
-
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific target proteins. A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein of interest, and the other binds to an E3 ubiquitin ligase. The Bis-PEG-acid linker can be employed to connect these two ligands.
-
Mechanism of Action:
-
The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.
-
The polyubiquitinated target protein is then recognized and degraded by the proteasome.
-
The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.
-
Conclusion
Bis-PEG-acid linkers represent a cornerstone of modern bioconjugation chemistry, enabling the creation of highly effective and targeted therapeutics. Their straightforward and robust mechanism of action, centered around the formation of stable amide bonds, combined with the beneficial properties imparted by the PEG backbone, makes them an invaluable tool for drug development professionals. A thorough understanding of their chemistry, the impact of their structural properties, and the protocols for their use is essential for the rational design and successful development of next-generation bioconjugates.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action (MOA) TRODELVY® (sacituzumab govitecan-hziy) | Official HCP Site [trodelvyhcp.com]
- 3. benchchem.com [benchchem.com]
- 4. Trodelvy (Sacituzumab Govitecan) | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Loncastuximab tesirine - Wikipedia [en.wikipedia.org]
- 7. Zynlonta (loncastuximab tesirine-lpyl) | BroadPharm [broadpharm.com]
- 8. zynlontahcp.com [zynlontahcp.com]
- 9. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
The Strategic Application of Bis-PEG14-acid in Advanced Drug Delivery Systems: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted therapeutics has revolutionized the landscape of medicine, offering the promise of enhanced efficacy and minimized off-target effects. Central to the design of many of these sophisticated drug delivery systems are chemical linkers that bridge the therapeutic payload to a targeting moiety. Bis-PEG14-acid, a homobifunctional polyethylene (B3416737) glycol (PEG) derivative, has emerged as a valuable tool in this context. Its inherent properties of hydrophilicity, biocompatibility, and defined length make it a versatile building block in the construction of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the function of this compound in drug delivery, complete with experimental protocols, representative data, and visualizations of key processes.
Core Function and Chemical Properties of this compound
This compound is characterized by a central chain of fourteen ethylene (B1197577) glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts several key functionalities in the context of drug delivery:
-
Hydrophilic Spacer: The PEG chain is highly hydrophilic, which can significantly increase the aqueous solubility of hydrophobic drugs or targeting ligands it is conjugated to. This is crucial for improving the formulation and pharmacokinetic properties of the resulting drug conjugate.
-
Flexible Linker: The length and flexibility of the PEG14 chain provide spatial separation between the conjugated molecules, which can be critical for maintaining their individual biological activities. For instance, in an ADC, the linker ensures that the antibody's binding to its target antigen is not sterically hindered by the cytotoxic drug.
-
Homobifunctional Handle: The two terminal carboxylic acid groups provide reactive handles for covalent conjugation to molecules containing primary or secondary amines, such as proteins, peptides, or small molecule drugs with available amine functionalities. This reaction typically proceeds via the formation of a stable amide bond.
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₂O₁₈ | [1] |
| Molecular Weight | 734.83 g/mol | [1] |
| Appearance | White to off-white solid or liquid | [1] |
| Solubility | Soluble in water and most organic solvents | [1] |
| Reactive Groups | Two terminal carboxylic acids | [1] |
Applications in Drug Delivery
The unique attributes of this compound make it a suitable component for various drug delivery platforms. While specific published data for drug conjugates utilizing this exact linker is limited, its application can be inferred from its chemical nature and the extensive body of research on similar PEG linkers.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker plays a critical role in the stability and efficacy of the ADC. A hydrophilic linker like this compound can help to:
-
Improve ADC solubility and reduce aggregation , which are common challenges, especially with hydrophobic drug payloads.
-
Modulate the pharmacokinetic profile of the ADC.
-
Ensure efficient release of the drug at the target site if a cleavable linkage is incorporated alongside the PEG spacer.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The length and composition of the linker, such as a PEG14 chain, are crucial for inducing a productive ternary complex between the target protein and the E3 ligase. The hydrophilicity of the PEG linker can also enhance the cell permeability and overall drug-like properties of the PROTAC.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of this compound in the synthesis and characterization of drug conjugates.
Protocol 1: Conjugation of an Amine-Containing Drug to this compound via EDC/NHS Chemistry
This protocol describes a common method for activating the carboxylic acid groups of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by conjugation to a drug molecule.
Materials:
-
This compound
-
Amine-containing drug molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (2.2 equivalents) and EDC (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
-
Conjugation to the Amine-Containing Drug:
-
In a separate flask, dissolve the amine-containing drug (2.5 equivalents) in anhydrous DMF.
-
Slowly add the activated this compound solution to the drug solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired drug-Bis-PEG14-acid-drug conjugate.
-
Workflow Diagram:
Representative Quantitative Data
While specific data for this compound is scarce in the literature, the following tables present representative data from studies on drug conjugates with similar long-chain dicarboxylic acid PEG linkers to illustrate the expected performance characteristics.
Table 2: Representative Drug Loading and Release Characteristics of PEG-linked Drug Conjugates
| Drug Conjugate Type | Linker (similar to this compound) | Drug Loading Efficiency (%) | Drug Release at pH 5.5 (24h, %) | Drug Release at pH 7.4 (24h, %) | Reference |
| ADC | Maleimide-PEG12-PABC | ~95 | ~80 (enzymatic) | < 5 | [Fictionalized Data] |
| PROTAC | HOOC-PEG12-COOH | N/A (synthesis yield) | N/A | N/A | [Fictionalized Data] |
| Nanoparticle | DSPE-PEG(2000) | 85 ± 5 | 60 ± 8 | 15 ± 3 | [Fictionalized Data] |
Note: This table contains fictionalized but representative data to illustrate typical values. Actual results will vary depending on the specific drug, targeting moiety, and experimental conditions.
Table 3: Representative In Vitro and In Vivo Efficacy of PEG-linked Drug Conjugates
| Drug Conjugate | Cell Line | In Vitro IC₅₀ (nM) | Animal Model | Tumor Growth Inhibition (%) | Reference |
| ADC-PEG12 | HER2+ Breast Cancer | 5.2 | Xenograft | 85 | [Fictionalized Data] |
| PROTAC-PEG12 | Prostate Cancer | 15.8 (DC₅₀) | Xenograft | 70 | [Fictionalized Data] |
| Nanoparticle-PEG | Lung Cancer | 25.1 | Orthotopic | 65 | [Fictionalized Data] |
Note: This table contains fictionalized but representative data. IC₅₀ and tumor growth inhibition are highly dependent on the specific system.
Signaling Pathways and Mechanisms of Action
This compound itself does not directly participate in signaling pathways. Its role is to facilitate the delivery and function of the active components of the drug conjugate. For example, in a PROTAC, the this compound linker enables the PROTAC molecule to induce the degradation of a target protein via the ubiquitin-proteasome pathway.
Diagram of PROTAC-Mediated Protein Degradation:
Conclusion
This compound is a valuable and versatile chemical tool for the construction of advanced drug delivery systems. Its well-defined structure, hydrophilicity, and bifunctional nature allow for the creation of sophisticated bioconjugates with potentially improved physicochemical and pharmacokinetic properties. While specific, quantitative data for drug delivery systems employing this exact linker remains to be broadly published, the principles of PEGylation and linkerology strongly support its utility in the development of next-generation ADCs, PROTACs, and other targeted therapeutics. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in their own innovative drug delivery strategies.
References
Methodological & Application
Application Notes and Protocols: Step-by-Step Activation of Bis-PEG14-acid with EDC and NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG14-acid is a homobifunctional polyethylene (B3416737) glycol (PEG) derivative containing two terminal carboxylic acid groups. This symmetrical structure is an invaluable tool in bioconjugation, serving as a hydrophilic spacer to link two molecules of interest, such as proteins, peptides, or small molecules, thereby improving their solubility and stability.[1] The activation of the carboxylic acid groups is a critical first step for subsequent conjugation to amine-containing molecules. The most common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[2][3][4]
This two-step reaction proceeds via the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxyl group with EDC.[2][4][5][6] This intermediate is susceptible to hydrolysis in aqueous solutions. The inclusion of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which can then efficiently react with a primary amine to form a stable amide bond.[2][3][4][6][7] This protocol provides a detailed procedure for the activation of this compound using EDC and NHS.
Data Presentation: Key Reaction Parameters
The following table summarizes the key quantitative parameters for the activation of this compound with EDC and NHS. These values are recommended starting points and may require optimization for specific applications.
| Parameter | Aqueous Protocol | Organic Solvent Protocol |
| Solvent | Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0) | Anhydrous DMF or DCM |
| Molar Ratio (this compound:EDC:NHS) | 1 : 2-10 : 2-5 | 1 : 2 : 2 |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Activation Time | 15 - 30 minutes | 30 minutes |
| Quenching Agent | Hydroxylamine (10 mM), Tris (20-50 mM), or Glycine (B1666218) (20-50 mM) | Not typically required if used immediately |
| pH for Amine Coupling | 7.2 - 8.5 (e.g., in PBS buffer) | N/A (base like DIPEA may be added) |
| Amine Coupling Time | 2 hours at RT or overnight at 4°C | 1 hour at RT |
Experimental Protocols
Protocol 1: Activation of this compound in an Aqueous Environment
This protocol is suitable for researchers working with biomolecules in aqueous buffers.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0[5][6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[5][8]
-
Quenching Solution (e.g., 1 M Hydroxylamine HCl, pH 8.5; 1 M Tris-HCl, pH 8.5; or 1 M Glycine, pH 8.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
Conjugation to Amine-Containing Molecule:
-
The activated this compound (NHS ester) can be used immediately for conjugation.
-
For a two-step conjugation, it is recommended to remove excess EDC and byproducts. This can be achieved by using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted cross-linking if the amine-containing molecule also has carboxyl groups.[5]
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer. The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.[5][8][11]
-
Add the amine-containing molecule to the activated this compound solution. A common starting point is an equimolar ratio.[5]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5][8][10]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[12]
-
Protocol 2: Activation of this compound in an Organic Solvent
This protocol is suitable for the synthesis of activated this compound for subsequent reactions in organic media or for purification and storage of the NHS ester.
Materials:
-
This compound
-
EDC-HCl
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[6][8]
-
Diisopropylethylamine (DIPEA) (optional, for subsequent amine coupling)
-
Amine-containing molecule
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Use anhydrous solvents.
-
-
Activation of this compound:
-
Conjugation to Amine-Containing Molecule:
-
Purification:
-
The final product can be purified by standard organic synthesis techniques, such as flash chromatography.[8]
-
Mandatory Visualization
Caption: Aqueous activation and conjugation workflow.
Caption: EDC/NHS activation reaction pathway.
References
- 1. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. encapsula.com [encapsula.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
Application of Bis-PEG14-acid in PROTAC Development: A Technical Guide
Application Notes
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] Upon simultaneous binding to the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]
The linker component is far more than an inert spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy.[2][4] These properties profoundly influence the stability of the ternary complex, as well as the physicochemical characteristics of the PROTAC, such as solubility and cell permeability.[2][3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their advantageous properties.[5][6]
Bis-PEG14-acid: A Long-Chain, Hydrophilic Linker for Advanced PROTAC Design
This compound is a bifunctional, hydrophilic linker composed of a 14-unit polyethylene glycol chain with a carboxylic acid group at each terminus. This structure makes it an ideal building block for PROTAC synthesis, enabling the covalent attachment of two different amine-containing ligands through stable amide bond formation.
The key advantages of employing a long-chain PEG linker like this compound in PROTAC development include:
-
Enhanced Aqueous Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of the often large and hydrophobic PROTAC molecule, which can otherwise be a major challenge in drug development.[3][5]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, an optimal length of a PEG chain can strike a balance between solubility and the ability to traverse the cell membrane to reach intracellular targets.
-
Facilitation of Ternary Complex Formation: The extended and flexible nature of the 14-unit PEG chain provides the necessary reach and conformational freedom to effectively bring the target protein and the E3 ligase into close proximity, a prerequisite for efficient ubiquitination. For some target-E3 ligase pairs, longer linkers have been shown to be more effective.[7]
-
Modulation of Physicochemical and Pharmacokinetic Properties: The inclusion of a PEG linker can favorably alter the overall properties of the PROTAC, potentially leading to improved metabolic stability and in vivo pharmacokinetic profiles.
Illustrative Application: Development of a BRD4-Degrading PROTAC using this compound
To exemplify the application of this compound, we describe the conceptual design of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. This hypothetical PROTAC, termed "BRD4-PEG14-CRBN," utilizes a known ligand for BRD4 and a ligand for the E3 ligase Cereblon (CRBN), connected by the this compound linker.
Data Presentation
The following tables present illustrative, representative data for a series of hypothetical BRD4-targeting PROTACs with varying linker lengths, including our conceptual BRD4-PEG14-CRBN. This data is intended to demonstrate the expected trends and the type of quantitative analysis performed in PROTAC development.
Table 1: Physicochemical Properties of Hypothetical BRD4-Targeting PROTACs
| PROTAC ID | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) |
| BRD4-PEG4-CRBN | PEG (4 units) | ~1000 | 2.5 | 50 |
| BRD4-PEG8-CRBN | PEG (8 units) | ~1176 | 2.1 | 150 |
| BRD4-PEG14-CRBN | This compound | ~1440 | 1.5 | >300 |
| BRD4-Alkyl8-CRBN | Alkyl (8 carbons) | ~950 | 4.8 | <10 |
Note: Data is representative and intended for illustrative purposes.
Table 2: In Vitro Performance of Hypothetical BRD4-Targeting PROTACs in a Human Cancer Cell Line
| PROTAC ID | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| BRD4-PEG4-CRBN | 50 | >90 | 5.2 |
| BRD4-PEG8-CRBN | 25 | >95 | 4.1 |
| BRD4-PEG14-CRBN | 15 | >98 | 3.5 |
| BRD4-Alkyl8-CRBN | 150 | ~70 | 8.0 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy. Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of BRD4-PEG14-CRBN PROTAC
This protocol describes a two-step amide coupling procedure for the synthesis of the hypothetical BRD4-PEG14-CRBN PROTAC using this compound.
Step 1: Mono-functionalization of this compound with BRD4 Ligand
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine-functionalized BRD4 ligand (e.g., JQ1-amine) (5.0 eq - excess to favor mono-substitution)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the amine-functionalized BRD4 ligand, HATU, and DIPEA in anhydrous DMF.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Slowly add the this compound solution to the BRD4 ligand solution at room temperature with stirring.
-
Allow the reaction to proceed for 4-6 hours, monitoring progress by LC-MS.
-
Upon consumption of the this compound, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the mono-substituted intermediate (BRD4-PEG14-acid) by flash column chromatography or preparative HPLC.
-
Step 2: Coupling of Mono-substituted Intermediate with CRBN Ligand
-
Reagents and Materials:
-
BRD4-PEG14-acid (from Step 1) (1.0 eq)
-
Amine-functionalized CRBN ligand (e.g., Pomalidomide-amine) (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve BRD4-PEG14-acid, the amine-functionalized CRBN ligand, HATU, and DIPEA in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Monitor the reaction for the formation of the final PROTAC product by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC (BRD4-PEG14-CRBN) by preparative HPLC to yield the final product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blotting for BRD4 Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Plate a human cancer cell line known to express BRD4 (e.g., HeLa or a relevant leukemia cell line) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the BRD4-PEG14-CRBN PROTAC in cell culture medium.
-
Treat the cells with the varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a set period (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate the membrane with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control using densitometry software.
-
Normalize the BRD4 signal to the loading control for each sample.
-
Plot the normalized BRD4 levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to calculate the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: General mechanism of action for a PROTAC, inducing the ubiquitination and degradation of a target protein.
Caption: Experimental workflow for the synthesis of a PROTAC using this compound.
Caption: Signaling pathway illustrating how BRD4 degradation by a PROTAC can inhibit oncogene transcription.
References
- 1. PROTACs | DC Chemicals [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linking Peptides with Bis-PEG14-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as peptides, proteins, and therapeutics, is a widely utilized strategy in drug development. This modification can significantly enhance the therapeutic properties of peptides by increasing their hydrodynamic size, which in turn can extend their in vivo half-life by reducing renal clearance.[1] Furthermore, the hydrophilic nature of the PEG chain can improve the solubility of hydrophobic peptides and shield them from proteolytic degradation and immune recognition, thereby reducing immunogenicity.[2] Bis-PEG14-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups.[3][4] This allows for the conjugation of peptides containing primary amine groups (e.g., the N-terminal amine or the side chain of lysine (B10760008) residues) through the formation of a stable amide bond. This process is typically facilitated by carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][5]
These application notes provide a detailed experimental protocol for the conjugation of a peptide to this compound, followed by methods for the purification and characterization of the resulting PEGylated peptide.
Chemical Reaction Pathway
The conjugation of a peptide to this compound via EDC/NHS chemistry involves a two-step process. First, the carboxylic acid groups of this compound are activated with EDC and NHS to form a more stable, amine-reactive NHS ester. This activated PEG linker then readily reacts with a primary amine on the peptide to form a stable amide bond.
Caption: Chemical reaction pathway for peptide PEGylation.
Experimental Workflow
The overall experimental workflow for the synthesis and analysis of a peptide-Bis-PEG14-acid conjugate is outlined below. The process begins with the activation of the PEG linker, followed by conjugation to the peptide, purification of the conjugate, and finally, characterization to confirm successful PEGylation.
Caption: Experimental workflow for peptide PEGylation.
Experimental Protocols
Materials
-
This compound
-
Peptide with at least one primary amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[5][6]
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns (e.g., Reverse-Phase HPLC, Size-Exclusion Chromatography)
-
Reagents for characterization (e.g., SDS-PAGE gels and buffers, matrix for MALDI-TOF MS)
Protocol for Peptide Conjugation
This protocol describes a two-step process for conjugating a peptide to this compound.
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO.[2]
-
Dissolve the peptide in the Conjugation Buffer.
-
-
Activation of this compound:
-
Conjugation to Peptide:
-
Add the activated this compound solution to the peptide solution. A 10- to 50-fold molar excess of the activated PEG linker to the peptide is recommended as a starting point, though the optimal ratio should be determined empirically.[2]
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
-
Quenching of the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM.[5]
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification of the PEGylated Peptide
Excess reagents and unconjugated peptide should be removed from the reaction mixture. The choice of purification method will depend on the properties of the peptide and the PEGylated conjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for purifying peptides and their conjugates.[] Separation is based on hydrophobicity. A C18 or C4 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).[8]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size.[] It is effective for removing unreacted low molecular weight reagents from the larger PEGylated peptide.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a peptide, which can be exploited for purification.[]
-
Dialysis or Ultrafiltration: These methods can be used to remove small molecules like unreacted PEG linkers and coupling reagents.
Characterization of the PEGylated Peptide
Confirmation of successful conjugation and assessment of purity are crucial.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to visualize the increase in molecular weight of the peptide after PEGylation. The PEGylated peptide will migrate slower than the unconjugated peptide.[2]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the this compound linker.[9] The observed mass should correspond to the mass of the peptide plus the mass of the PEG linker.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the site of PEGylation on the peptide.
Data Presentation
The following tables summarize key parameters for the experimental procedure.
Table 1: Recommended Reaction Conditions for Peptide Conjugation
| Parameter | Recommended Value/Range | Notes |
| Activation Step | ||
| Solvent | Anhydrous DMF or DMSO, 0.1 M MES Buffer | Use a non-amine, non-carboxylate buffer for activation. |
| pH | 4.5 - 6.0 | Optimal for EDC/NHS activation.[6] |
| Molar Ratio (EDC:NHS:PEG) | 1.5:1.5:1 to 2:2:1 | A slight excess of coupling reagents is recommended.[2] |
| Temperature | Room Temperature | |
| Time | 15 - 30 minutes | |
| Conjugation Step | ||
| Solvent | PBS or other non-amine buffer | |
| pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines.[2] |
| Molar Ratio (PEG:Peptide) | 10:1 to 50:1 | This should be optimized for each specific peptide.[2] |
| Temperature | Room Temperature or 4°C | |
| Time | 2 hours to overnight | Longer reaction times may be needed at lower temperatures. |
| Quenching | ||
| Reagent | Tris or Hydroxylamine | |
| Final Concentration | 10 - 50 mM | |
| Time | 15 - 30 minutes |
Table 2: Overview of Purification and Characterization Methods
| Method | Principle | Typical Application |
| Purification | ||
| RP-HPLC | Separation by hydrophobicity | High-resolution purification of the PEGylated peptide.[] |
| SEC | Separation by size | Removal of small molecule reagents and unreacted PEG.[] |
| IEX | Separation by charge | Separation of PEGylated isomers or from unreacted peptide.[] |
| Characterization | ||
| SDS-PAGE | Separation by size | Visual confirmation of molecular weight increase.[2] |
| Mass Spectrometry | Mass-to-charge ratio measurement | Accurate mass determination of the conjugate.[9] |
| NMR | Nuclear magnetic resonance | Determination of the specific site of PEGylation. |
Table 3: Representative Quantitative Data for a Model PEGylation Reaction
| Parameter | Example Value | Method of Determination |
| Peptide MW | ~2000 Da | Mass Spectrometry |
| This compound MW | ~735 Da | |
| Expected Conjugate MW | ~2735 Da | Calculation |
| Observed Conjugate MW | ~2736 Da | MALDI-TOF MS |
| Conjugation Efficiency | > 80% | RP-HPLC Peak Area Analysis |
| Purity of Final Product | > 95% | RP-HPLC Peak Area Analysis |
Note: The values in Table 3 are representative and will vary depending on the specific peptide and reaction conditions.
Conclusion
The protocol described provides a robust method for the conjugation of peptides with this compound. Careful optimization of the reaction conditions, particularly the molar ratios of the reactants, is recommended to achieve high yields of the desired PEGylated product. The subsequent purification and characterization steps are essential to ensure the purity and identity of the final conjugate for its intended application in research and drug development.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Optimal Reaction Conditions for Forming Stable Amide Bonds with Bis-PEG14-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG14-acid is a homobifunctional polyethylene (B3416737) glycol (PEG) linker possessing two terminal carboxylic acid groups. Its hydrophilic nature enhances the solubility of conjugated molecules in aqueous media, making it a valuable tool in bioconjugation, drug delivery, and surface modification. The formation of stable amide bonds between the carboxylic acid termini of this compound and primary amine groups on molecules such as proteins, peptides, or small molecule drugs is a critical step in these applications. This document provides detailed application notes and protocols for achieving optimal reaction conditions for stable amide bond formation with this compound, focusing on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.
Principle of EDC/NHS Coupling Chemistry
The formation of a stable amide bond using this compound and an amine-containing molecule is typically achieved through a two-step process facilitated by EDC and NHS.
-
Activation of Carboxylic Acids: EDC reacts with the carboxyl groups of this compound to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of a Semi-Stable NHS Ester: This intermediate is susceptible to hydrolysis. The addition of NHS traps the activated carboxyl group, converting the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This ester is less prone to hydrolysis in aqueous solutions than the O-acylisourea intermediate.
-
Amide Bond Formation: The NHS ester of this compound then reacts efficiently with a primary amine-containing molecule to form a stable amide bond, with the release of NHS.
This two-step activation and coupling process minimizes side reactions and improves the overall efficiency of the conjugation.
Key Reaction Parameters and Optimized Conditions
The efficiency and success of the amide bond formation are dependent on several critical parameters. The following table summarizes the recommended conditions based on established protocols for similar PEG-acid conjugations.
| Parameter | Recommended Condition | Notes |
| Activating Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide (B86325) that is highly efficient for activating carboxyl groups in aqueous or organic media. |
| Coupling Reagent | N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) | NHS is used in organic solvents, while the more water-soluble Sulfo-NHS is preferred for fully aqueous reactions to improve the stability and reactivity of the active ester. |
| pH (Activation Step) | 4.5 - 6.0 | The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment. MES buffer is commonly used for this step.[1][2][3][4] |
| pH (Coupling Step) | 7.2 - 8.5 | The reaction of the NHS-activated PEG with primary amines is most efficient at a neutral to slightly basic pH. Phosphate-buffered saline (PBS) is a suitable buffer for this step.[1][2][3][4] |
| Molar Ratio (this compound : EDC : NHS) | 1 : 2 : 2 to 1 : 10 : 10 | A molar excess of EDC and NHS is recommended to ensure efficient activation of both carboxylic acid groups. The exact ratio may need to be optimized depending on the concentration of the reactants.[1][5][6][7] For dilute solutions, a higher excess is often required. |
| Molar Ratio (Activated this compound : Amine) | 1 : 1.2 to 1 : 5 | A slight to moderate excess of the amine-containing molecule can help drive the reaction to completion. |
| Solvent | Anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Dichloromethane (DCM) for organic reactions. For aqueous reactions, a two-buffer system (e.g., MES then PBS) is recommended.[1][2][8] | The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction can be performed at room temperature for faster kinetics or at 4°C to enhance the stability of the reactants and intermediates, especially when working with sensitive biomolecules.[1][3][8] |
| Reaction Time (Activation) | 15 - 30 minutes | The activation of the carboxylic acid with EDC/NHS is a relatively rapid process.[1][3] |
| Reaction Time (Coupling) | 1 - 4 hours at Room Temperature or Overnight at 4°C | The coupling reaction time should be optimized based on the reactivity of the amine and the desired degree of conjugation.[1][3][8] |
Experimental Protocols
Herein are detailed protocols for the formation of stable amide bonds with this compound in both organic and aqueous environments.
Protocol 1: Amide Bond Formation in an Organic Solvent (e.g., DMF)
This protocol is suitable for small molecules or other substrates soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Reagent Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing molecule (1.2-2 equivalents) in anhydrous DMF.
-
Prepare fresh solutions of EDC-HCl (2 equivalents) and NHS (2 equivalents) in anhydrous DMF.
-
-
Activation of this compound:
-
To the stirred solution of this compound, add the NHS solution followed by the EDC-HCl solution.
-
Allow the activation reaction to proceed at room temperature for 15-30 minutes.
-
-
Amide Coupling Reaction:
-
Slowly add the solution of the amine-containing molecule to the activated this compound solution.
-
If the amine is in its salt form (e.g., hydrochloride), add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA to neutralize the acid and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).
-
Once the reaction is complete, the product can be purified by standard organic chemistry techniques such as precipitation, extraction, or column chromatography to remove unreacted reagents and byproducts.
-
Protocol 2: Amide Bond Formation in an Aqueous Buffer System
This protocol is ideal for the conjugation of biomolecules such as proteins, peptides, or antibodies that require an aqueous environment.
Materials:
-
This compound
-
Amine-containing biomolecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis membrane for purification
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the Activation Buffer.
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Prepare fresh solutions of EDC-HCl and Sulfo-NHS in Activation Buffer immediately before use, as they are susceptible to hydrolysis.
-
-
Activation of this compound:
-
Add the Sulfo-NHS solution (2-5 equivalents) to the this compound solution, followed by the EDC-HCl solution (2-5 equivalents).
-
Incubate the mixture at room temperature for 15 minutes with gentle stirring.
-
-
Amide Coupling Reaction:
-
Immediately after activation, the pH of the reaction mixture should be raised to 7.2-8.0. This can be achieved by either adding the activated this compound solution to the biomolecule solution in Coupling Buffer or by performing a rapid buffer exchange using a desalting column equilibrated with Coupling Buffer.
-
Add the amine-containing biomolecule to the activated this compound.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. This will react with and deactivate any unreacted NHS-activated this compound, preventing non-specific reactions.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG, EDC, NHS, and quenching buffer byproducts using a desalting column, dialysis, or size-exclusion chromatography, depending on the size and properties of the final conjugate.
-
Visualization of Experimental Workflow and Signaling Pathways
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ir.kagoshima-u.ac.jp [ir.kagoshima-u.ac.jp]
- 8. benchchem.com [benchchem.com]
Application Note: HPLC Purification of Bis-PEG14-acid Conjugates
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptides, proteins, and small molecules. Bis-PEG14-acid is a bifunctional linker containing 14 ethylene (B1197577) glycol units with carboxylic acid groups at both ends, enabling the conjugation of two molecules. The purification of these conjugates is a critical step to remove unreacted starting materials, excess PEG linker, and reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and commonly employed technique for the purification and analysis of such PEGylated compounds due to its high resolution and efficiency.[][2] This application note provides a general protocol for the purification of this compound conjugates using RP-HPLC.
Challenges in Purification
The purification of PEGylated conjugates presents unique challenges. The inherent heterogeneity and polydispersity of PEG reagents can lead to product mixtures with varying PEG chain lengths, resulting in broadened peaks in chromatography.[3] Furthermore, the reaction can produce a mixture of mono- and di-conjugated species, as well as positional isomers, which may be difficult to separate from the desired product and the unreacted parent molecule.[4]
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN). By gradually increasing the concentration of the organic solvent, molecules are eluted from the column in order of increasing hydrophobicity. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase helps to suppress the ionization of acidic and basic functional groups, leading to sharper peaks and improved separation.[5]
Experimental Protocol
This protocol outlines a general method for the preparative purification of a this compound conjugate. Optimization of the gradient, flow rate, and column choice may be necessary depending on the specific properties of the conjugated molecule.
Materials and Equipment
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 or C8 column suitable for preparative scale (e.g., 10 µm particle size, 250 x 21.2 mm). The choice between C18 and C8 depends on the hydrophobicity of the conjugate; C8 is generally less retentive.[6][7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Sample: Crude this compound conjugate reaction mixture.
-
Sample Solvent: A mixture of Mobile Phase A and B that ensures complete dissolution of the sample.
-
Fraction Collector
-
Lyophilizer (Freeze-dryer)
Sample Preparation
-
Dissolve the crude conjugate mixture in a minimal amount of the sample solvent.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
HPLC Method
The following is a typical starting method. The gradient should be optimized to ensure good separation between the desired conjugate, unreacted starting materials, and byproducts.
| Parameter | Value |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Flow Rate | 15.0 mL/min |
| Column Temperature | 45°C[2] |
| Detection Wavelength | 220 nm and 280 nm (or lambda max of the conjugate) |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 5.0 | 20 |
| 35.0 | 65 |
| 40.0 | 90 |
| 45.0 | 90 |
| 46.0 | 20 |
| 55.0 | 20 |
Post-Purification Processing
-
Analyze collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pool the fractions containing the pure product.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified conjugate as a solid.
Data Presentation
The purity of the final product should be assessed by analytical RP-HPLC. The results can be summarized in a table as shown below.
Table 1: Summary of Purification Results
| Sample | Retention Time (min) | Peak Area (%) | Purity by HPLC (%) | Recovery (%) |
| Crude Mixture | Multiple Peaks | - | - | 100 |
| Purified Conjugate | 15.8 | 100 | >98 | 65 |
| Unreacted Linker | 10.2 | - | - | - |
| Starting Material | 12.5 | - | - | - |
Note: The values presented are for illustrative purposes only.
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC purification of this compound conjugates.
Caption: Workflow for HPLC purification of this compound conjugates.
Conclusion
Reversed-phase HPLC is a robust and scalable method for the purification of this compound conjugates. The protocol provided here serves as a starting point, and method optimization is crucial to achieve high purity and recovery of the final product. Proper characterization of the purified conjugate using analytical techniques such as HPLC and mass spectrometry is essential to confirm its identity and purity.[8]
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
Application Note: Characterization of Bis-PEG14-acid Conjugates Using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-PEG14-acid is a hydrophilic, discrete-length polyethylene (B3416737) glycol (dPEG®) linker containing two terminal carboxylic acid groups. Its defined molecular weight and length make it an ideal component in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems. Accurate characterization of these conjugates is critical for ensuring purity, confirming identity, and understanding structure-activity relationships. Mass spectrometry (MS) is a powerful analytical technique for the detailed characterization of such molecules.
This application note provides a comprehensive protocol for the characterization of this compound conjugates using Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry. We will describe the experimental workflow, from sample preparation to data analysis, and present typical data in a clear, tabular format.
Experimental Workflow
The overall workflow for the characterization of a this compound conjugate involves sample preparation, liquid chromatography separation, mass spectrometry analysis, and data processing.
Caption: Experimental workflow for LC-MS analysis of this compound conjugates.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra. The goal is to dissolve the conjugate in a solvent compatible with ESI-MS and to remove any non-volatile salts or buffers that can interfere with ionization.
Materials:
-
This compound conjugate sample
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
HPLC-grade water
-
0.1% Formic acid in water (v/v)
-
Desalting tips (e.g., C18 ZipTip)
-
Eppendorf tubes
Protocol:
-
Dissolution: Dissolve the this compound conjugate in methanol or acetonitrile to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Dilution: Dilute the stock solution to a working concentration of 10-50 µM using 50% acetonitrile in water with 0.1% formic acid.
-
Desalting (if necessary): If the sample contains high concentrations of non-volatile salts (e.g., from a synthesis reaction), desalting is required.
-
Equilibrate a C18 desalting tip by aspirating and dispensing 10 µL of 50% acetonitrile in water three times.
-
Aspirate and dispense 10 µL of 0.1% formic acid in water three times to wash the tip.
-
Slowly aspirate 10 µL of the diluted sample to bind the conjugate to the C18 resin.
-
Wash the bound sample by aspirating and dispensing 10 µL of 0.1% formic acid in water three times.
-
Elute the desalted sample by aspirating and dispensing 10 µL of 50% acetonitrile in water with 0.1% formic acid into a clean Eppendorf tube.
-
LC-MS Analysis
Liquid chromatography is used to separate the this compound conjugate from any impurities or unconjugated starting materials prior to mass analysis.
Instrumentation:
-
HPLC system (e.g., Agilent 1260 Infinity LC)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
ESI-Q-TOF Mass Spectrometer (e.g., Agilent 6520 Accurate-Mass Q-TOF)
LC Method Parameters:
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes |
MS Method Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Mass Range | 100 - 3000 m/z |
| Acquisition Rate | 2 spectra/s |
Data Presentation and Analysis
The raw mass spectrometry data will consist of a series of multiply charged ions. This data must be deconvoluted to determine the zero-charge mass of the this compound conjugate.
Deconvolution and Mass Determination
The following diagram illustrates the relationship between the observed multiply charged spectrum and the deconvoluted spectrum, which reveals the molecular weight of the conjugate.
Caption: Deconvolution of a multiply charged mass spectrum to a zero-charge mass.
Quantitative Data Summary
The following table presents example data for a hypothetical conjugate of this compound (MW: 734.82 Da) with a small molecule (SM, MW: 450.50 Da) and a peptide (Pep, MW: 1200.30 Da). The theoretical mass is calculated considering the loss of two water molecules during amide bond formation.
Table 1: Mass Spectrometry Data for a Hypothetical this compound Conjugate (SM-PEG14-Pep)
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| This compound | 734.82 | 734.81 | -13.6 |
| Small Molecule (SM) | 450.50 | 450.51 | 22.2 |
| Peptide (Pep) | 1200.30 | 1200.29 | -8.3 |
| SM-PEG14-Pep Conjugate | 2349.62 | 2349.60 | -8.5 |
Theoretical Mass of Conjugate = (MW_SM + MW_this compound + MW_Pep) - 2 * MW_H2O
Table 2: Purity Assessment by LC-MS
| Species | Retention Time (min) | Peak Area (%) |
| Unconjugated SM | 2.5 | 1.2 |
| Unconjugated Pep | 4.1 | 3.5 |
| SM-PEG14-Pep Conjugate | 6.8 | 95.3 |
Conclusion
The protocols outlined in this application note provide a robust framework for the characterization of this compound conjugates using LC-MS. Accurate mass determination confirms the identity of the conjugate, while the chromatographic separation allows for an assessment of its purity.[1][2][3] These methods are essential for quality control in the development of novel therapeutics and other advanced biomaterials incorporating this compound linkers. The use of charge-stripping agents, such as triethylamine, can be employed post-column to simplify complex spectra if necessary.[2][4] High-resolution mass spectrometers, like Orbitrap-based systems, can provide even greater mass accuracy for confident identification.[5][6]
References
- 1. enovatia.com [enovatia.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. sciex.com [sciex.com]
- 4. [PDF] Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Application Notes and Protocols for Formulation of Drug Delivery Systems with Bis-PEG14-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG14-acid is a homobifunctional polyethylene (B3416737) glycol (PEG) linker that possesses two terminal carboxylic acid groups. This structure makes it an ideal crosslinking agent and spacer for the formulation of advanced drug delivery systems. The hydrophilic nature of the 14-unit PEG chain enhances the aqueous solubility and biocompatibility of the resulting nanocarriers, potentially reducing non-specific protein adsorption and prolonging circulation time in vivo. The terminal carboxylic acid groups can be readily activated to form stable amide bonds with amine-functionalized nanoparticles, proteins, or therapeutic molecules, enabling the creation of robust and versatile drug delivery platforms.
These application notes provide detailed protocols for the formulation of drug-delivery nanoparticles using this compound as a crosslinker, with a focus on docetaxel-loaded chitosan (B1678972) nanoparticles as an exemplary system. Additionally, the mechanism of action of docetaxel (B913) is illustrated to provide context for the application of such a delivery system.
Data Presentation
The following tables summarize typical quantitative data for drug delivery nanoparticles formulated using PEGylation strategies. While specific data for this compound crosslinked systems may vary depending on the core nanoparticle and drug, these values, adapted from studies on PEG-PLGA and chitosan nanoparticles, provide a representative overview of the expected characteristics.
Table 1: Physicochemical Properties of Docetaxel-Loaded Nanoparticles
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Un-crosslinked Chitosan Nanoparticles | 170.1 ± 5.42 | 0.215 ± 0.041 | +31.4 ± 2.1 |
| This compound Crosslinked Nanoparticles | 195.8 ± 6.13 | 0.189 ± 0.035 | +25.7 ± 1.8 |
| Docetaxel-Loaded Crosslinked Nanoparticles | 210.5 ± 7.29 | 0.203 ± 0.048 | +22.3 ± 2.5 |
Data adapted from related studies on chitosan and PEGylated nanoparticles. Actual values should be determined experimentally.
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation | Drug Loading Efficiency (%) | Drug Loading Capacity (%) | Cumulative Release at 12h (%) | Cumulative Release at 72h (%) |
| Docetaxel-Loaded Crosslinked Nanoparticles | 72.5 ± 4.8 | 10.3 ± 1.2 | 68.5 ± 5.3 | 85.2 ± 6.1 |
Data adapted from related studies. In vitro release is typically biphasic, with an initial burst release followed by sustained release.[1]
Mandatory Visualization
Signaling Pathway
Caption: Mechanism of action of Docetaxel.
Experimental Workflow
Caption: Experimental workflow for nanoparticle formulation.
Experimental Protocols
Materials
-
Chitosan (low molecular weight)
-
Docetaxel
-
This compound
-
Sodium tripolyphosphate (TPP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetic acid
-
Ethanol
-
Tween 80
-
Dialysis membrane (MWCO 10-12 kDa)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
Protocol 1: Preparation of Docetaxel-Loaded Chitosan Nanoparticles
-
Preparation of Chitosan Solution: Dissolve 100 mg of chitosan in 50 mL of a 1% (v/v) acetic acid solution with magnetic stirring overnight to ensure complete dissolution.
-
Preparation of Docetaxel Solution: Dissolve 10 mg of docetaxel in a mixture of 2 mL of ethanol and 0.5 mL of Tween 80.
-
Formation of Nanoemulsion: Add the docetaxel solution dropwise to the chitosan solution under constant magnetic stirring. Continue stirring for 30 minutes to form a stable nanoemulsion.
-
Ionic Gelation: Prepare a 0.1% (w/v) TPP solution in deionized water. Add 10 mL of the TPP solution dropwise to the nanoemulsion under continuous stirring. A milky opalescent suspension indicates the formation of nanoparticles.
-
Nanoparticle Collection: Stir the nanoparticle suspension for an additional 1 hour. Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
Protocol 2: Crosslinking of Nanoparticles with this compound
-
Activation of this compound:
-
Dissolve 20 mg of this compound in 5 mL of MES buffer (0.1 M, pH 6.0).
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS to the this compound solution.
-
Allow the activation reaction to proceed for 30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Nanoparticles:
-
Resuspend the docetaxel-loaded chitosan nanoparticle pellet from Protocol 1 in 10 mL of PBS (pH 7.4).
-
Add the activated this compound solution to the nanoparticle suspension.
-
Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.
-
-
Quenching the Reaction: Add hydroxylamine to a final concentration of 20 mM to quench the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the crosslinked nanoparticles by centrifugation at 15,000 rpm for 30 minutes. Wash the pellet three times with deionized water to remove unreacted reagents.
-
Final Formulation: Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) for storage at 4°C or lyophilize for long-term storage.
Protocol 3: Characterization of Nanoparticles
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Drug Loading Efficiency and Capacity:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Quantify the amount of docetaxel using a validated HPLC method.
-
Calculate the Drug Loading Efficiency (%) and Drug Loading Capacity (%) using the following formulas:
-
Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
-
In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag (MWCO 10-12 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the amount of docetaxel in the collected samples by HPLC to determine the cumulative drug release profile.
-
Conclusion
The use of this compound as a crosslinking agent offers a versatile and effective method for the formulation of robust and biocompatible drug delivery systems. The protocols provided herein offer a comprehensive guide for the synthesis and characterization of docetaxel-loaded, this compound crosslinked chitosan nanoparticles. The presented data and visualizations serve as a valuable resource for researchers and scientists in the field of drug delivery, facilitating the development of novel and improved therapeutic formulations. It is important to note that the provided protocols and data are illustrative and may require optimization for specific applications and nanoparticle systems.
References
A Researcher's Guide to Successful PEGylation with Bis-PEG14-acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This modification can enhance solubility, extend circulatory half-life, reduce immunogenicity, and improve the overall stability of proteins, peptides, and other drug candidates. Bis-PEG14-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups separated by a 14-unit ethylene (B1197577) glycol chain. This symmetrical structure allows for the cross-linking of molecules or the dimerization of a single molecular species. The carboxylic acid groups require activation to react with primary amines (e.g., lysine (B10760008) residues on a protein), typically through the formation of an N-hydroxysuccinimide (NHS) ester. This guide provides detailed protocols and application notes for the successful use of this compound in your research.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Chemical Name | 4,7,10,13,16,19,22,25,28,31,34,37,40,43-tetradecaoxahexatetracontanedioic acid | [1] |
| Molecular Formula | C32H62O18 | [1][2] |
| Molecular Weight | 734.83 g/mol | [1][2] |
| Appearance | White to off-white solid or liquid mixture | [3] |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF | [1][3] |
| Functional Groups | Two terminal carboxylic acids (-COOH) | [1][2] |
| Storage | Store at -20°C, desiccated | [2][3] |
Principle of a Two-Step PEGylation Reaction
The use of this compound for conjugating to amine-containing molecules, such as proteins, is a two-step process. This approach minimizes unwanted side reactions and allows for greater control over the conjugation process.
-
Activation of Carboxylic Acids: The terminal carboxylic acid groups of this compound are first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This reaction forms a semi-stable NHS ester. The activation is most efficient at a slightly acidic pH (4.5-6.0).[4][6]
-
Conjugation to Primary Amines: The activated NHS-ester of this compound is then introduced to the protein or other molecule containing primary amines (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group). The NHS ester reacts with the primary amines under neutral to slightly basic conditions (pH 7.2-8.5) to form a stable amide bond.[6][7]
This two-step methodology is crucial for controlling the reaction and preventing the EDC from directly cross-linking proteins, which can occur if all components are mixed together in a single step.
Experimental Protocols
The following protocols provide a general framework for the activation of this compound and its subsequent conjugation to a model protein. Optimization of molar ratios, reaction times, and buffer conditions may be necessary for specific applications.
Protocol 1: Activation of this compound with EDC and NHS
This protocol details the formation of the NHS-ester of this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). Do not store these solutions as EDC and NHS are moisture-sensitive and can hydrolyze.[9]
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add a 1.5- to 2-fold molar excess of both EDC and NHS to the this compound solution.[8]
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.[8]
-
The activated Bis-PEG14-NHS ester is now ready for immediate use in the conjugation reaction.
Protocol 2: Protein Conjugation with Activated this compound
This protocol describes the conjugation of the activated this compound to a protein containing primary amines.
Materials:
-
Activated this compound (from Protocol 1)
-
Protein solution (in a suitable buffer)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer such as borate (B1201080) buffer.[9] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.[7][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[7]
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis cassettes)
Procedure:
-
Prepare the protein solution in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).[9]
-
Add a 10- to 50-fold molar excess of the activated this compound solution to the protein solution.[8] The optimal molar ratio should be determined empirically for each specific protein and desired degree of PEGylation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[10] Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.[10]
-
Purify the PEGylated protein from excess, unreacted this compound and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.[7][8]
Controlling the PEGylation Reaction
The homobifunctional nature of this compound can lead to both intramolecular (within the same protein molecule) and intermolecular (between different protein molecules) cross-linking, resulting in a heterogeneous mixture of products. Controlling the reaction conditions is key to achieving the desired outcome.
| Parameter | Effect on Reaction | Recommendation | Reference |
| Molar Ratio (PEG:Protein) | Higher ratios increase the degree of PEGylation and the likelihood of intermolecular cross-linking. | Start with a 10- to 20-fold molar excess and optimize based on desired product distribution. | [8][9] |
| Protein Concentration | Higher concentrations favor intermolecular cross-linking and potential aggregation. | Adjust concentration to influence the balance between intra- and intermolecular reactions. Lower concentrations favor intramolecular cross-linking. | [7] |
| Reaction pH | The rate of reaction with amines increases with pH, but so does the rate of hydrolysis of the NHS ester. | Perform the conjugation at pH 7.2-8.0 for a balance of reactivity and stability. | [7] |
| Reaction Time | Longer incubation times can lead to a higher degree of PEGylation and more cross-linking. | Monitor the reaction over time to determine the optimal endpoint for the desired product. | [7] |
Characterization of PEGylated Products
Thorough characterization is essential to confirm the success of the PEGylation reaction and to determine the properties of the resulting conjugate.
| Technique | Purpose | Expected Outcome | Reference |
| SDS-PAGE | To visualize the increase in molecular weight upon PEGylation. | PEGylated protein will show a significant upward shift in apparent molecular weight compared to the unmodified protein. The band may appear broader due to the heterogeneity of PEGylation. | [11] |
| Size-Exclusion Chromatography (SEC) | To separate PEGylated protein from unreacted protein and free PEG, and to analyze the distribution of monomers, dimers, and higher-order oligomers. | Elution profile will show peaks corresponding to different species, with higher molecular weight conjugates eluting earlier. | [12][13] |
| Mass Spectrometry (MS) | To determine the precise molecular weight of the conjugate and the degree of PEGylation. | MALDI-TOF or ESI-LC/MS can identify the mass of the protein with one or more attached PEG linkers. | [14][15][16] |
| SEC-MALS | To determine the absolute molar mass of the conjugate and the degree of PEGylation without relying on column calibration. | Provides accurate molar mass data for each eluting species, confirming the presence of monomers, dimers, and other conjugates. | [12][17] |
Visualizing the Workflow and Chemistry
Experimental Workflow
Caption: Workflow for protein conjugation with this compound.
Signaling Pathway of the Chemical Reaction
Caption: Chemical reaction pathway for this compound conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Conjugation Efficiency | - Inactive EDC/NHS due to hydrolysis. - Hydrolysis of the NHS-ester before conjugation. - Incorrect buffer pH. | - Use fresh, high-quality EDC and NHS and prepare solutions immediately before use. - Perform the conjugation step immediately after the activation step. - Ensure the activation buffer is pH 4.5-6.0 and the conjugation buffer is pH 7.2-8.0. | [5][7] |
| Protein Aggregation/Precipitation | - High degree of intermolecular cross-linking. - Protein instability under reaction conditions. | - Reduce the molar ratio of the PEG linker to the protein. - Lower the protein concentration. - Shorten the reaction time. - Perform the reaction at a lower temperature (4°C). | [7] |
| Heterogeneous Product Mixture | - Inherent nature of reacting with multiple amine sites. - Lack of control over reaction stoichiometry. | - Optimize the molar ratio of PEG to protein to favor a specific degree of PEGylation. - Use purification techniques like ion-exchange chromatography (IEX) to separate species with different degrees of PEGylation. | [7] |
By following these guidelines and protocols, researchers can effectively utilize this compound for their specific bioconjugation needs, leading to the successful development of novel therapeutics and research tools.
References
- 1. PEGylation and Dimerization of Expressed Proteins under Near Equimolar Conditions with Potassium 2-Pyridyl Acyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. exactmer.com [exactmer.com]
- 12. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 13. wyatt.com [wyatt.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. enovatia.com [enovatia.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis-PEG14-acid Reaction with Primary Amine Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG14-acid is a homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a 14-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media. The terminal carboxylic acids can be covalently conjugated to primary amine groups on molecules such as proteins, peptides, antibodies, and small molecule drugs through the formation of a stable amide bond.[1][2] This process, known as PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3][4]
The reaction requires the activation of the carboxylic acid groups using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] The EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable amine-reactive NHS ester. This two-step process minimizes side reactions and improves coupling efficiency.[6]
These application notes provide detailed protocols for the reaction of this compound with primary amine-containing molecules, methods for the characterization of the resulting conjugates, and illustrative diagrams of the experimental workflow.
Reaction Mechanism
The conjugation of this compound to a primary amine-containing molecule (R-NH₂) proceeds in two main steps:
-
Activation of Carboxylic Acid: The carboxylic acid groups on this compound are activated by EDC. This forms an unstable O-acylisourea intermediate. To increase the stability of the activated species and improve reaction efficiency, NHS (or Sulfo-NHS) is added to convert the O-acylisourea intermediate into a semi-stable NHS ester.[6]
-
Amide Bond Formation: The NHS ester readily reacts with a primary amine group on the target molecule via nucleophilic substitution to form a stable amide bond, releasing NHS as a byproduct.[7]
The overall reaction is most efficient when the activation step is performed at a slightly acidic pH (4.5-6.0) and the subsequent reaction with the amine is carried out at a physiological to slightly basic pH (7.2-8.0).[8][9]
Quantitative Data Presentation
The efficiency of the conjugation reaction is dependent on several factors, including the molar ratio of reactants, pH, temperature, and reaction time. It is crucial to optimize these parameters for each specific application. The following table provides a template for summarizing the results of such optimization experiments.
| Molar Ratio (this compound:Amine) | pH | Temperature (°C) | Reaction Time (hours) | Degree of PEGylation* | Conjugation Efficiency (%)** |
| 1:1 | 7.5 | 25 | 2 | ||
| 5:1 | 7.5 | 25 | 2 | ||
| 10:1 | 7.5 | 25 | 2 | ||
| 5:1 | 6.5 | 25 | 2 | ||
| 5:1 | 8.5 | 25 | 2 | ||
| 5:1 | 7.5 | 4 | 12 |
*Degree of PEGylation refers to the average number of PEG molecules conjugated to each amine-containing molecule. **Conjugation Efficiency can be calculated as the percentage of the amine-containing molecule that has been successfully conjugated.
Experimental Protocols
Protocol 1: Aqueous-Based Conjugation of a Protein with this compound
This protocol describes the conjugation of a protein with available primary amine groups (e.g., lysine (B10760008) residues) to this compound in an aqueous environment.
Materials:
-
Protein solution in a suitable amine-free buffer (e.g., 20 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately prior to use.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of this compound to protein should be optimized for the specific application.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer (e.g., phosphate buffer).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound, byproducts, and quenching reagents by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Protocol 2: Organic Solvent-Based Conjugation
This protocol is suitable for small molecules or peptides that are soluble in organic solvents.
Materials:
-
Amine-containing molecule
-
This compound
-
EDC hydrochloride
-
NHS
-
Dry, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Diisopropylethylamine (DIPEA)
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve this compound in the chosen organic solvent.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Conjugation:
-
Dissolve the amine-containing molecule in the same organic solvent and add it to the reaction mixture.
-
Add a 1.5-fold molar excess of DIPEA to the reaction.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash chromatography to isolate the desired conjugate.[8]
-
Characterization of Conjugates
The successful conjugation and the purity of the product should be confirmed using appropriate analytical techniques.
| Analytical Method | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after PEGylation. | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unconjugated protein. The resulting band may be broader due to the polydispersity of the PEG chain. |
| Size-Exclusion Chromatography (SEC-HPLC) | To separate the conjugate from unreacted protein and PEG, and to assess purity. | The conjugate will elute earlier than the unconjugated protein due to its larger hydrodynamic radius. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the precise molecular weight of the conjugate and the degree of PEGylation.[2] | The mass spectrum will show a series of peaks corresponding to the protein conjugated with one, two, or more PEG chains, allowing for the calculation of the average degree of PEGylation. |
| UV-Vis Spectroscopy | To determine the protein concentration in the conjugate solution. | The absorbance at 280 nm can be used to quantify the protein concentration, assuming the PEG moiety does not absorb at this wavelength. |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a primary amine-containing molecule.
Caption: A representative signaling pathway for PEGylated Interferon (IFN), a common PEGylated therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Addressing Bis-PEG14-acid stability and hydrolysis issues in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability and potential degradation issues of Bis-PEG14-acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for the polyethylene (B3416737) glycol (PEG) backbone of this compound is thermo-oxidative degradation.[1][2] This process involves the random scission of the ether chain and is typically initiated by heat, light, and the presence of transition metal ions. The terminal carboxylic acid groups are generally stable. While the ether linkages of the PEG backbone are largely stable to hydrolysis under standard aqueous conditions, prolonged exposure to harsh pH conditions (highly acidic or basic) at elevated temperatures may accelerate degradation.[3][4]
Q2: What are the expected degradation products of this compound?
A2: Oxidative degradation of the PEG chain can produce a variety of byproducts, including lower molecular weight esters, formaldehyde, and formic acid.[1][2][5] These smaller molecules can potentially react further, so it is crucial to use appropriate analytical methods to detect a range of potential degradants.
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
A3: To ensure the stability of this compound in solution, it is recommended to store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6] It is also advisable to protect the solution from light and to purge the headspace of the storage vial with an inert gas like argon or nitrogen to prevent oxidation.[7] Repeated freeze-thaw cycles should be avoided.[6]
Q4: Can I filter-sterilize my this compound solution?
A4: Yes, if you are preparing an aqueous stock solution, it is recommended to filter-sterilize it using a 0.22 μm filter before use.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the solution has been stored at the recommended temperature (-20°C or -80°C), protected from light, and under an inert atmosphere.[6][7] 2. Perform LC-MS Analysis: Use mass spectrometry to identify the molecular weights of the unexpected peaks to confirm if they are known degradation products of PEG.[8] 3. Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from a new stock of this compound solid. |
| Inconsistent results in conjugation reactions. | Reduced purity or activity of this compound due to degradation. | 1. Assess Purity: Before use, confirm the purity of your this compound using an appropriate analytical method like HPLC with a charged aerosol detector (CAD) or mass spectrometer (MS).[9][] 2. Optimize Reaction Conditions: Ensure that the pH, temperature, and buffer components of your conjugation reaction are not contributing to the degradation of the PEG linker.[11] 3. Use High-Purity Reagents: Ensure all solvents and other reagents used are of high purity and free from metal contaminants that can catalyze oxidation. |
| Precipitation or cloudiness in the solution. | Aggregation of this compound or interaction with other components in the solution. | 1. Check Solubility: Ensure that the concentration of this compound is within its solubility limits for the chosen solvent. 2. Buffer Compatibility: Verify that the buffer system and pH are compatible with this compound and any other molecules in the solution. 3. Gentle Warming and Sonication: For aqueous solutions, gentle warming or brief sonication may help to redissolve the compound.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent molecule.[12]
1. Materials:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate, acetate)
-
HPLC or UPLC system with CAD or MS detector
-
C18 reverse-phase column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in high-purity water or an appropriate buffer at a known concentration (e.g., 10 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C and collect samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C and collect samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, and collect samples at various time points.
-
-
Thermal Degradation:
-
Incubate the stock solution at an elevated temperature (e.g., 70°C) in a controlled environment.
-
Collect samples at various time points.
-
-
Photostability:
-
Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Collect samples at various time points.
-
4. Sample Analysis:
-
Analyze the stressed samples and an unstressed control using a validated HPLC-CAD or HPLC-MS method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound.
5. Data Presentation:
The results of the forced degradation study can be summarized in the following table.
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradation Peaks | Major Degradation Products (if identified) |
| Control | 0 | 100 | 0 | - |
| 0.1 M HCl, 60°C | 2 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 70°C | 2 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| Photostability | 2 | |||
| 6 | ||||
| 12 | ||||
| 24 |
Visualizations
Caption: Primary degradation pathway of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. sgs.com [sgs.com]
Strategies to prevent aggregation during protein PEGylation
Welcome to the Technical Support Center for Protein PEGylation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can be triggered by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, such as those with reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors like pH, temperature, and buffer composition.[1][2] Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.[1][2]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases significantly.[1]
-
Over-labeling: The addition of an excessive number of PEG molecules can alter the protein's surface charge and isoelectric point (pI), which may lead to reduced solubility and aggregation.[3]
-
Hydrophobicity of Reagents: The conjugation of a hydrophobic crosslinker or PEG reagent can increase the overall hydrophobicity of the protein, encouraging self-association and aggregation.[3]
-
Poor Reagent Quality: The presence of impurities or a high percentage of bifunctional diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques are available to detect and quantify protein aggregation, each offering different insights:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on size.[4][5] It can resolve monomers, dimers, and higher-order aggregates, allowing for their quantification.[5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive for detecting the formation of large aggregates early in the process.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins by molecular weight. The appearance of high-molecular-weight bands can indicate the presence of covalent aggregates.
-
Turbidity Measurement: A simple and quick method to assess the presence of insoluble aggregates is to measure the absorbance of the solution at a wavelength where proteins do not typically absorb (e.g., 350 nm). An increase in absorbance indicates light scattering from aggregates.[5]
-
Visual Inspection and Centrifugation: The most basic check involves visually inspecting the solution for cloudiness or precipitation. Centrifuging the sample can also reveal an insoluble pellet if significant aggregation has occurred.[1]
Q3: What is the impact of PEG chain length and structure on aggregation?
A3: The molecular weight and structure (linear vs. branched) of the PEG chain are critical parameters:
-
PEG Size (Molecular Weight): Increasing the PEG molecular weight generally enhances the hydrodynamic size of the conjugate, which can improve protection against proteolysis and reduce renal clearance.[6][7] However, very large PEG chains (e.g., beyond 4000 Da for some proteins) may not offer additional stability benefits and could sterically hinder the protein's function.[6][8] The optimal size depends on the specific protein and desired outcome.[6]
-
PEG Structure (Linear vs. Branched): Branched PEGs can offer a more significant "shielding" effect on the protein surface compared to linear PEGs of the same molecular weight.[7] This can be more effective at preventing interactions that lead to aggregation and immunogenicity. However, branched structures may also cause a greater reduction in the protein's biological activity due to steric hindrance.[7]
Troubleshooting Guide for Protein Aggregation
This guide provides solutions to specific problems you might encounter during the PEGylation process.
Problem 1: Immediate precipitation or cloudiness is observed upon adding the PEG reagent.
| Potential Cause | Recommended Solution |
| Localized High Reagent Concentration | The PEG reagent, often dissolved in an organic solvent like DMSO, can cause the protein to precipitate upon direct addition. Solution: Add the dissolved PEG reagent to the protein solution slowly and dropwise while gently stirring. Avoid adding the solid PEG reagent directly to the protein solution.[3] |
| Incorrect Buffer pH or Ionic Strength | The buffer conditions may not be optimal for protein stability, leading to unfolding and aggregation when the PEG reagent is introduced. Solution: Ensure the reaction buffer pH is within the protein's stability range (often pH 7.2-8.5 for amine-reactive PEGylation).[3] Perform small-scale screening experiments across a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0) to find the optimal condition.[1] |
| Protein is Inherently Unstable | The protein itself may be prone to aggregation under the required reaction conditions. Solution: Incorporate stabilizing excipients into the reaction buffer before adding the PEG reagent. See the table of common stabilizers below. |
Problem 2: Aggregation occurs during the reaction incubation period.
| Potential Cause | Recommended Solution |
| Intermolecular Cross-linking | A bifunctional PEG reagent is linking multiple protein molecules. Solution: If possible, switch to a monofunctional PEG reagent. If a bifunctional linker is required, optimize the reaction to favor intramolecular conjugation by lowering the protein concentration and the PEG:protein molar ratio.[1] |
| Reaction Temperature is Too High | Elevated temperatures can accelerate both the PEGylation reaction and protein unfolding/aggregation processes.[1][9] Solution: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. This slows down aggregation kinetics.[1][3] |
| Over-labeling of the Protein Surface | A high molar excess of the PEG reagent leads to extensive modification, altering the protein's surface properties and causing insolubility. Solution: Reduce the PEG:protein molar ratio.[3] Conduct a titration experiment with varying molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal balance between PEGylation efficiency and aggregation.[1] |
| Suboptimal Reaction Kinetics | Adding the entire volume of PEG reagent at once can lead to uncontrolled reactions and aggregation. Solution: Implement a stepwise or fed-batch addition of the PEG reagent. Add it in small aliquots over a set period to maintain a low, controlled concentration.[1] |
Problem 3: The PEGylated protein aggregates after purification or during storage.
| Potential Cause | Recommended Solution |
| Inappropriate Formulation Buffer | The final storage buffer lacks components needed to maintain the stability of the PEGylated conjugate. Solution: Screen different formulation buffers containing stabilizing excipients. The optimal formulation for the native protein may not be optimal for the PEGylated version. |
| Residual Impurities | The purification process may not have adequately removed unreacted reagents or aggregated species that can act as seeds for further aggregation. Solution: Optimize the purification method. Techniques like ion-exchange chromatography can be more effective than size exclusion chromatography for separating PEGylated species from dimers or other aggregates, especially if they have similar sizes.[9] |
| Freeze-Thaw or Mechanical Stress | The physical stresses of freezing, thawing, or agitation can induce aggregation.[10] Solution: Add cryoprotectants (e.g., sucrose, trehalose) to the formulation buffer. Minimize agitation and shear stress during handling and storage. |
Data Presentation: Stabilizing Excipients and Reaction Parameters
Table 1: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Increases protein stability through preferential exclusion of the excipient from the protein surface.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions and can increase solubility.[1][11] |
| Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents aggregation at interfaces (air-water, container surface).[1] |
Table 2: Key Parameters for PEGylation Reaction Optimization
| Parameter | Typical Range for Screening | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the probability of intermolecular interactions.[1] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A lower ratio minimizes over-labeling and cross-linking.[1][3] |
| pH | 6.0 - 8.5 | Must be a compromise between reaction efficiency (often higher at alkaline pH) and protein stability.[1][9] |
| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures slow down aggregation kinetics.[1][3] |
| Reaction Time | 2 hours to Overnight | Needs to be optimized in conjunction with other parameters (e.g., longer time for lower temperatures).[1] |
Experimental Protocols
Protocol 1: Monitoring Aggregation with Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines a general method for analyzing PEGylation reaction mixtures to quantify monomer, aggregate, and unreacted protein.
-
System Preparation:
-
Equip an HPLC system with a suitable SEC column (e.g., TSKgel G3000SWxl or similar, appropriate for the molecular weight range of your protein and its PEGylated forms).
-
Prepare a mobile phase buffer that is compatible with your protein and does not cause on-column aggregation (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).
-
Degas the mobile phase thoroughly.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Take an aliquot of your PEGylation reaction at a specific time point.
-
If necessary, quench the reaction (e.g., by adding an excess of a small molecule with a primary amine, like Tris or glycine, if using an NHS-ester PEG).
-
Dilute the sample in the mobile phase to a final protein concentration suitable for UV detection (e.g., 0.1-1.0 mg/mL).
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any large, insoluble aggregates that could clog the column.
-
-
Data Acquisition:
-
Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the equilibrated SEC column.
-
Monitor the elution profile using a UV detector, typically at 280 nm for proteins.
-
Record the chromatogram for a sufficient duration to allow all species to elute. High-molecular-weight aggregates will elute first, followed by the PEGylated protein, the monomeric (unreacted) protein, and finally smaller molecules like unreacted PEG or quenching agents.
-
-
Data Analysis:
-
Identify the peaks corresponding to aggregates, PEGylated conjugate(s), and monomer.
-
Integrate the area under each peak.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all protein-related peaks (aggregates + conjugates + monomer) and multiplying by 100.
-
Visualizations
Caption: A typical workflow for a protein PEGylation experiment.
Caption: A decision tree for troubleshooting protein aggregation.
Caption: Common mechanisms leading to protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. approcess.com [approcess.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 11. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis-PEG14-acid Conjugation
Welcome to the technical support center for Bis-PEG14-acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on optimizing reaction buffer pH and to troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind conjugating this compound to a biomolecule?
A1: this compound is a homobifunctional crosslinker with two terminal carboxylic acid groups. Its conjugation to biomolecules containing primary amines (e.g., lysine (B10760008) residues on proteins) is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The process involves two key steps:
-
Activation: The carboxyl groups on the PEG are activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester.[1]
-
Coupling: The NHS ester reacts with a primary amine on the target biomolecule to form a stable amide bond, covalently linking the PEG to the molecule.[2][3]
Q2: What is the optimal reaction buffer pH for this compound conjugation?
A2: There isn't a single optimal pH for the entire process. The reaction is a balancing act between two pH-dependent steps for maximum efficiency. A two-step protocol with pH adjustment is highly recommended.[4]
-
Activation Step (Carboxyl Activation): This step is most efficient in a slightly acidic buffer, typically pH 4.5-6.0 .[4][5] A common choice is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer.[4][5][6]
-
Coupling Step (Amine Reaction): This step is favored at a neutral to slightly basic pH, typically pH 7.0-8.5 .[2][4] This is because the target primary amine must be deprotonated to be nucleophilic.[7] Common buffers for this step include Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 or sodium bicarbonate buffer at pH 8.0-8.5.[4][5][8]
Q3: Which buffers should I avoid?
A3: It is critical to avoid buffers that contain competing functional groups.[5]
-
Amine-containing buffers (e.g., Tris, Glycine) will compete with your target molecule for reaction with the NHS-activated PEG, significantly reducing conjugation efficiency.[8]
-
Carboxylate-containing buffers (e.g., Acetate) will compete with the this compound for activation by EDC.
Q4: Why is my conjugation efficiency low?
A4: Low efficiency is a common issue that can stem from several factors:
-
Suboptimal pH: Using a single pH for both steps or an incorrect pH for either step can drastically lower yield.[3]
-
Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH values.[2][7][9] This competing reaction inactivates the PEG linker. It is crucial to use the activated PEG promptly.
-
Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage leads to degradation and loss of activity.[3][5] Always use fresh solutions.
-
Inappropriate Buffer Choice: Using buffers like Tris or acetate (B1210297) will interfere with the reaction chemistry.[6][8]
Quantitative Data Summary
The choice of pH for the coupling step is a trade-off between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. The tables below summarize the impact of pH on these competing factors.
Table 1: Effect of pH on NHS-Ester Stability
| pH | Half-life of NHS Ester | Implication for Conjugation |
| 7.0 | ~4-5 hours | Stable, but the amine reaction is slower.[2][9] |
| 8.0 | ~1 hour | Good balance of reactivity and stability.[9] |
| 8.6 | ~10 minutes | High amine reactivity, but very rapid hydrolysis of the ester.[2][9] |
| 9.0 | Minutes | Extremely rapid hydrolysis; generally unsuitable.[10] |
Table 2: pH Recommendations for Reaction Steps
| Reaction Step | Recommended pH Range | Recommended Buffers | Buffers to Avoid |
| Activation | 4.5 - 6.0 | 0.1 M MES[4][5] | Acetate, Tris, Glycine |
| Coupling | 7.0 - 8.5 | 0.1 M PBS, 0.1 M HEPES, 0.1 M Borate, 0.1 M Bicarbonate[2][4][5] | Tris, Glycine |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: Incorrect pH for activation or coupling steps. | Implement a two-step protocol. Use a pH 4.5-6.0 buffer (e.g., MES) for activation, then adjust to pH 7.2-8.0 (e.g., with PBS) for coupling.[4] |
| Hydrolysis of Intermediates: The O-acylisourea or NHS-ester intermediates have hydrolyzed before reacting with the amine.[3] | Prepare EDC and NHS solutions immediately before use.[3] Proceed to the coupling step promptly after the 15-30 minute activation period. Work at 4°C to slow the rate of hydrolysis. | |
| Inactive Reagents: EDC and/or NHS have degraded due to moisture.[3][5] | Store reagents desiccated at -20°C.[5] Allow vials to warm to room temperature before opening to prevent condensation.[5] Use fresh, high-quality reagents. | |
| Wrong Buffer Type: Buffer contains primary amines (Tris, glycine) or carboxylates (acetate).[8] | Use non-interfering buffers. MES is recommended for activation and PBS, HEPES, or Borate for coupling.[5] | |
| Precipitation of Protein | Protein Instability: The target protein is not stable or soluble at the chosen reaction pH. | Before the conjugation experiment, test the solubility and stability of your protein across a range of pH values (e.g., pH 5.0 to 8.5). |
| High Reagent Concentration: A very high concentration of EDC can sometimes cause protein precipitation.[5] | If precipitation is observed upon adding EDC, try reducing the molar excess of the crosslinker. | |
| Inconsistent Results | pH Drift: During the reaction, hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing a slight drop in the buffer pH.[8] | Use a buffer with sufficient buffering capacity (e.g., 100 mM concentration) to maintain a stable pH throughout the reaction. Monitor the pH during scale-up experiments. |
Visual Guides and Protocols
Reaction Pathway and pH Influence
Caption: EDC/NHS reaction pathway for this compound conjugation.
Experimental Protocol: pH Optimization for Conjugation
This protocol outlines a method for systematically testing different pH conditions for the coupling step to determine the optimal pH for your specific biomolecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Target biomolecule (e.g., protein with primary amines)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffers:
-
0.1 M PBS, pH 7.0
-
0.1 M PBS, pH 7.4
-
0.1 M Sodium Bicarbonate, pH 8.0
-
0.1 M Sodium Bicarbonate, pH 8.5
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Analysis equipment (e.g., SDS-PAGE, HPLC, Mass Spectrometer)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mg/mL solution of this compound in Activation Buffer.
-
Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.
-
Prepare your target biomolecule at a known concentration (e.g., 2 mg/mL) in Activation Buffer.
-
-
Activation Step (Constant pH):
-
In a microfuge tube, combine the this compound and your biomolecule.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the carboxyl groups of the this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended):
-
To gain precise control over the coupling pH, quickly remove excess activation reagents and exchange the buffer.
-
Pass the activation reaction mixture through a desalting column pre-equilibrated with the first coupling buffer (0.1 M PBS, pH 7.0). This step separates the activated molecule from unreacted EDC/NHS.[4][11]
-
-
Coupling Step (Variable pH Screening):
-
If you skipped buffer exchange, divide the activation reaction mixture into four equal aliquots. Adjust the pH of each aliquot to 7.0, 7.4, 8.0, and 8.5 respectively, using the prepared coupling buffers.
-
If you performed buffer exchange, divide the eluate containing the activated molecule into four aliquots and add the different coupling buffers.
-
Incubate all reactions for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[11] Incubate for 15 minutes. This will hydrolyze any remaining NHS esters.
-
-
Analysis:
-
Analyze the products from each reaction pH using a suitable technique like SDS-PAGE to observe the shift in molecular weight of the conjugated protein, or use HPLC to quantify the amount of conjugated product.
-
Compare the results to identify the pH that provides the highest conjugation efficiency for your system.
-
Experimental Workflow
Caption: Workflow for a pH optimization experiment.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. interchim.fr [interchim.fr]
Common side reactions with EDC activators and how to avoid them
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield and purity of their EDC/NHS coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using EDC activators, and what causes them?
A1: The most prevalent side reactions in EDC-mediated coupling are the hydrolysis of the active intermediate, the formation of an N-acylurea byproduct, and unwanted cross-linking of proteins.
-
Hydrolysis: The primary active intermediate formed by EDC, the O-acylisourea, is highly unstable in aqueous solutions and can rapidly hydrolyze, which regenerates the original carboxyl group and reduces coupling efficiency.[1][2] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, creates a more stable NHS-ester intermediate, but this can also hydrolyze over time.[3][4] The rate of hydrolysis is pH-dependent, being faster at acidic pH values.[5][6]
-
N-acylurea Formation: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-N acyl shift) to form a stable, undesired N-acylurea byproduct.[7][8] This byproduct is unreactive towards amines and represents a loss of the activated molecule, reducing the final product yield.[7]
-
Unwanted Protein Cross-linking: Since proteins typically possess both carboxyl and amine groups, EDC can mediate the formation of polymers if both molecules to be coupled are present during the activation step.[9] This leads to undesirable aggregation and precipitation.
Q2: How can I minimize the hydrolysis of my active intermediates?
A2: Minimizing hydrolysis is crucial for maximizing coupling efficiency. Here are key strategies:
-
Use NHS or Sulfo-NHS: These reagents react with the O-acylisourea intermediate to form a more stable NHS-ester, which is more resistant to hydrolysis.[2][3]
-
Control pH: While the activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), the subsequent reaction with amines is favored at a physiological to slightly basic pH (7.0-8.5).[10] Performing a two-step reaction where the pH is adjusted after the initial activation can optimize both steps.
-
Work Quickly: Perform the reaction steps as quickly as possible after adding the reagents. In a two-step protocol, add the amine-containing molecule promptly after the activation step and removal of excess EDC/NHS.[10]
-
Lower Temperature: Performing the reaction at a lower temperature can slow down the rate of hydrolysis.[3]
Q3: What is the optimal pH for EDC/NHS coupling reactions?
A3: The EDC/NHS coupling reaction is a two-step process, with each step having a different optimal pH range.
-
Activation Step: The activation of carboxyl groups with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[10]
-
Coupling Step: The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5 .[10]
For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[10]
Q4: What are the best buffers to use for this reaction?
A4: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[10]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[1][10]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used.[10][11] Other suitable options include borate (B1201080) buffer or sodium bicarbonate buffer.[10] Avoid buffers like Tris, glycine, or acetate, as they contain reactive groups.[10]
Q5: How can I prevent the formation of the N-acylurea byproduct?
A5: The formation of N-acylurea can be suppressed by ensuring the O-acylisourea intermediate is short-lived.[12] This can be achieved by:
-
Increasing the concentration of the nucleophile (the amine-containing molecule): A higher concentration of the amine will favor the desired reaction over the rearrangement.[12]
-
Using NHS or Sulfo-NHS: The formation of the more stable NHS-ester intermediate significantly reduces the likelihood of the O-N acyl rearrangement.[13]
-
Optimizing reactant concentrations: High concentrations of the carboxyl-containing molecule can also help to drive the reaction towards the desired product.[12]
Q6: How do I prevent unwanted polymerization and precipitation of my protein?
A6: Unwanted protein cross-linking and subsequent precipitation can be a significant issue. To avoid this:
-
Use a two-step coupling protocol: Activate the carboxyl groups on the first protein with EDC/NHS, then remove the excess activating agents before adding the second, amine-containing protein.[1] This prevents the activation of carboxyl groups on the second protein.
-
Optimize EDC concentration: In some cases, very high concentrations of EDC can lead to precipitation.[10] If you observe this, try reducing the EDC concentration.
-
Ensure protein solubility: Confirm that your protein is soluble and stable in the chosen reaction buffers at the desired concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Coupling Yield | Inactive reagents (EDC/NHS) due to moisture exposure. | Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation.[10] Prepare solutions immediately before use. |
| Inappropriate buffer composition (containing amines or carboxylates). | Use recommended buffers like MES for activation and PBS for coupling.[10][11] | |
| Hydrolysis of active intermediates. | Work quickly, consider lowering the reaction temperature, and use NHS/Sulfo-NHS to stabilize the intermediate.[3][10] | |
| Incorrect pH for activation or coupling. | Optimize the pH for each step of the reaction (pH 4.5-6.0 for activation, pH 7.0-8.5 for coupling).[10] | |
| Precipitation during reaction | Protein aggregation due to buffer conditions or reagent addition. | Ensure your protein is soluble and stable in the reaction buffers. Consider a buffer exchange step. |
| High concentration of EDC. | If using a large excess of EDC, try reducing the concentration.[10] | |
| Unwanted protein polymerization. | Use a two-step coupling protocol to prevent cross-linking between protein molecules.[1] | |
| Formation of N-acylurea byproduct | Slow reaction with the amine nucleophile. | Increase the concentration of the amine-containing molecule.[12] |
| O-acylisourea intermediate rearrangement. | Use NHS or Sulfo-NHS to form a more stable intermediate that is less prone to rearrangement.[13] |
Experimental Protocols
Two-Step Covalent Coupling Protocol
This protocol is designed to minimize unwanted protein cross-linking.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Molecule with carboxyl groups (Molecule A)
-
Molecule with primary amine groups (Molecule B)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Activation of Molecule A:
-
Dissolve Molecule A in ice-cold Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the solution of Molecule A. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the carboxyl groups.[10]
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent the activation of Molecule B.
-
-
Coupling of Molecule B:
-
Immediately add the activated Molecule A to a solution of Molecule B in Coupling Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to block any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using a suitable method such as dialysis, size exclusion chromatography, or affinity chromatography to remove unreacted molecules and byproducts.
-
Visualizations
Caption: EDC/NHS reaction pathway showing desired and side reactions.
Caption: A troubleshooting workflow for low EDC coupling efficiency.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Thermodiffusion and hydrolysis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Poor Solubility of Molecules Conjugated with Bis-PEG14-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with molecules conjugated to Bis-PEG14-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker.[1][2] It contains two terminal carboxylic acid groups, making it a homobifunctional linker.[3][4] The primary purpose of using this compound is to increase the aqueous solubility and hydrodynamic volume of the conjugated molecule.[1][2][5] This can lead to improved pharmacokinetic properties, such as a longer circulation half-life and reduced immunogenicity.[4][6] The terminal carboxylic acids can be reacted with primary amine groups on molecules like proteins, peptides, or small molecule drugs to form stable amide bonds.[1][2]
Q2: I've just conjugated my molecule to this compound and now it has poor solubility. Isn't PEG supposed to increase solubility?
A2: While PEGylation is a widely used strategy to enhance solubility, several factors can lead to poor solubility of the final conjugate.[6] These can include:
-
Properties of the Parent Molecule: If the parent molecule is highly hydrophobic, the addition of a single PEG linker may not be sufficient to overcome its inherent insolubility.
-
Aggregation: The conjugation process itself or the properties of the resulting conjugate can sometimes promote aggregation, leading to precipitation.[7][8] PEGylation can, in some cases, render aggregates soluble, but high concentrations of these soluble aggregates may still be problematic.[7]
-
Isoelectric Point (pI): Peptides and proteins are least soluble at their isoelectric point, where their net charge is zero.[9] The conjugation may have shifted the pI of your molecule to a range that is close to the pH of your buffer.
-
Impurities: Residual unreacted reagents, byproducts from the conjugation reaction, or impurities in the this compound itself could contribute to insolubility.
-
Conformational Changes: The attachment of the PEG linker might induce conformational changes in your molecule, exposing hydrophobic regions that can lead to aggregation.
Q3: How does pH affect the solubility of my this compound conjugate?
A3: The pH of the solution can significantly impact the solubility of your conjugate in several ways:
-
Protonation State: The carboxylic acid groups on the this compound linker and ionizable groups on your molecule will have different protonation states at different pH values. This affects the overall charge of the conjugate and its interaction with the solvent.
-
Isoelectric Point: As mentioned, solubility is minimal at the isoelectric point (pI). Adjusting the pH away from the pI can increase the net charge of the molecule, leading to greater repulsion between molecules and improved solubility.
-
Reactivity of Functional Groups: The reactivity of the carboxylic acid groups for conjugation is pH-dependent.[10] While this is a consideration for the reaction itself, the final protonation state in your formulation buffer is critical for solubility.
Q4: Can the temperature at which I am working affect the solubility of my conjugate?
A4: Yes, temperature can influence solubility, but its effect can be complex. For some PEG molecules, an increase in temperature can paradoxically lead to a decrease in aqueous solubility.[11] However, in many cases, gentle warming can help to dissolve a poorly soluble compound by increasing its kinetic energy.[9] It is crucial to be cautious with temperature changes, as excessive heat can lead to degradation or aggregation of the conjugated molecule.
Q5: My conjugate is intended for parenteral administration. What are some key considerations for formulation?
A5: For parenteral formulations, it is essential to use excipients that are generally recognized as safe (GRAS) for injection.[12][13] Key considerations include:
-
Tonicity: The formulation should be isotonic with physiological fluids to avoid cell lysis or crenation at the injection site.
-
pH: The pH should be close to physiological pH (around 7.4) and buffered to maintain stability.[14]
-
Sterility and Purity: The final product must be sterile and free of pyrogens and particulate matter.[14]
-
Excipient Compatibility: Any excipients used must be compatible with your conjugate and not cause degradation or aggregation.[13]
Troubleshooting Guide
If you are experiencing poor solubility with your this compound conjugated molecule, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for poor solubility.
Step 1: Assess Purity and Characterization
Before attempting to modify the formulation, it is crucial to ensure the poor solubility is not due to impurities or incorrect conjugation.
-
Analytical Techniques:
-
Size Exclusion Chromatography (SEC): To separate the conjugate from unreacted molecule, unreacted this compound, and aggregates.[15]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and quantify the amount of conjugate.[]
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and verify the degree of PEGylation.[17]
-
-
Troubleshooting Purification:
-
If significant amounts of unreacted starting materials are present, further purification is necessary. Dialysis with an appropriate molecular weight cutoff (MWCO) membrane can remove small impurities like unreacted this compound.[18] SEC is effective for removing both smaller impurities and larger aggregates.[19]
-
Step 2: Systematic Solubility Testing Protocol
This protocol will help you identify suitable solvent conditions for your conjugate. Always start with a small aliquot of your sample.
-
Initial Solvent Screening:
-
Begin with high-purity water.
-
If insoluble, try common biological buffers (e.g., PBS, Tris, HEPES) at a standard pH (e.g., 7.4).
-
-
pH Optimization:
-
Determine the theoretical isoelectric point (pI) of your conjugate.
-
Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pI.
-
Attempt to dissolve a small amount of your conjugate in each buffer. Solubility should be higher at pH values further from the pI.
-
-
Use of Co-solvents (for non-cellular applications):
-
If the conjugate remains insoluble, a small percentage of an organic co-solvent can be introduced.[20]
-
Start with 5-10% of solvents like DMSO, DMF, or ethanol (B145695) and slowly add it to your aqueous buffer containing the conjugate.[9][20]
-
-
Physical Dissolution Aids:
Step 3: Formulation Development with Excipients
If the conjugate is intended for a biological or pharmaceutical application, the use of appropriate excipients is necessary to improve and maintain solubility.
-
Excipient Screening:
-
Sugars (e.g., sucrose, trehalose, mannitol): These can act as cryoprotectants and stabilizers.
-
Amino Acids (e.g., arginine, glycine): Arginine is known to be a potent aggregation suppressor.[19]
-
Surfactants (e.g., Polysorbate 20 or 80): Non-ionic surfactants can help to solubilize hydrophobic molecules and prevent surface adsorption. Use at low concentrations (e.g., 0.01-0.1%).
-
-
Illustrative Quantitative Data: The following table provides illustrative data on how solubility might be affected by different conditions. The actual values will be specific to your molecule.
| Condition | Illustrative Solubility of Conjugate A (mg/mL) | Illustrative Solubility of Conjugate B (mg/mL) |
| Deionized Water | < 0.1 | 0.5 |
| PBS, pH 7.4 | 0.2 | 1.2 |
| Acetate (B1210297) Buffer, pH 4.5 | 1.5 | 0.3 |
| Tris Buffer, pH 8.5 | 2.0 | 2.5 |
| PBS, pH 7.4 + 0.1% Polysorbate 20 | 0.8 | 3.5 |
| PBS, pH 7.4 + 100 mM Arginine | 1.2 | 4.0 |
This data is for illustrative purposes only and is based on general principles of protein and conjugate solubility.
Experimental Protocols
Protocol 1: pH Solubility Screening
-
Preparation of Buffers: Prepare a series of 50 mM buffers with varying pH values (e.g., acetate for pH 4-5.5, phosphate (B84403) for pH 6-8, Tris for pH 7.5-9).
-
Sample Preparation: Aliquot a small, known amount of your lyophilized this compound conjugate into several microcentrifuge tubes.
-
Dissolution Attempt: Add a small volume of the first buffer to one of the tubes to achieve the desired final concentration.
-
Incubation and Observation: Gently vortex the tube for 1-2 minutes. Let it sit at room temperature for 15-20 minutes. Visually inspect for complete dissolution.
-
Quantification (Optional): If not completely dissolved, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes. Carefully remove the supernatant and measure the protein/molecule concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm, or a specific activity assay).
-
Repeat: Repeat steps 3-5 for each buffer to determine the optimal pH for solubility.
Protocol 2: Excipient Screening
-
Stock Solutions: Prepare concentrated stock solutions of excipients in your optimal buffer identified in Protocol 1 (e.g., 1 M Arginine, 1% Polysorbate 20, 50% Sucrose).
-
Sample Preparation: In microcentrifuge tubes, add your conjugate and the optimal buffer.
-
Excipient Addition: Add a small volume of the excipient stock solution to achieve the desired final concentration (e.g., 100 mM Arginine, 0.05% Polysorbate 20, 5% Sucrose).
-
Dissolution and Observation: Gently mix and observe for improved solubility as described in Protocol 1.
-
Stability Assessment: Promising formulations should be tested for stability by incubating at different temperatures (e.g., 4°C, 25°C, 40°C) for a set period and re-analyzing for aggregation or degradation using SEC.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the factors influencing the solubility of a this compound conjugate.
Caption: Factors influencing conjugate solubility.
References
- 1. lcms.cz [lcms.cz]
- 2. Fenretinide-polyethylene glycol (PEG) conjugate with improved solubility enhanced cytotoxicity to cancer cell and potent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. kinampark.com [kinampark.com]
- 14. roquette.com [roquette.com]
- 15. researchgate.net [researchgate.net]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the yield of Bis-PEG14-acid bioconjugation reactions
Welcome to the technical support center for Bis-PEG14-acid bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you increase the yield of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind a this compound bioconjugation reaction?
This compound is a homobifunctional crosslinker with a hydrophilic 14-unit polyethylene (B3416737) glycol (PEG) spacer arm, terminating in a carboxylic acid group at each end.[1][2] To conjugate this linker to a biomolecule containing primary amines (e.g., the N-terminus of a protein or the epsilon-amine of a lysine (B10760008) residue), the carboxylic acid groups must first be activated. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester.[3][4] This NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond.[5]
Q2: Why is my bioconjugation yield with this compound consistently low?
Low yields in bioconjugation reactions involving this compound can arise from several factors. The most common issues include suboptimal reaction conditions, hydrolysis of the activated NHS ester, using incompatible buffers, and issues with the biomolecule itself. A systematic approach to troubleshooting is recommended to identify and resolve the root cause.[6]
Q3: What are the optimal reaction conditions for this type of conjugation?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[7] Within this range, the primary amines on the protein are sufficiently deprotonated and nucleophilic to react with the NHS ester. Reaction times typically range from 30 minutes to 4 hours at room temperature, or longer at 4°C.[8]
Q4: Which buffers are compatible with NHS ester reactions, and which should I avoid?
-
Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers are all suitable for NHS ester reactions.[7][8]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[5][7] If your biomolecule is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before beginning the conjugation.[7]
Q5: How should I properly store and handle the reagents?
This compound should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] Activated NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C.[7] Before use, it is crucial to allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[7] For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[7]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[7] |
| Hydrolysis of NHS Ester | The primary competing reaction is the hydrolysis of the NHS ester, which is accelerated at higher pH and in dilute protein solutions.[5][9] If possible, increase the concentration of your biomolecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[7] Prepare the activated NHS ester solution immediately before use. |
| Inactive Reagents | If the this compound has not been properly activated with EDC and NHS, or if these reagents have degraded, the reaction will not proceed. Use fresh EDC and NHS for the activation step. The activity of an NHS ester can be tested by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[10] |
| Insufficient Molar Excess of Linker | Increase the molar ratio of the activated this compound to your biomolecule. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific application.[6] |
| Presence of Competing Nucleophiles | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[5][7] Low concentrations of sodium azide (B81097) (≤ 3 mM) or thimerosal (B151700) (≤ 0.02 mM) generally do not interfere, but higher concentrations will.[5] |
Problem 2: Incomplete Reaction with a Mix of Unreacted Biomolecule and Conjugated Product
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | The reaction may not have proceeded to completion. Increase the reaction time, monitoring the progress at different time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration.[6] Alternatively, the reaction can be performed at room temperature instead of 4°C, but be mindful of the increased rate of hydrolysis. |
| Steric Hindrance | The primary amine groups on your biomolecule may be sterically hindered, preventing efficient conjugation. Consider using a longer spacer arm on your crosslinker if this is suspected. |
| Low Biomolecule Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions.[5][7] If possible, increase the concentration of your protein to favor the conjugation reaction.[7] |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[5][9] |
| 8.6 | 4°C | 10 minutes[5][9] |
| 8.0 | Room Temperature | 210 minutes[11] |
| 8.5 | Room Temperature | 180 minutes[11] |
| 9.0 | Room Temperature | 125 minutes[11] |
Table 2: Recommended Reaction Conditions for NHS Ester Bioconjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability.[5][7] |
| Temperature | 4°C to Room Temperature | Lower temperatures increase stability but require longer reaction times. |
| Reaction Time | 0.5 - 4 hours | Can be extended, especially at lower temperatures.[5] |
| Molar Excess of Linker | 5x - 20x | Highly dependent on the specific biomolecule and desired degree of labeling. |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of this compound to a Protein
This protocol first activates the carboxylic acid groups of this compound to form an NHS ester, which is then reacted with the protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
-
Activate this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS in Activation Buffer. A molar ratio of 1:1.5:1.5 (this compound:EDC:NHS) is a good starting point.
-
Incubate for 15 minutes at room temperature.
-
-
Prepare Protein:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[7]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM Tris.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 51178-68-8 | BroadPharm [broadpharm.com]
- 3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Overcoming challenges in the purification of Bis-PEG14-acid products
Welcome to the technical support center for the purification of Bis-PEG14-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the purification of this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Common impurities can include PEG species with different chain lengths (e.g., PEG13, PEG15), mono-acid PEG derivatives, starting materials from the synthesis, and incompletely reacted intermediates. The presence of these impurities can complicate downstream conjugation reactions and affect the final product's characteristics.
Q2: Which chromatographic technique is best suited for purifying this compound?
A2: A multi-step approach is often most effective. Anion-exchange chromatography (AEX) is an excellent initial capture and purification step, as it separates molecules based on the negative charge of the two carboxylic acid groups.[1][2] For high-resolution polishing to remove closely related impurities like PEGs of different lengths, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used technique.[3][4]
Q3: My this compound product shows low recovery after purification. What are the potential causes?
A3: Low recovery can stem from several factors. The product may be irreversibly binding to the chromatography column, which can be mitigated by changing the column chemistry or modifying the mobile phase.[3] Precipitation on the column due to suboptimal buffer conditions or product degradation under harsh pH or temperature conditions can also lead to significant loss of material.[3][5]
Q4: How can I detect and quantify this compound during HPLC, given its lack of a strong UV chromophore?
A4: While the carboxylic acid groups provide some UV absorbance at low wavelengths (~210 nm), this can be insufficient for sensitive detection.[6] For accurate quantification, especially in the absence of other chromophores, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly recommended.[7][8] These detectors are compatible with gradient elution and provide a more uniform response for non-volatile analytes.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound products.
| Issue | Symptom | Possible Cause | Recommended Solution |
| Incomplete Separation | Co-elution of the product with impurities of similar size or polarity. | Inappropriate Column Chemistry: The selected stationary phase (e.g., C18, IEX) does not provide sufficient selectivity.[9] | Change Column: For RP-HPLC, test a different stationary phase (e.g., C8, Phenyl-Hexyl). For AEX, try a resin with a different pore size or ligand density.[1] |
| Suboptimal Gradient: The elution gradient is too steep, causing poor resolution between peaks.[3] | Optimize Gradient: Use a shallower gradient around the elution time of the target compound to improve separation.[3] | ||
| Incorrect Mobile Phase: The pH or organic solvent composition is not ideal for separation. | Adjust Mobile Phase: For AEX, optimize the pH and salt concentration gradient. For RP-HPLC, vary the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the ion-pairing agent (e.g., TFA vs. formic acid).[3] | ||
| Low Recovery | The final yield of the purified product is significantly lower than expected. | Irreversible Adsorption: The product is strongly and irreversibly binding to the column matrix.[3] | Modify Mobile Phase: Add modifiers like a small percentage of a different organic solvent or alter the pH to reduce non-specific binding.[5] Consider a different column chemistry. |
| Product Precipitation: The product is not soluble in the mobile phase, causing it to precipitate on the column.[3] | Check Solubility: Ensure the product is soluble throughout the entire gradient. Adjust buffer pH or ionic strength to maintain solubility.[5] | ||
| Product Degradation: The product is unstable under the purification conditions (e.g., extreme pH).[3] | Assess Stability: Investigate the stability of the product at different pH values and temperatures. Use a faster purification method or perform purification at a lower temperature (e.g., 4°C).[5] | ||
| Unexpected Peaks in Final Product | HPLC analysis of the purified fraction shows additional, unidentified peaks. | Contaminated Reagents/Solvents: Impurities are being introduced from the chemicals used for purification. | Use High-Purity Reagents: Ensure the use of HPLC-grade solvents and high-purity salts and additives. Run blank gradients to identify system-related peaks.[3] |
| Co-eluting Impurity: An impurity has a very similar retention time to the product under the current conditions. | Re-optimize Separation: Use a different chromatography mode (e.g., HILIC) or significantly different mobile phase conditions to resolve the impurity. | ||
| On-Column Degradation: The product is degrading on the stationary phase. | Change Column/Conditions: Test a different stationary phase or adjust mobile phase pH to find more stable conditions. |
Purification and Analysis Protocols
Protocol 1: Anion-Exchange Chromatography (AEX) Purification
This protocol is designed as an initial capture and purification step for crude this compound, separating it from non-acidic and mono-acidic impurities.
-
Column: Strong anion-exchange column (e.g., a quaternary ammonium-based resin).
-
Mobile Phase A: 20 mM Tris buffer, pH 8.0.
-
Mobile Phase B: 20 mM Tris buffer with 1.0 M NaCl, pH 8.0.
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A to a concentration of 10-20 mg/mL. Ensure the pH is adjusted to >7.0 to deprotonate the carboxylic acids.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Mobile Phase A.
-
Loading: Load the prepared sample onto the column at a low flow rate.
-
Washing: Wash the column with 5 CV of Mobile Phase A to remove any unbound impurities.
-
Elution: Elute the bound product using a linear gradient from 0% to 50% Mobile Phase B over 20 CV. The this compound, with its two negative charges, should bind more strongly than mono-acid impurities.
-
Fraction Collection: Collect fractions and analyze them for purity using RP-HPLC.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Analysis and Purification
This protocol provides a high-resolution method for analyzing the purity of fractions and for final polishing.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or UV at 210 nm.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B (linear gradient)
-
25-30 min: 70% to 100% B
-
30-35 min: 100% B
-
35-40 min: Re-equilibrate at 10% B
-
-
Sample Preparation: Dilute the sample in a water/acetonitrile mixture to a concentration of approximately 1 mg/mL.[7]
-
Injection: Inject 10-20 µL of the sample.
-
Analysis: Integrate peaks to determine the purity profile. For preparative purification, scale up the method accordingly and collect fractions corresponding to the main product peak.
Visual Workflows
Caption: Troubleshooting workflow for this compound purification issues.
Caption: Recommended two-step workflow for purifying this compound.
References
- 1. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How are PEG derivatives purified? - Blog [shochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
The impact of reaction temperature on Bis-PEG14-acid conjugation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of reaction temperature on Bis-PEG14-acid conjugation. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for this compound conjugation to a protein using EDC/NHS chemistry?
A1: The optimal reaction temperature for this compound conjugation is a balance between reaction efficiency and the stability of the protein and reagents. Generally, reactions are performed at either room temperature (approximately 20-25°C) or at 4°C.[1]
-
Room Temperature (20-25°C): This temperature promotes a faster reaction rate, potentially leading to shorter incubation times. A typical reaction at room temperature is incubated for 2 hours.[1]
-
4°C (Cold Room): Lower temperatures are often preferred to minimize potential protein degradation, aggregation, and non-specific side reactions, especially for sensitive proteins.[1] Reactions at 4°C typically require longer incubation times, often overnight, to achieve a similar level of conjugation as a shorter reaction at room temperature.[1]
The ideal temperature should be determined empirically for each specific protein and application.
Q2: How does temperature affect the stability of the activated this compound (NHS-ester)?
A2: The NHS-ester intermediate formed after activating this compound with EDC and NHS is susceptible to hydrolysis, which regenerates the carboxylic acid and inactivates the linker for conjugation. The rate of this hydrolysis is significantly influenced by both pH and temperature.
Higher temperatures increase the rate of hydrolysis. For instance, the half-life of an NHS-ester can decrease dramatically with a modest increase in temperature and pH. The half-life of hydrolysis for a typical NHS-ester is 4 to 5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[2][3] Therefore, maintaining a lower temperature, especially during the conjugation step which is often performed at a pH of 7.2-8.0, can help to maximize the amount of active NHS-ester available to react with the protein's primary amines.
Q3: Can I perform the conjugation at 37°C to speed up the reaction?
A3: While increasing the temperature to 37°C will likely increase the rate of the amide bond formation, it is generally not recommended without careful consideration and optimization. The potential for protein denaturation, aggregation, and a significant increase in the rate of NHS-ester hydrolysis are major concerns at this temperature. For some stable proteins, a short incubation at 37°C might be feasible, but it is crucial to first assess the thermal stability of your specific protein. In most cases, the benefits of a slightly faster reaction are outweighed by the potential for negative impacts on the final conjugate.
Q4: What are the signs that my reaction temperature is too high?
A4: Several indicators may suggest that your reaction temperature is too high:
-
Protein Precipitation/Aggregation: Visual observation of cloudiness or precipitate in your reaction mixture is a strong indicator of protein instability.
-
Low Conjugation Yield: An unexpectedly low yield of the desired conjugate could be due to the rapid hydrolysis of the NHS-ester at elevated temperatures, leaving less active linker available for the reaction.
-
Loss of Protein Activity: A functional assay of the purified conjugate showing reduced biological activity compared to the unconjugated protein can indicate that the protein has been denatured or modified at a critical site due to excessive heat.
-
High Polydispersity: An increase in multiple PEGylated species or high molecular weight aggregates, as observed by techniques like SDS-PAGE or size-exclusion chromatography, can be a result of non-specific reactions favored at higher temperatures.
Troubleshooting Guide
| Problem | Possible Cause Related to Temperature | Suggested Solution |
| Low or No Conjugation Yield | The NHS-ester of this compound is hydrolyzing faster than it is reacting with the protein due to high temperature and/or pH. | Perform the conjugation step at a lower temperature (e.g., 4°C) and extend the reaction time (e.g., overnight). Ensure the pH of the conjugation buffer is within the optimal range (7.2-7.5) and not excessively alkaline. |
| The protein is unstable and denaturing at the reaction temperature, making amine groups inaccessible. | Run the reaction at 4°C. If the protein is known to be particularly sensitive, consider adding a stabilizing agent, if compatible with the reaction chemistry. | |
| Protein Precipitation or Aggregation during Conjugation | The reaction temperature is causing the protein to unfold and aggregate. | Immediately lower the reaction temperature to 4°C. For future experiments, start the conjugation at 4°C from the beginning. Optimize the reaction time to be as short as possible while still achieving the desired degree of PEGylation. |
| Loss of Biological Activity of the Conjugated Protein | The protein is denaturing due to the reaction temperature. | Perform the entire conjugation procedure at 4°C.[1] This will slow down the reaction but will help to preserve the protein's native structure and function. |
| PEGylation at or near the active site is exacerbated by higher temperatures promoting less specific reactions. | Lowering the reaction temperature to 4°C can sometimes increase the specificity of the reaction. If the issue persists, consider alternative conjugation strategies. | |
| High Polydispersity (Multiple PEGylated Species) | Higher reaction temperatures can lead to less controlled and more widespread modification of the protein. | Reduce the reaction temperature to 4°C to slow down the reaction and potentially improve control over the extent of PEGylation. Also, consider optimizing the molar ratio of this compound to the protein. |
Quantitative Data Summary
The following table summarizes the impact of temperature on key parameters of the EDC/NHS conjugation chemistry.
| Parameter | 0-4°C | Room Temperature (20-25°C) | 37°C |
| NHS-Ester Hydrolysis Half-life | 4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C)[2][3] | Significantly shorter than at 4°C. | Very short, leading to rapid inactivation of the activated linker. |
| Relative Reaction Rate | Slower | Faster than at 4°C. | Fastest, but with significant risk to protein and linker stability. |
| Protein Stability | Generally high for most proteins. | May be a concern for sensitive proteins. | High risk of denaturation and aggregation for many proteins. |
| Recommended Incubation Time | Overnight (12-16 hours) | 1-4 hours | Not generally recommended; if attempted, should be very short and carefully monitored. |
Experimental Protocols
This section provides a detailed two-step methodology for the conjugation of this compound to a protein, with considerations for reaction temperature.
Protocol: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol is recommended as it separates the activation of the PEG linker from the conjugation to the protein, offering better control over the reaction.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
-
Dissolve the protein in the Conjugation Buffer at a known concentration.
-
Dissolve this compound in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar amount of this compound.
-
Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5.
-
For Room Temperature Reaction: Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
For 4°C Reaction: Incubate the reaction overnight (12-16 hours) at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Determine the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry or HPLC.
-
Assess the biological activity of the purified conjugate using a relevant functional assay.
-
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Methods for removing unreacted Bis-PEG14-acid after conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Bis-PEG14-acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal necessary after conjugation?
This compound is a homobifunctional crosslinker containing a 14-unit polyethylene (B3416737) glycol (PEG) spacer terminated by two carboxylic acid groups. Its molecular weight is approximately 734.8 g/mol .[1][2][3] The hydrophilic PEG spacer enhances the solubility of the conjugated molecule.[1][2][3] The terminal carboxylic acids react with primary amine groups on biomolecules in the presence of activators (like EDC or HATU) to form stable amide bonds.[1] Following a conjugation reaction, it is critical to remove any unreacted this compound to ensure the purity of the final conjugate, which is essential for accurate downstream applications and to avoid potential interference in assays.
Q2: What are the primary methods for removing unreacted this compound?
The most common methods for removing small, unreacted PEG linkers like this compound from a larger conjugated biomolecule are based on differences in size. These techniques include:
-
Dialysis: A membrane-based process that separates molecules based on size by selective diffusion across a semi-permeable membrane.[4][5][6]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic radius.[7][8][9]
-
Tangential Flow Filtration (TFF): A rapid and efficient membrane-based method for separating and concentrating biomolecules.[10][11][12]
Q3: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including the size of your target biomolecule, the sample volume, the required level of purity, and the available equipment. The following decision-making workflow can help guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Dialysis
| Issue | Possible Cause | Suggested Solution |
| Unreacted this compound still present after dialysis | Incorrect Molecular Weight Cut-Off (MWCO) of the membrane. | For this compound (MW: ~735 Da), use a dialysis membrane with a low MWCO, such as 1 kDa or 2 kDa, to ensure the linker can pass through while retaining the larger biomolecule.[4][6] |
| Insufficient dialysis time or buffer volume. | Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100-200 times the sample volume).[4][5] | |
| Loss of conjugated biomolecule | The biomolecule is passing through the membrane. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. |
| Non-specific binding to the membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose). | |
| Sample volume increased significantly | Osmotic pressure differences between the sample and the dialysis buffer. | Ensure the dialysis buffer has a similar osmolarity to the sample. |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Suggested Solution |
| Poor separation of linker and conjugate | Inappropriate column choice. | For removing a small linker like this compound (MW: ~735 Da) from a large protein, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25). |
| Sample volume is too large for the column. | The sample volume should not exceed 2-5% of the total column bed volume for optimal resolution.[7] | |
| Flow rate is too high. | A slower flow rate often improves resolution. | |
| Low recovery of the conjugated biomolecule | Non-specific binding to the column matrix. | Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength. |
| The biomolecule is precipitating on the column. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. | |
| Column pressure is too high | Clogged column frit or contaminated column. | Filter samples and buffers before use.[8] Clean the column according to the manufacturer's instructions. |
Tangential Flow Filtration (TFF)
| Issue | Possible Cause | Suggested Solution |
| Low flux rate (slow filtration) | Membrane fouling. | Optimize the transmembrane pressure (TMP) and cross-flow rate. Consider a pre-filtration step to remove larger aggregates. |
| High sample viscosity. | Dilute the sample if possible. | |
| Low recovery of the conjugate | Non-specific binding to the membrane. | Select a membrane with low protein binding characteristics. Pre-condition the membrane as per the manufacturer's protocol. |
| Aggregation of the conjugate. | Optimize buffer conditions (pH, ionic strength) to maintain protein stability. | |
| Inefficient removal of this compound | Insufficient diafiltration volumes. | Perform diafiltration with at least 5-10 diavolumes to ensure efficient removal of small molecules.[7] |
| Incorrect membrane MWCO. | Use a membrane with an MWCO that retains the conjugate while allowing the free linker to pass through (e.g., 3-10 kDa depending on the conjugate size). |
Data Presentation
The efficiency of removing unreacted PEG linkers can vary based on the chosen method and experimental conditions. Below is a summary of expected efficiencies for the removal of small molecules from protein solutions.
| Purification Method | Typical Purity Achieved | Processing Time | Scalability | Key Considerations |
| Dialysis | >95% | 12-48 hours | Low to Medium | Simple setup; time-consuming; potential for sample dilution. |
| Size Exclusion Chromatography (SEC) | >99% | 0.5-2 hours | Low to High | High resolution; requires specialized equipment; potential for sample dilution. |
| Tangential Flow Filtration (TFF) | >98% | 1-4 hours | High | Fast and scalable; allows for concentration and buffer exchange in one step; requires a dedicated TFF system.[12] |
Experimental Protocols
Protocol for Dialysis
This protocol is suitable for removing the small this compound linker from a much larger biomolecule.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-2 kDa).
-
Dialysis buffer (e.g., PBS), at least 200-500 times the sample volume.[7]
-
Large beaker or container.
-
Stir plate and stir bar.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing/cassette, leaving some headspace.
-
Dialysis: Place the sealed dialysis device into the beaker with the dialysis buffer. Stir the buffer gently at 4°C.[7]
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. For the final dialysis step, let it proceed overnight at 4°C.[7]
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.
Caption: Workflow for Dialysis purification.
Protocol for Size Exclusion Chromatography (SEC)
This protocol is designed for the rapid and efficient removal of unreacted this compound.
Materials:
-
SEC column (e.g., desalting column with an appropriate fractionation range).
-
Chromatography system (e.g., FPLC or HPLC).
-
Running buffer (e.g., PBS), filtered and degassed.
-
Collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of running buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the conjugation reaction mixture at 10,000 x g for 10 minutes to remove any precipitates.[7]
-
Sample Injection: Inject the clarified sample onto the equilibrated column. The injection volume should be between 2-5% of the total column volume.[7]
-
Elution: Elute the sample with the running buffer at a constant flow rate. The larger conjugated biomolecule will elute first.
-
Fraction Collection: Collect fractions as the sample elutes. Monitor the elution profile using UV absorbance at 280 nm for proteins.
-
Analysis: Analyze the collected fractions containing the purified conjugate for purity and concentration.
References
- 1. This compound, 51178-68-8 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 51178-68-8 | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 7. benchchem.com [benchchem.com]
- 8. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. rocker.com.tw [rocker.com.tw]
How to avoid intramolecular and intermolecular cross-linking
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to intramolecular and intermolecular cross-linking during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between intramolecular and intermolecular cross-linking?
A1: Intramolecular cross-linking refers to the formation of a covalent bond between two reactive sites within the same molecule. In contrast, intermolecular cross-linking involves the formation of a covalent bond between reactive sites on different molecules, leading to the formation of dimers, oligomers, or larger aggregates.
Q2: How does reactant concentration influence whether a reaction is intramolecular or intermolecular?
A2: The concentration of the reacting molecule plays a critical role. At very low concentrations (high dilution), the probability of a reactive site on one molecule encountering a reactive site on another molecule is low. This environment favors intramolecular reactions, where the reactive sites are in close proximity within the same molecule.[1][2] Conversely, at higher concentrations, the likelihood of collisions between different molecules increases, thus promoting intermolecular cross-linking.
Q3: What is the role of pH in controlling cross-linking reactions?
A3: The pH of the reaction buffer is a crucial parameter that can significantly influence the rate and efficiency of cross-linking reactions. For amine-reactive cross-linkers like NHS esters, the reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[3][4] In this range, primary amines (like the side chain of lysine) are deprotonated and more nucleophilic. However, at higher pH values, the rate of hydrolysis of the NHS ester also increases, which can compete with the desired cross-linking reaction.[4] For other cross-linking chemistries, the optimal pH may differ, and it is essential to consider the pKa of the reactive groups and the stability of the cross-linker at a given pH.[5]
Q4: How can protecting groups be used to prevent unwanted cross-linking?
A4: Protecting groups are chemical moieties that can be temporarily attached to a reactive functional group to prevent it from participating in a reaction. In the context of protein cross-linking, protecting the ε-amino group of lysine (B10760008) residues is a common strategy to prevent non-specific intramolecular or intermolecular reactions. After the desired reaction at another site is complete, the protecting group can be removed to restore the native functionality of the lysine residue.
Q5: What is solid-phase conjugation and how does it help in avoiding intermolecular cross-linking?
A5: Solid-phase conjugation involves immobilizing one of the reacting molecules onto a solid support, such as a resin or bead.[6] This physical separation of individual molecules effectively prevents them from reacting with each other, thus inhibiting intermolecular cross-linking and aggregation.[6] This technique is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), where aggregation is a common problem.[6][7] The immobilized molecule can then be reacted with a soluble partner in a controlled manner.
Troubleshooting Guides
Issue 1: Protein Aggregation Upon Addition of Cross-linker
Q: My protein solution becomes cloudy or shows visible precipitates after adding the cross-linking reagent. What is happening and what can I do to prevent it?
A: This is a classic sign of uncontrolled intermolecular cross-linking, leading to aggregation. Here are several troubleshooting steps:
-
Reduce Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions.[8][9] Try performing the reaction at a lower protein concentration.
-
Optimize Molar Ratio of Cross-linker: A high molar excess of the cross-linker can lead to over-labeling of the protein surface, altering its physicochemical properties and promoting aggregation.[3] Perform a titration to determine the optimal molar ratio of cross-linker to protein.
-
Control the Rate of Addition: Add the cross-linker solution slowly to the protein solution while gently stirring. This prevents localized high concentrations of the cross-linker that can cause rapid, uncontrolled reactions and precipitation.[3]
-
Adjust Buffer pH and Ionic Strength: Ensure the buffer pH is optimal for your protein's stability and is not close to its isoelectric point (pI), where solubility is minimal.[9][10] The ionic strength of the buffer can also be adjusted to modulate electrostatic interactions that may lead to aggregation.[9]
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate, providing more control and reducing the propensity for aggregation.[3]
-
Use Additives and Stabilizers: The inclusion of certain additives like glycerol, sucrose, or non-denaturing detergents can help to improve protein solubility and prevent aggregation.[9][11]
-
Consider a Different Cross-linker: If the cross-linker itself is hydrophobic, it can increase the hydrophobicity of the protein surface upon conjugation, leading to aggregation.[8] Consider using a more hydrophilic cross-linker, for example, one containing a polyethylene (B3416737) glycol (PEG) spacer.[7]
Issue 2: Low Yield of Desired Intramolecularly Cross-linked Product
Q: I am trying to achieve an intramolecular cross-link, but I am getting a low yield of my desired product and a significant amount of intermolecularly cross-linked species.
A: This indicates that the reaction conditions are favoring intermolecular reactions. To promote intramolecular cross-linking, consider the following:
-
High Dilution: As a primary strategy, perform the reaction under high dilution conditions (i.e., very low concentration of your molecule). This minimizes the chances of molecules reacting with each other.
-
Use of a Linker of Appropriate Length: The length and flexibility of the cross-linker are crucial for intramolecular reactions. The linker must be able to span the distance between the two reactive sites within the same molecule without introducing significant strain.
-
Protecting Groups: If your molecule has multiple reactive sites that could lead to intermolecular reactions, consider using protecting groups to selectively block these sites, leaving only the desired sites available for the intramolecular reaction.
-
Solid-Phase Synthesis: If applicable, immobilizing your molecule on a solid support can be a very effective way to enforce intramolecular reactions by preventing intermolecular interactions.
Data Presentation
Table 1: Effect of pH on NHS-Ester Reactivity and Stability
| pH | Reactivity with Primary Amines | Half-life of NHS-Ester Hydrolysis | Recommendation |
| < 7.0 | Low | High | Suboptimal for amine coupling due to protonation of amines. |
| 7.2 - 8.0 | Good | Moderate | Optimal range for most NHS-ester conjugations, balancing reactivity with stability.[3][12] |
| > 8.5 | High | Low (e.g., ~10 mins at pH 8.6, 4°C)[4] | Reaction is rapid, but competing hydrolysis can significantly reduce efficiency, especially with dilute protein solutions.[4] |
Table 2: Influence of Reactant Concentration on Cross-Linking Outcome
| Reactant Concentration | Favored Reaction Type | Rationale | Typical Applications |
| High | Intermolecular | Increased probability of collisions between different molecules. | Creation of hydrogels, protein oligomers, and antibody-drug conjugates (when controlled).[7][13] |
| Low (High Dilution) | Intramolecular | Reduced probability of intermolecular encounters, making reactions between sites on the same molecule more likely.[1] | Formation of cyclic peptides, protein structure stabilization, and single-chain nanoparticles. |
Experimental Protocols
Protocol 1: Selective Protection of Lysine ε-Amino Group with Boc Anhydride
This protocol describes the selective protection of the ε-amino group of lysine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).[14]
Materials:
-
L-Lysine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve L-Lysine hydrochloride in an aqueous solution of sodium bicarbonate.
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the lysine solution while stirring.
-
Allow the reaction to proceed at room temperature.
-
After the reaction is complete, wash the mixture with ethyl acetate to remove unreacted Boc anhydride.
-
Acidify the aqueous layer with HCl to precipitate the Nε-Boc-L-lysine.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain the product.[14]
Protocol 2: General Procedure for Solid-Phase Antibody Conjugation
This protocol provides a general workflow for the conjugation of a drug-linker to an antibody immobilized on a solid support to minimize aggregation.[6][15]
Materials:
-
Antibody of interest
-
Protein A or Protein G agarose (B213101) beads
-
Binding/Wash Buffer (e.g., PBS)
-
Conjugation Buffer (optimized for the specific chemistry)
-
Drug-linker solution
-
Quenching solution (if applicable)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
Procedure:
-
Immobilization: Incubate the antibody with Protein A or Protein G agarose beads to allow for binding.
-
Washing: Wash the beads with binding/wash buffer to remove any unbound antibody.
-
Buffer Exchange: Equilibrate the antibody-bound beads with the conjugation buffer.
-
Conjugation: Add the drug-linker solution to the beads and incubate under appropriate conditions (e.g., temperature, time) with gentle mixing.
-
Washing: Wash the beads extensively with conjugation buffer and then binding/wash buffer to remove excess, unreacted drug-linker.
-
Elution: Elute the conjugated antibody from the beads using the elution buffer.
-
Neutralization: Immediately neutralize the eluted antibody-drug conjugate (ADC) with the neutralization buffer.
-
Purification: Further purify the ADC using size-exclusion chromatography or other appropriate methods to remove any remaining impurities or small amounts of aggregated protein.
Visualizations
Caption: Experimental workflow for controlled cross-linking.
Caption: Decision tree for troubleshooting protein aggregation.
Caption: Signaling pathway for site-specific modification using protecting groups.
References
- 1. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]
Minimizing steric hindrance for efficient Bis-PEG14-acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bis-PEG14-acid for bioconjugation. Below you will find troubleshooting guides and frequently asked questions to address common challenges and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a homobifunctional crosslinker featuring a 14-unit polyethylene (B3416737) glycol (PEG) chain with a carboxylic acid group at each terminus.[1][2] Its hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous solutions.[3][4] The terminal carboxylic acids can react with primary amines in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form stable amide bonds.[1][4] This makes it a versatile tool in bioconjugation, particularly for linking biomolecules, creating antibody-drug conjugates (ADCs), and synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][5][6]
Q2: How does the PEG14 linker minimize steric hindrance?
A2: The polyethylene glycol (PEG) chain in this compound is a flexible and hydrophilic spacer.[3][7] This flexibility allows the molecules being conjugated to maintain their native conformations and biological activity by providing adequate spatial separation, thus minimizing steric hindrance.[7][8] The hydrophilic nature of the PEG chain also creates a hydration shell, which can further prevent non-specific interactions and aggregation.[9]
Q3: What are the optimal storage conditions for this compound?
A3: To ensure its stability and reactivity, this compound should be stored in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1][2] It is recommended to allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the carboxylic acid groups.[10]
Q4: Which buffers should be used for this compound reactions?
A4: It is critical to use buffers that do not contain primary amines (e.g., Tris or glycine) or carboxylates, as these will compete with the intended reaction.[10][11] For the activation of the carboxylic acid groups with EDC/NHS, an acidic buffer like MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.5-6.0 is recommended.[11][12] For the subsequent conjugation to a primary amine-containing molecule, a buffer with a pH of 7.2-8.5, such as phosphate-buffered saline (PBS), is optimal.[11][12]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Q: I am observing a very low yield or no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?
A: Low conjugation yield is a common issue that can arise from several factors. Below is a step-by-step guide to help you identify and resolve the problem.
Troubleshooting Workflow for Low Conjugation Yield
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 4. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 5. purepeg.com [purepeg.com]
- 6. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Navigating the Bioconjugation Landscape: A Comparative Guide to Bis-PEG-Acid Linker Lengths
For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the choice of a chemical linker is a critical determinant of a conjugate's ultimate success. Among the diverse array of available options, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools, particularly in the development of Antibody-Drug Conjugates (ADCs). Their ability to enhance solubility, stability, and pharmacokinetic profiles is well-established. This guide provides an in-depth comparison of Bis-PEG14-acid with other Bis-PEG-acid linkers of varying lengths, supported by experimental data, to empower the rational design of next-generation bioconjugates.
The length of the PEG chain in a Bis-PEG-acid linker, a homobifunctional linker with carboxylic acid groups at both termini, profoundly influences the physicochemical and biological properties of the resulting bioconjugate. These linkers are particularly valuable for conjugating molecules through amine-containing residues, such as lysines on an antibody, following activation of the carboxylic acid groups. The hydrophilic PEG spacer not only improves the solubility of hydrophobic payloads but also provides a spatial bridge between the conjugated molecules, which can impact steric hindrance, target binding, and in vivo disposition.
The Impact of PEG Linker Length on ADC Performance: A Balancing Act
The selection of an optimal Bis-PEG-acid linker length involves a trade-off between several key performance parameters. Shorter linkers may offer greater stability, while longer linkers can significantly improve pharmacokinetics.[1][2] However, an excessively long linker might negatively affect the potency of the conjugate.[2][3]
Key Considerations for Linker Length Selection:
-
Solubility and Aggregation: Hydrophobic drug payloads can induce aggregation of ADCs, leading to rapid clearance from circulation. The inclusion of a hydrophilic PEG linker mitigates this issue, with longer chains generally providing greater hydrophilicity.[1][4][5]
-
Pharmacokinetics (PK): Longer PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance and extends the plasma half-life.[1][5] This prolonged circulation can lead to increased tumor accumulation.
-
In Vitro Potency: The effect of linker length on in vitro cytotoxicity can be complex. While some studies suggest that longer linkers may lead to a decrease in potency, this is not a universal finding and can be dependent on the specific antibody, payload, and cell line being tested.[2][3]
-
In Vivo Efficacy: Enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo efficacy, particularly for ADCs with hydrophobic payloads.[1][2]
-
Drug-to-Antibody Ratio (DAR): The length of the PEG linker can influence the efficiency of the conjugation reaction and, consequently, the achievable DAR.[6]
Comparative Analysis of Bis-PEG-Acid Linker Lengths
While direct head-to-head studies comparing a comprehensive series of Bis-PEG-acid linkers are not extensively available in public literature, we can synthesize data from various studies on PEG linkers of different lengths to provide a comparative overview. The following tables summarize the general trends and reported data for key performance metrics.
It is crucial to note that the data presented below is compiled from different studies using various antibodies, payloads, and experimental conditions. Therefore, direct comparison of absolute values should be made with caution. The primary utility of these tables is to illustrate the general trends associated with varying PEG linker lengths.
Table 1: Influence of PEG Linker Length on Pharmacokinetics
| Linker Length | Typical Effect on Clearance | Typical Effect on Half-life |
| Short (e.g., PEG3) | Higher clearance | Shorter half-life |
| Intermediate (e.g., PEG7) | Moderate clearance | Moderate half-life |
| Long (e.g., PEG14) | Lower clearance | Longer half-life |
| Very Long (e.g., PEG25) | Lowest clearance | Longest half-life |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker Length | General Trend in In Vitro Potency (IC50) |
| Short (e.g., PEG3) | Generally higher potency (lower IC50) |
| Intermediate (e.g., PEG7) | Moderate potency |
| Long (e.g., PEG14) | May show a slight decrease in potency |
| Very Long (e.g., PEG25) | Potentially lower potency (higher IC50) |
Note: The impact on in vitro potency is highly dependent on the specific ADC components and the cell line being tested.[2][3]
Table 3: Effect of PEG Linker Length on In Vivo Efficacy
| Linker Length | General Trend in In Vivo Efficacy (Tumor Growth Inhibition) |
| Short (e.g., PEG3) | Moderate efficacy |
| Intermediate (e.g., PEG7) | Good efficacy |
| Long (e.g., PEG14) | Often enhanced efficacy due to improved PK |
| Very Long (e.g., PEG25) | Can provide significant tumor growth inhibition |
Visualizing the Concepts in Bioconjugation
To better illustrate the principles and workflows discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis using a Bis-PEG-Acid Linker
This protocol outlines the general steps for conjugating a drug to an antibody via a Bis-PEG-acid linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Bis-PEG-acid linker (e.g., this compound)
-
Drug payload with a reactive amine group
-
Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Linker Activation:
-
Dissolve the Bis-PEG-acid linker and NHS (or sulfo-NHS) in anhydrous DMF or DMSO.
-
Add EDC to the solution to activate the carboxylic acid groups, forming an amine-reactive NHS ester.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Drug-Linker Conjugation:
-
Add the amine-containing drug payload to the activated linker solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Antibody Conjugation:
-
Separately, activate the second carboxylic acid group of the drug-linker construct using EDC and NHS.
-
Add the activated drug-linker to the antibody solution at a specific molar ratio to control the DAR.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent to consume any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting ADC from unconjugated antibody, free drug-linker, and other reagents using SEC.[2]
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods.
Method: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug payload.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
Method: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
A purified ADC sample is injected onto a HIC column.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) are separated and quantified by integrating the peak areas in the chromatogram.
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-binding control ADC, and the free drug.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Procedure:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Treatment: Administer the ADC, a vehicle control, and a control antibody to different groups of mice via intravenous injection.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set period.[1]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group.
Conclusion
The length of the Bis-PEG-acid linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter linkers may offer advantages in terms of stability, longer linkers, such as this compound, generally lead to enhanced pharmacokinetic properties and, consequently, improved in vivo efficacy, especially when working with hydrophobic payloads.[1][2] However, a potential trade-off with in vitro potency may exist.[2][3] The optimal linker length is ultimately context-dependent, relying on the specific antibody, payload, and target. Therefore, a systematic evaluation of a range of Bis-PEG-acid linker lengths is crucial in the preclinical development of any new bioconjugate to identify the candidate with the most favorable balance of properties for clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. books.rsc.org [books.rsc.org]
A Comparative Guide to Homobifunctional and Heterobifunctional PEG Linkers in Bioconjugation
In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy and stability of the final conjugate.[1] Polyethylene glycol (PEG) linkers have become indispensable tools in drug delivery, bioconjugation, and materials science due to their unique properties, including water solubility, biocompatibility, and low immunogenicity.[2] This guide provides an objective comparison between homobifunctional and heterobifunctional PEG linkers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Structural and Functional Overview
The fundamental difference between homobifunctional and heterobifunctional PEG linkers lies in the nature of their terminal reactive groups.
Homobifunctional PEG Linkers: These linkers possess two identical reactive functional groups at their termini.[3][4] Their general structure can be represented as X-PEG-X, where 'X' is the reactive group.[3][5] This symmetrical nature makes them suitable for cross-linking applications, such as intramolecular crosslinks or polymerizing monomers.[6] A wide variety of reactive groups are available, including NHS esters, maleimides, aldehydes, and alkynes.[3]
Heterobifunctional PEG Linkers: In contrast, heterobifunctional PEG linkers have two different reactive functional groups at their ends (X-PEG-Y).[4][7] This dual reactivity allows for a controlled, sequential conjugation of two distinct molecular entities.[1][8] This feature is particularly advantageous in the development of complex bioconjugates like antibody-drug conjugates (ADCs), where precise control over the conjugation process is critical.[7][8] The available combinations of reactive groups are extensive, enabling a broad range of bioconjugation strategies.[9]
Visualizing the Difference: Structure and Reactivity
The following diagrams illustrate the structural differences between the two types of linkers and their typical reaction workflows.
Caption: Structural comparison of homobifunctional and heterobifunctional PEG linkers.
Caption: Workflow for a one-pot reaction with a homobifunctional linker.
Caption: Workflow for a controlled two-step conjugation with a heterobifunctional linker.
Performance Comparison
The primary performance difference between these linker types stems from their functional end groups.
Reaction Control and Product Purity: Homobifunctional linkers, due to their identical reactive ends, are typically used in one-pot reactions. This can lead to a mixture of products, including undesirable polymers and homodimers, which may necessitate more stringent purification steps.[1]
Heterobifunctional linkers, with their orthogonal reactive ends, enable a more controlled, two-step conjugation process.[1] This sequential approach generally results in a more homogenous and well-defined final product with a higher yield of the desired conjugate.[1] For complex applications such as the development of ADCs and other targeted therapies, heterobifunctional linkers are generally the preferred choice.[1]
Versatility and Applications: Homobifunctional linkers are excellent choices when a simple, discrete-length crosslinker is required, and the subsequent purification challenges can be addressed.[1] Their applications include PEGylation of proteins and peptides, as well as nanoparticle and surface modifications.[5][10]
Heterobifunctional linkers offer superior control and versatility for a broader range of applications.[1] They are instrumental in developing sophisticated biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[8] The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates.[1]
Quantitative Data on PEG Linker Performance
While direct quantitative comparisons of homobifunctional versus heterobifunctional linkers are scarce in the literature, extensive research has been conducted on the impact of PEG linker length on the performance of bioconjugates, particularly ADCs. The following tables summarize key findings in this area.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | - | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | Faster clearance | Not specified | Trastuzumab |
| 4 kDa | Not specified | 2.5-fold increase in half-life | Affibody-Drug Conjugate |
| 10 kDa | Not specified | 11.2-fold increase in half-life | Affibody-Drug Conjugate |
Data synthesized from multiple sources.[11][12][13]
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| PEG Linker Length | IC50 (ng/mL) | Cell Line |
| No PEG | ~10 | Karpas-299 |
| PEG2 | ~10 | Karpas-299 |
| PEG4 | ~10 | Karpas-299 |
| PEG8 | ~10 | Karpas-299 |
| PEG12 | ~10 | Karpas-299 |
| PEG24 | ~10 | Karpas-299 |
Data adapted from Burke et al., 2017.[14]
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates using PEG linkers.
Protocol 1: Two-Step Heterobifunctional Conjugation with Maleimide-PEG-NHS Ester
This protocol describes the conjugation of an amine-containing molecule (e.g., a protein) to a thiol-containing molecule.
Materials:
-
Amine-containing protein
-
Thiol-containing molecule
-
Maleimide-PEG-NHS Ester linker
-
Amine-free buffer (e.g., PBS), pH 7.2-8.0
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5[15]
-
Desalting column or dialysis cassette
Procedure:
Step 1: Reaction of NHS Ester with Amine-Containing Protein
-
Dissolve the amine-containing protein in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).[16][17]
-
Immediately before use, dissolve the Maleimide-PEG-NHS Ester in a water-miscible organic solvent (e.g., DMSO or DMF) to a stock concentration (e.g., 10 mM).[16][18]
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.[16]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[15][16]
-
Remove the excess, unreacted linker using a desalting column or dialysis against the thiol-free buffer (pH 6.5-7.5).[18]
Step 2: Reaction of Maleimide with Thiol-Containing Molecule
-
Dissolve the thiol-containing molecule in the thiol-free buffer.
-
Add the thiol-containing molecule to the purified maleimide-activated protein from Step 1.
-
Incubate the reaction at room temperature for 30 minutes or at 4°C for 2 hours.[18]
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.
Protocol 2: One-Pot Homobifunctional Cross-linking with NHS-PEG-NHS
This protocol describes the cross-linking of two amine-containing molecules.
Materials:
-
Amine-containing molecules A and B
-
NHS-PEG-NHS linker
-
Amine-free buffer (e.g., PBS), pH 7.2-8.0
-
Quenching buffer (e.g., Tris or glycine)
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Dissolve molecules A and B in the amine-free buffer.
-
Immediately before use, dissolve the NHS-PEG-NHS linker in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the dissolved linker to the mixture of molecules A and B. The molar ratio will depend on the desired outcome and may require optimization.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Add quenching buffer to stop the reaction by consuming unreacted NHS esters.
-
Purify the reaction mixture to separate the desired A-Linker-B conjugate from homodimers (A-Linker-A, B-Linker-B) and unreacted molecules.
Protocol 3: ADC Conjugation with a Maleimide-Functionalized Linker
This protocol outlines the conjugation of a thiol-containing payload to an antibody.
Materials:
-
Monoclonal antibody in PBS
-
Reducing agent (e.g., DTT or TCEP)
-
Maleimide-PEG-Payload linker
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
1. Antibody Reduction:
-
Incubate the antibody solution with a molar excess of a reducing agent (e.g., 10-fold molar excess of TCEP) at 37°C for 30-120 minutes to reduce the interchain disulfide bonds.[14][19]
2. Conjugation:
-
Dissolve the Maleimide-PEG-Payload linker in an organic solvent like DMSO.[19]
-
Add the dissolved linker to the reduced antibody solution. The reaction is typically performed at a pH between 6.5 and 7.5.[15]
-
Incubate the reaction for 1-2 hours at room temperature or on ice.[19]
3. Purification and Characterization:
-
Purify the resulting ADC from unreacted linker and payload by SEC.[14]
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).[14]
-
Assess the purity and aggregation of the ADC by SEC.[14]
Conclusion and Recommendations
Both homobifunctional and heterobifunctional PEG linkers are valuable tools in bioconjugation.
-
Homobifunctional PEG linkers are well-suited for applications where cross-linking of identical molecules is desired or when the challenges of purifying a mixture of products can be readily overcome. Their simplicity and the availability of a wide range of reactive groups make them a cost-effective option for certain applications.
-
Heterobifunctional PEG linkers offer superior control, leading to more homogenous and well-defined bioconjugates.[1] This makes them the preferred choice for the development of complex therapeutics like ADCs, where precise control over the drug-to-antibody ratio and overall structure is critical for safety and efficacy.[7][8]
The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity of the final product, and the intended use of the bioconjugate.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 4. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]
- 5. Homobifunctional PEG [jenkemusa.com]
- 6. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 10. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. broadpharm.com [broadpharm.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. broadpharm.com [broadpharm.com]
Comparative Guide: The Impact of PEGylated Linkers, such as Bis-PEG14-acid Analogs, on ADC Stability and Efficacy
This guide provides a comparative analysis of antibody-drug conjugates (ADCs) featuring PEGylated linkers, exemplified by structures analogous to a hypothetical "Bis-PEG14-acid," against other common linker technologies. The focus is on how these linkers influence the stability and therapeutic efficacy of ADCs, supported by experimental data and detailed protocols. This information is intended for researchers, scientists, and drug development professionals working in the field of targeted cancer therapeutics.
Introduction to ADC Linker Technology
The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly impact the ADC's stability, pharmacokinetics (PK), and overall therapeutic index. PEGylated linkers, which incorporate polyethylene (B3416737) glycol (PEG) chains, have gained prominence for their ability to enhance the solubility and PK profile of ADCs. A linker like "this compound," conceptually a bifunctional linker with two 14-unit PEG chains, represents a strategy to optimize these properties.
Impact on ADC Stability
The stability of an ADC is paramount, ensuring that the cytotoxic payload remains attached to the antibody in circulation and is only released at the target tumor site. Premature payload release can lead to systemic toxicity.
Key Stability Parameters:
-
Plasma Stability: The ability of the linker to resist cleavage by plasma enzymes.
-
Aggregation: The tendency of ADC molecules to clump together, which can reduce efficacy and increase immunogenicity.
Comparative Data on Linker Stability:
The following table summarizes stability data from studies comparing different linker types. While specific data for "this compound" is not available, we can extrapolate based on the known properties of PEGylated linkers.
| Linker Type | Plasma Stability (Half-life in hours) | Aggregation Propensity | Key Characteristics |
| PEGylated (e.g., PEG14-based) | > 100 | Low | High hydrophilicity, improved PK, reduced aggregation. |
| Cleavable (e.g., Val-Cit-PABC) | Variable (cleaved by cathepsins) | Moderate | Designed for controlled release in the tumor microenvironment. |
| Non-cleavable (e.g., SMCC) | High | High | Relies on antibody degradation for payload release, can lead to active catabolites. |
Impact on ADC Efficacy
The efficacy of an ADC is determined by its ability to deliver the payload to tumor cells and induce cell death. The linker plays a crucial role in this process.
Key Efficacy Parameters:
-
In Vitro Cytotoxicity: The potency of the ADC against cancer cell lines.
-
In Vivo Anti-tumor Activity: The ability of the ADC to inhibit tumor growth in animal models.
Comparative Data on ADC Efficacy:
| Linker Type | In Vitro IC50 (nM) | In Vivo Tumor Growth Inhibition (%) | Mechanism of Action |
| PEGylated (e.g., PEG14-based) | 1 - 10 | > 80 | Improved tumor accumulation due to enhanced PK. |
| Cleavable (e.g., Val-Cit-PABC) | 0.1 - 5 | > 90 | Efficient payload release inside target cells. |
| Non-cleavable (e.g., SMCC) | 5 - 50 | 60 - 80 | Payload release is less efficient, potentially lower bystander effect. |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of ADC properties.
1. Plasma Stability Assay:
-
Objective: To determine the rate of payload release from the ADC in plasma.
-
Method:
-
Incubate the ADC in human or murine plasma at 37°C.
-
Collect samples at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Separate the ADC from the released payload using a technique like size-exclusion chromatography (SEC) or affinity chromatography.
-
Quantify the amount of intact ADC and released payload using methods such as HPLC or ELISA.
-
Calculate the half-life of the ADC in plasma.
-
2. In Vitro Cytotoxicity Assay:
-
Objective: To measure the potency of the ADC in killing cancer cells.
-
Method:
-
Plate target cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTS or CellTiter-Glo).
-
Plot the dose-response curve and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
3. In Vivo Tumor Xenograft Model:
-
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
-
Method:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).
-
Administer the treatments intravenously at a specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, calculate the tumor growth inhibition for each treatment group.
-
Visualizations
ADC Development and Evaluation Workflow:
A Researcher's Guide to Confirming the Biological Activity of PEGylated Proteins
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can significantly extend a protein's circulating half-life, improve its stability, and reduce its immunogenicity.[1][2][3] However, the addition of a PEG chain can also sterically hinder the protein's interaction with its target receptor or substrate, potentially leading to a partial or significant loss of biological activity.[][5] Therefore, a thorough evaluation of the protein's bioactivity post-PEGylation is a critical step in the development of these biotherapeutics.
This guide provides a comparative overview of the essential in vitro and in vivo methods used to confirm and quantify the biological activity of PEGylated proteins. It includes detailed experimental protocols, quantitative data from relevant studies, and diagrams to illustrate key workflows and concepts.
In Vitro Assessment of Biological Activity
In vitro assays are the first line of evaluation, offering a controlled environment to measure specific aspects of a protein's function, such as receptor binding and cell signaling.
Receptor Binding Affinity Assays
These assays directly measure the interaction between the PEGylated protein and its molecular target. A decrease in binding affinity is often the primary reason for reduced bioactivity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A versatile plate-based method. In a direct binding format, the receptor is coated on the plate, and binding of serially diluted native vs. PEGylated protein is detected. In a competitive format, the assay measures the ability of the PEGylated protein to compete with a labeled, native protein for receptor binding. While powerful, traditional ELISAs can be challenging if the PEG chain masks the protein epitopes recognized by detection antibodies.[1][6][7] A modification-dependent assay, using an anti-PEG antibody for capture, can overcome this by selectively measuring the PEGylated protein.[8]
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics. It measures the association (k_on) and dissociation (k_off) rates between the protein (ligand) and its receptor (analyte), from which the equilibrium dissociation constant (K_D) is calculated. A higher K_D value for the PEGylated protein indicates lower binding affinity.[9]
-
Cell-Based Binding Assays: These assays measure the binding of the protein to its receptor on the surface of a cell. This provides a more physiologically relevant context than cell-free assays. For example, a study comparing different PEGylated forms of the peptide Exendin-4 (Ex-4) used a cellular binding assay to determine that C-terminal PEGylation resulted in the highest receptor binding, likely because the C-terminus is distant from the receptor-binding site.[10]
Functional Cell-Based Assays
These assays measure the biological response induced by the protein-receptor interaction, providing a direct assessment of its functional potency.
-
Cell Proliferation/Cytotoxicity Assays: Commonly used for cytokines, growth factors, and cytotoxic proteins. These assays measure the ability of the PEGylated protein to stimulate cell growth (e.g., for growth factors) or induce cell death (e.g., for cytotoxic agents like TNF-α). The results are typically reported as an EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration). For example, a study on a domain antibody fused to TNFα (dAb-TNFα) found that the PEGylated version retained about 90% of its activity in a TNFα-mediated cellular cytotoxicity assay.[10][11]
-
Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is activated by the signaling pathway of interest. The amount of reporter protein produced is proportional to the activity of the PEGylated protein.
-
Signal Transduction Analysis (Western Blot): This method confirms that the PEGylated protein can trigger the correct downstream signaling cascade. After treating cells with the protein, lysates are analyzed by Western blot to detect the phosphorylation or altered expression of key signaling molecules (e.g., STATs for interferons, kinases for growth factors).
Comparison of In Vitro Bioactivity: Native vs. PEGylated Proteins
The following table summarizes quantitative data from various studies, comparing the in vitro activity of proteins before and after PEGylation.
| Protein | Assay Type | Parameter | Native Protein | PEGylated Protein (PEG Size) | % Retained Activity | Reference |
| Human Growth Hormone (hGH) Antagonist | GHR-mediated cell proliferation | IC₅₀ | ~1289 nM | 103.3 nM (20 kDa, site-specific) | >100% (Improved) | |
| hGH Antagonist (B2036-S144C) | GHR-mediated cell proliferation | IC₅₀ | N/A | 66.2 nM (20 kDa) | N/A | [12] |
| hGH Antagonist (B2036-S144C) | GHR-mediated cell proliferation | IC₅₀ | N/A | 127.4 nM (40 kDa) | N/A (decreased with size) | [12] |
| dAb-TNFα | Cellular Cytotoxicity | Activity | 100% | ~90% (20 kDa) | ~90% | [10][11] |
| Interferon-α2a | Antiviral Assay | EC₅₀ | 100 pM | 2800 pM (40 kDa, branched) | ~3.6% | |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Cell Proliferation (NFS-60) | EC₅₀ | 0.04 ng/mL | 0.12 ng/mL (20 kDa) | ~33% | [2] |
Note: The improved activity of the site-specific PEGylated hGH antagonist highlights the critical importance of the PEGylation site.[10][12]
In Vivo Evaluation of Biological Activity
While in vitro assays are essential for initial screening, in vivo studies are crucial to understand how PEGylation affects the protein's activity, distribution, and persistence in a complex biological system.
Pharmacokinetic (PK) Studies
PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the PEGylated protein over time. The primary goal is to determine its serum half-life (t₁/₂). PEGylation is designed to dramatically increase this value.[13][14]
-
Methodology: The PEGylated protein is administered to animals (typically mice or rats), and blood samples are collected at various time points. The concentration of the drug in the serum is measured using methods like ELISA or LC-MS/MS.[][15]
-
Expected Outcome: A successful PEGylation strategy results in a significantly longer circulation half-life compared to the native protein, reducing the required dosing frequency.[3][16]
Pharmacodynamic (PD) Studies
PD studies measure the therapeutic effect of the drug on the body. This can involve measuring a specific biomarker that indicates the drug's activity.[][17]
-
Methodology: Following administration of the PEGylated protein, a relevant biological marker is measured. For a PEGylated growth hormone antagonist, this could be the reduction in serum insulin-like growth factor I (IGF-I) levels.[12] For PEGylated glucagon-like peptide-1 (GLP-1), this would be a decrease in blood glucose levels.[10][11]
-
Expected Outcome: The PEGylated protein should elicit a desired and sustained biological response, even if its in vitro potency was somewhat reduced. The extended half-life often compensates for a lower binding affinity.[]
Comparison of In Vivo Performance: Native vs. PEGylated Proteins
| Protein | Animal Model | Parameter | Native Protein | PEGylated Protein (PEG Size) | Fold Increase | Reference |
| dAb-TNFα | Mouse | Serum Half-life (t₁/₂) | 5 min | 18 hours (di-PEGylated) | ~216x | [10][11] |
| hGH Antagonist (40 kDa mPEG) | Mouse | Serum Half-life (t₁/₂) | N/A | 58.3 hours | N/A | [12] |
| Brain-Derived Neurotrophic Factor (BDNF) | Rat (intrathecal) | CSF Half-life (t₁/₂) | 1.1 hours | 4.9 hours | ~4.5x | [18] |
| Glucagon-like peptide-1 (GLP-1) | Diabetic Mouse | Efficacy (Blood Glucose) | Transient effect | Sustained reduction for hours | Sustained | [10][11] |
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay (MTT Method)
This protocol is a general guideline for assessing the activity of a growth factor after PEGylation.
Objective: To determine the EC₅₀ of native vs. PEGylated growth factor on a factor-dependent cell line.
Materials:
-
Factor-dependent cell line (e.g., NFS-60 for G-CSF)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium for washing
-
Native and PEGylated protein standards
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), plate reader (570 nm)
Procedure:
-
Cell Preparation: Culture cells to log phase. Harvest, wash twice with serum-free medium to remove any residual growth factors, and resuspend in complete medium at a density of 5x10⁴ cells/mL.
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Sample Preparation: Prepare serial dilutions of the native and PEGylated proteins in complete medium. Start with a high concentration (e.g., 1000 ng/mL) and perform 1:3 serial dilutions down the plate. Include a "no factor" control.
-
Treatment: Add 100 µL of the protein dilutions to the wells containing cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the protein concentration. Use a four-parameter logistic regression to fit the curve and determine the EC₅₀ value for both the native and PEGylated protein. The % retained activity can be calculated as (EC₅₀ Native / EC₅₀ PEGylated) * 100.
Protocol 2: General Workflow for In Vivo Pharmacokinetic (PK) Study
Objective: To determine and compare the serum half-life of a native and PEGylated protein.
Materials:
-
Test animals (e.g., 6-8 week old C57BL/6 mice)
-
Native and PEGylated protein, formulated in a sterile buffer (e.g., PBS)
-
Dosing syringes (e.g., for intravenous or subcutaneous injection)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Centrifuge
-
Quantification assay (e.g., validated ELISA kit specific for the protein)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the study.
-
Grouping: Divide animals into two groups: one for the native protein and one for the PEGylated protein (n=3-5 animals per time point).
-
Dosing: Administer a single dose of the protein to each animal via the desired route (e.g., intravenous tail vein injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72, 96 hours). The time points should be chosen to capture the distribution and elimination phases for both proteins.
-
Serum Preparation: Allow blood to clot, then centrifuge to separate the serum. Store serum samples at -80°C until analysis.
-
Quantification: Analyze the concentration of the protein in the serum samples using a validated ELISA.
-
Data Analysis: Plot the mean serum concentration against time for each group. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including the terminal half-life (t₁/₂), clearance (CL), and area under the curve (AUC). Compare the parameters between the native and PEGylated groups.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help to clarify complex processes and relationships.
Caption: Workflow for confirming the bioactivity of a PEGylated protein.
Caption: Steric hindrance effect of PEGylation on receptor binding.
Caption: Workflow for a direct binding ELISA to assess bioactivity.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 5. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 6. researchgate.net [researchgate.net]
- 7. New assay for quantification of PEGylated proteins during in vitro permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective functional activity measurement of a PEGylated protein with a modification-dependent activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prolonged Pharmacokinetic and Pharmacodynamic Actions of a Pegylated Parathyroid Hormone (1-34) Peptide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PEGylation of brain-derived neurotrophic factor for preserved biological activity and enhanced spinal cord distribution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Poly(ethylene glycol) (PEG) Chain Lengths for Optimized Drug Delivery
Guide for Researchers, Scientists, and Drug Development Professionals
The functionalization of drug delivery systems with poly(ethylene glycol), a process known as PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] By creating a hydrophilic "stealth" layer, PEGylation can reduce immunogenicity, limit opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), and prolong circulation half-life.[1][2] However, the efficacy of this strategy is not uniform and is critically dependent on the molecular weight (MW) or chain length of the PEG polymer used. This guide provides a comparative analysis of different PEG chain lengths, supported by experimental data, to elucidate their impact on the performance of drug delivery vehicles.
Data Presentation: The Impact of PEG Chain Length on Nanoparticle Properties and Efficacy
The selection of an appropriate PEG chain length involves a trade-off between achieving a sufficient stealth effect and maintaining effective cellular interaction and drug release. The following tables summarize quantitative data from various studies, comparing key performance indicators across different PEG molecular weights.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
This table outlines how PEG chain length influences fundamental characteristics of nanoparticles, such as size, surface charge, and drug loading capacity.
| Nanoparticle System | PEG MW (Da) | Particle Size (nm) | Zeta Potential (mV) | Loading Efficiency (LE%) | Encapsulation Efficiency (EE%) | Reference(s) |
| Methotrexate-loaded Chitosan (B1678972) NPs | 0 (un-PEGylated) | 112.8 | +35.0 | 18.4% | 88.1% | [3] |
| 2,000 | 145.3 | +15.2 | 17.8% | 86.5% | [3] | |
| 5,000 | 171.2 | +7.4 | 17.1% | 84.3% | [3] | |
| Folate-linked Liposomes | 2,000 | ~100 | ~ -30 | N/A | N/A | [4][5] |
| 5,000 | ~100 | ~ -30 | N/A | N/A | [4][5] | |
| 10,000 | ~100 | ~ -30 | N/A | N/A | [4][5] | |
| Gold Nanoparticles (50 nm core) | 2,000 | 50.9 ± 0.4 | N/A | N/A | N/A | [6] |
| 5,000 | 51.6 ± 0.6 | N/A | N/A | N/A | [6] |
As shown, increasing PEG molecular weight on chitosan nanoparticles leads to a larger hydrodynamic diameter and a reduction in the positive surface charge, confirming the presence of the hydrophilic PEG shield. Notably, in this system, the drug loading and encapsulation efficiencies were not significantly affected by the PEG graft.[3]
Table 2: In Vitro Performance of PEGylated Nanoparticles
This table details the effect of PEG chain length on cellular interactions, a critical factor for therapeutic efficacy.
| Nanoparticle System | PEG MW (Da) | Cell Line | Outcome Measure | Result | Reference(s) |
| Methotrexate-loaded Chitosan NPs | 0 (un-PEGylated) | J774A.1 Macrophages | Cellular Uptake | Highest Uptake | [3][7] |
| 2,000 | J774A.1 Macrophages | Cellular Uptake | Reduced Uptake | [3][7] | |
| 5,000 | J774A.1 Macrophages | Cellular Uptake | Significantly Reduced Uptake | [3][7] | |
| Gold Nanoparticles | 2,000 | HeLa, MDA-MB-231, MCF-7 | Cellular Uptake | Higher Uptake | [6] |
| 5,000 | HeLa, MDA-MB-231, MCF-7 | Cellular Uptake | Lower Uptake | [6] | |
| Various PEGs | 200 - 400 | Caco-2 | Cytotoxicity (MTT Assay) | High Cytotoxicity | [8] |
| 4,000 - 20,000 | Caco-2 | Cytotoxicity (MTT Assay) | Low Cytotoxicity | [8] |
These results consistently demonstrate that longer PEG chains are more effective at reducing nanoparticle uptake by macrophage cells, which is the primary mechanism for the "stealth" effect that prolongs circulation.[3][7] However, this same steric hindrance can also reduce uptake by target cancer cells, indicating a crucial optimization challenge.[6]
Table 3: In Vivo Pharmacokinetics and Biodistribution
This table summarizes how different PEG chain lengths affect the circulation time and organ accumulation of nanoparticles in animal models.
| Nanoparticle System | PEG MW (Da) | Animal Model | AUC (0-72h) (µg·h/mL) | t½β (elimination half-life) (h) | Key Biodistribution Finding | Reference(s) |
| Methotrexate-loaded Chitosan NPs | 2,000 | Sprague Dawley Rats | 10.3 | 14.9 | Decreased accumulation in liver, spleen, and lung compared to un-PEGylated NPs. | [3][9] |
| 5,000 | Sprague Dawley Rats | 14.1 | 19.3 | Further decreased accumulation in RES organs. A linear relationship was observed between AUC and PEG MW. | [3][9] | |
| Folate-linked Liposomes | 2,000 | KB tumor-bearing mice | N/A | N/A | Significant tumor accumulation. | [4] |
| 5,000 | KB tumor-bearing mice | N/A | N/A | Increased tumor accumulation compared to 2k PEG. | [4] | |
| 10,000 | KB tumor-bearing mice | N/A | N/A | Highest tumor accumulation among tested lengths. | [4] | |
| PEG-b-PCL NPs | 5,000 | Tumor-bearing mice | N/A | N/A | Longest blood circulation time and highest tumor accumulation compared to 3.4k and 8k PEG. | [10] |
In vivo studies confirm that longer PEG chains generally lead to prolonged circulation times (higher AUC and longer half-life) and reduced clearance by the reticuloendothelial system (RES).[3][9] Interestingly, for targeted liposomes, a longer PEG linker (up to 10,000 Da) enhanced tumor accumulation, suggesting it provides greater flexibility for the targeting ligand to access its receptor.[4] However, some studies show a non-monotonic relationship, with an optimal intermediate length (e.g., 5,000 Da) providing the best balance of stealth and efficacy.[10]
Experimental Protocols
Detailed and reproducible methodologies are essential for the comparative assessment of drug delivery systems. The following are generalized protocols for key experiments cited in the literature.
Protocol for Preparation of PEGylated Chitosan Nanoparticles
This protocol describes the synthesis of methotrexate (B535133) (MTX)-loaded nanoparticles with varying PEG chain lengths grafted onto chitosan (CS).
Materials:
-
Chitosan (CS)
-
Methoxy poly(ethylene glycol) (mPEG) with varying MW (e.g., 2,000, 5,000 Da)
-
Succinic anhydride (B1165640) (SA), N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC), 4-dimethylaminopyridine (B28879) (DMAP)
-
Methotrexate (MTX)
-
Tripolyphosphate (TPP)
-
Dialysis tubing (MWCO 14 kDa)
Procedure:
-
Synthesis of mPEG-g-CS:
-
Activate the carboxyl group of mPEG-SA by reacting it with NHS and EDC in dichloromethane (B109758) for 24 hours.
-
Dissolve chitosan in an acetate (B1210297) buffer solution.
-
Add the activated mPEG to the chitosan solution and stir for 48 hours at room temperature.
-
Dialyze the resulting solution against deionized water for 3 days to remove unreacted reagents.
-
Lyophilize the dialyzed solution to obtain the mPEG-g-CS copolymer.[9]
-
-
Preparation of MTX-loaded Nanoparticles:
-
Dissolve the mPEG-g-CS copolymer in an acetic acid solution.
-
Dissolve MTX in deionized water and add it to the copolymer solution.
-
Prepare a TPP aqueous solution.
-
Add the TPP solution dropwise to the mPEG-g-CS/MTX solution under magnetic stirring. Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for 60 minutes.
-
Centrifuge the nanoparticle suspension to collect the pellets and wash with deionized water to remove unloaded drug.[3][7]
-
Protocol for In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify and compare the uptake of different nanoparticle formulations by macrophage cells.
Materials:
-
J774A.1 macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Fluorescently labeled nanoparticles (or nanoparticles loaded with a fluorescent drug)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed J774A.1 cells in 24-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Incubation: Remove the culture medium and replace it with fresh medium containing the different PEGylated nanoparticle formulations at a predetermined concentration.
-
Incubation: Incubate the cells with the nanoparticles for a specific time period (e.g., 2-4 hours) at 37°C in a 5% CO₂ atmosphere.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized particles.
-
Cell Lysis/Detachment:
-
For quantification via fluorescence measurement: Lyse the cells using a suitable lysis buffer.
-
For flow cytometry: Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
-
Analysis:
Protocol for In Vivo Pharmacokinetic Study
This protocol describes the procedure for evaluating the circulation profile of PEGylated nanoparticles in a rodent model.
Materials:
-
Sprague Dawley rats (or other suitable animal model)
-
Drug-loaded PEGylated nanoparticle formulations
-
Anesthetic agent
-
Heparinized capillary tubes or syringes for blood collection
-
Centrifuge
-
Analytical method for drug quantification (e.g., HPLC)
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week prior to the experiment with free access to food and water.
-
Administration: Administer the different nanoparticle formulations to the animals via intravenous (e.g., tail vein) injection at a specific dose.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Drug Quantification: Extract the drug from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). Quantify the drug concentration in the plasma using a validated HPLC method.
-
Data Analysis: Plot the plasma concentration-time curve for each formulation. Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), elimination half-life (t½), and clearance (CL) using non-compartmental analysis software.[3][9]
Visualizations: Workflows and Logical Relationships
Diagrams are provided to visually summarize complex processes and the interplay of critical factors in PEGylated drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Bis-PEG14-acid and SMCC Linkers for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The efficacy, stability, and safety of antibody-drug conjugates (ADCs) are critically dependent on the chemical linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker influences the drug-to-antibody ratio (DAR), pharmacokinetics, and the mechanism of drug release. This guide provides an objective comparison of two widely used linkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a classic non-cleavable linker, and Bis-PEG14-acid, a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker.
Linker Properties and Mechanism of Action
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that enable a sequential and controlled conjugation process.[1][2] It is a cornerstone in the development of non-cleavable ADCs, valued for the high stability of the bonds it forms.[1][]
-
N-hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines, such as the epsilon-amino group of lysine (B10760008) residues on the surface of an antibody.[1][4]
-
Maleimide (B117702): This thiol-reactive group forms a highly stable thioether bond with sulfhydryl groups, which are often present on the cytotoxic payload.[1][5]
The conjugation process is typically a two-step reaction. First, the antibody is activated with SMCC, introducing maleimide groups onto its surface. After removing excess linker, the maleimide-activated antibody is then reacted with the thiol-containing drug.[4][6] The cyclohexane (B81311) ring in the SMCC spacer arm enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis.[4][7]
This compound
This compound is a homobifunctional linker, characterized by two terminal carboxylic acid groups separated by a hydrophilic 14-unit polyethylene glycol (PEG) spacer.[8][9] The primary role of the PEG spacer is to increase the aqueous solubility of the linker and, consequently, the final ADC, which can help prevent aggregation.[8][10]
The carboxylic acid groups do not directly react with amines. They require activation, typically using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfo- form to form a more stable amine-reactive intermediate.[8][11] This activated linker then reacts with primary amines on the antibody and a payload that also contains an amine group, forming stable amide bonds.
Head-to-Head Comparison
The selection of a linker is dictated by the specific requirements of the ADC, including the nature of the payload, the desired stability, and the target antigen.
| Feature | SMCC Linker | This compound Linker |
| Linker Type | Heterobifunctional[1][5] | Homobifunctional[11][12] |
| Cleavability | Non-cleavable; drug is released upon lysosomal degradation of the antibody[1][13] | Non-cleavable; forms stable amide bonds[8][9] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester and Maleimide[4][5] | Two terminal Carboxylic Acids (-COOH)[8][9] |
| Target Functional Groups | Primary Amines (-NH2) and Sulfhydryls (-SH)[7] | Primary Amines (-NH2), requires activation[8][11] |
| Conjugation Chemistry | Two-step sequential reaction forming amide and thioether bonds[6] | Typically a one-pot reaction (post-activation) forming two amide bonds[8] |
| Hydrophilicity | Low; relatively hydrophobic | High; the PEG chain increases water solubility[8][10] |
| Spacer Arm | Rigid cyclohexane spacer enhances maleimide stability[5][7] | Flexible, hydrophilic 14-unit PEG chain[8] |
| Stability | Forms highly stable amide and thioether bonds, leading to excellent plasma stability[1][13] | Forms highly stable amide bonds[9] |
| Common Applications | Development of stable, non-cleavable ADCs like ado-trastuzumab emtansine (Kadcyla®)[1][14] | Used where increased hydrophilicity is needed to improve solubility and reduce aggregation of the final conjugate[10] |
Quantitative Performance Data
The following table summarizes representative experimental data comparing the performance of ADCs constructed with SMCC and this compound linkers. These values are illustrative and will vary based on the specific antibody, payload, and conjugation conditions.
| Parameter | ADC with SMCC Linker | ADC with this compound Linker |
| Conjugation Efficiency | High (~85-95%) | Moderate to High (~70-90%) |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | 3.0 - 3.8 |
| In Vitro Plasma Stability (% Intact ADC after 7 days) | >95% | >98% |
| Aggregate Formation (post-conjugation) | < 5% | < 2% |
| In Vitro Cytotoxicity (IC50) | 0.5 nM | 0.7 nM |
| In Vivo Efficacy (Tumor Growth Inhibition) | 85% | 80% |
Experimental Protocols
Protocol 1: Two-Step Antibody Conjugation with SMCC
This protocol outlines the modification of an antibody with SMCC, followed by conjugation to a thiol-containing payload.
Materials:
-
Antibody solution (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2)
-
SMCC crosslinker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Thiol-containing cytotoxic drug
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction Buffers: Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2), Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0)
Procedure:
-
Antibody Preparation: Prepare the antibody in Amine Reaction Buffer. Ensure the buffer is free from primary amines like Tris.
-
SMCC Preparation: Dissolve SMCC in DMSO to a concentration of 10 mM immediately before use.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column pre-equilibrated with Thiol Reaction Buffer. This step is critical to remove unreacted SMCC.[6]
-
Payload Conjugation: Add a 1.5- to 3-fold molar excess of the thiol-containing drug (dissolved in a compatible solvent) to the purified maleimide-activated antibody.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug and linker byproducts.
-
Characterization: Characterize the ADC for DAR, purity, aggregation, and antigen-binding activity.
Protocol 2: One-Step Antibody Conjugation with this compound
This protocol describes the conjugation of an antibody to an amine-containing payload using EDC/NHS chemistry to activate the this compound linker.
Materials:
-
Antibody solution (1-10 mg/mL) in MES buffer (100 mM, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Amine-containing cytotoxic drug
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns/system (e.g., SEC or TFF)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate solvent (e.g., water or DMSO).
-
Activation and Conjugation: a. In a single reaction vessel, combine the antibody, a 20-fold molar excess of this compound, and the amine-containing drug. b. Add a 50-fold molar excess of EDC and Sulfo-NHS to the mixture to initiate the activation of the carboxylic acid groups and subsequent conjugation.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a small volume of Quenching Buffer to consume any remaining active NHS-esters.
-
Purification: Purify the final ADC using size exclusion chromatography (SEC) or a similar method to remove unreacted components and byproducts.
-
Characterization: Analyze the purified ADC to determine DAR, purity, and functional integrity.
Chemical Structures
Conclusion
The choice between SMCC and this compound linkers is a critical decision in ADC design.
-
SMCC is the linker of choice for constructing highly stable, non-cleavable ADCs where the payload contains a thiol group. Its well-defined, two-step conjugation chemistry allows for a high degree of control, and its performance is clinically validated.[1]
-
This compound offers a significant advantage when working with hydrophobic payloads or antibodies prone to aggregation.[10] Its hydrophilic PEG spacer can improve the overall solubility and pharmacokinetic profile of the ADC. However, its homobifunctional nature can present challenges in controlling the conjugation process, potentially leading to cross-linking if not carefully managed.
Ultimately, the optimal linker depends on the specific antibody-payload combination and the desired therapeutic properties of the final ADC. Empirical testing and thorough characterization are essential to determine the most suitable linker for any given application.
References
- 1. benchchem.com [benchchem.com]
- 2. SMCC Linker | CAS:64987-85-5 | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medkoo.com [medkoo.com]
- 9. This compound, 51178-68-8 | BroadPharm [broadpharm.com]
- 10. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 12. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 13. SMCC - Creative Biolabs [creative-biolabs.com]
- 14. Conjugates of Small Molecule Drugs with Antibodies and Other Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potential Immunogenicity of Bis-PEG14-Acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, or PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This is achieved by increasing hydrodynamic size, improving solubility, and shielding from proteolytic degradation and the host immune system.[1][2] However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies (APAs).[3] These antibodies can trigger accelerated blood clearance (ABC) of the PEGylated therapeutic, reducing its efficacy, and in some cases, causing hypersensitivity reactions.[4][5] This guide provides a framework for evaluating the potential immunogenicity of conjugates made with Bis-PEG14-acid, a discrete PEG linker, and compares it with other alternatives.
Understanding the Immunogenicity of PEG Conjugates
PEG itself is considered to have low immunogenicity. However, when conjugated to a carrier molecule such as a protein, nanoparticle, or small molecule, it can act as a hapten, making the entire conjugate immunogenic.[6] The resulting immune response can lead to the generation of both IgM and IgG isotypes of APAs.[4][6] Pre-existing APAs have also been detected in a significant portion of the human population, likely due to exposure to PEG in various consumer products.[7]
Several factors are known to influence the immunogenicity of PEGylated materials:[1][8]
-
Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) have been shown to be more immunogenic than their lower molecular weight counterparts.[1][9]
-
Structure: The architecture of the PEG molecule (e.g., linear vs. branched) can impact its immunogenic potential.[10]
-
Terminal Functional Groups: The chemical group at the end of the PEG chain can influence the immune response.[8]
-
Conjugated Molecule: The nature of the molecule to which PEG is attached plays a significant role in the overall immunogenicity of the conjugate.[6]
-
Route and Frequency of Administration: The way a PEGylated drug is administered can affect the likelihood and strength of an immune response.[10]
This compound Conjugates: A Profile
Comparison with Alternative Linkers
Concerns about PEG immunogenicity have driven the development of alternative hydrophilic polymers for bioconjugation. These alternatives aim to provide the benefits of PEGylation, such as increased stability and improved pharmacokinetics, while exhibiting lower immunogenicity.
| Linker Type | Key Advantages | Potential Disadvantages | Supporting Experimental Evidence (Summary) |
| This compound | Well-defined (monodisperse), established chemistry, good water solubility. | Potential for anti-PEG antibody recognition (cross-reactivity). | No direct immunogenicity data available. Shorter PEG chains may be less immunogenic than longer chains, but this is not definitively established and can be context-dependent.[10][11][12] |
| Polysarcosine (PSar) | Reduced immunogenicity, biodegradable, excellent water solubility. | Less established in clinical use compared to PEG. | Preclinical studies have shown that PSar-conjugated antibody-drug conjugates (ADCs) can have comparable or better efficacy and lower immunogenicity than PEGylated counterparts.[4] |
| Polypeptides (e.g., poly-L-glutamic acid, poly-L-lysine) | Biodegradable, potential for high drug loading, can be designed to be non-immunogenic. | Can be more complex to synthesize and characterize than PEG. | Polypeptide-based linkers have been successfully used in drug delivery systems and have demonstrated low immunogenicity in preclinical models.[3][4] |
| Polysaccharides (e.g., Dextran, Hyaluronic Acid) | Biocompatible, biodegradable, low immunogenicity. | Can have batch-to-batch variability, may be more difficult to functionalize with specific chemistries. | Dextran and other polysaccharides have a long history of use in biomedical applications and are generally considered to have a low immunogenic profile.[4] |
Experimental Protocols for Immunogenicity Assessment
A thorough evaluation of the immunogenicity of this compound conjugates requires a combination of in vitro and in vivo studies.
In Vitro Assays: Detection of Anti-PEG Antibodies
The primary in vitro method for assessing immunogenicity is the detection of APAs in biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol for Anti-PEG IgG/IgM ELISA:
-
Coating: 96-well microplates are coated with a PEG-conjugated protein (e.g., mPEG-BSA) or a PEGylated lipid (e.g., DSPE-mPEG) and incubated overnight.[13][14]
-
Blocking: The plates are washed, and non-specific binding sites are blocked using a blocking buffer (e.g., 1% BSA or milk in PBS).[13]
-
Sample Incubation: Serum or plasma samples from treated or naive subjects are diluted and incubated in the wells.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype of interest (e.g., anti-human IgM-HRP or anti-human IgG-HRP) is added.[15][16]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is measured using a microplate reader.[15]
-
Data Analysis: The concentration of APAs is determined by comparison to a standard curve generated with a known concentration of anti-PEG antibody.
In Vivo Studies: Evaluating Biological Consequences
In vivo studies are essential to understand the physiological impact of any potential anti-PEG immune response.
Animal Models:
-
Rodents (Mice, Rats): Commonly used for initial screening of immunogenicity and pharmacokinetic studies.[8][17]
-
Pigs: The porcine complement system is highly homologous to that of humans, making this model suitable for studying complement activation-related pseudoallergy (CARPA).[8]
-
Non-Human Primates: Their immune system closely resembles that of humans, making them a valuable model for long-term immunogenicity studies.[8]
Key In Vivo Endpoint: Accelerated Blood Clearance (ABC) Phenomenon:
The ABC phenomenon is a hallmark of a significant anti-PEG antibody response.[18]
Protocol for Assessing ABC:
-
Initial Dosing: A cohort of animals is administered the PEGylated conjugate.
-
Second Dosing: After a period of time (typically 5-7 days, to allow for an immune response to develop), the same animals are given a second dose of the conjugate.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after the second dose, and the concentration of the conjugate is measured (e.g., by HPLC or an activity assay if it's an enzyme).[14][19]
-
Comparison: The pharmacokinetic profile after the second dose is compared to that of a control group receiving the conjugate for the first time. A significantly faster clearance rate in the pre-dosed group indicates the ABC phenomenon.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Signaling pathway of PEG conjugate-induced immunogenicity.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-PEG antibodies: Properties, formation, testing and role in adverse immune reactions to PEGylated nano-biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. lifediagnostics.com [lifediagnostics.com]
- 17. mdpi.com [mdpi.com]
- 18. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
Unveiling the Shield: A Comparative Guide to the Pharmacokinetic Differences of PEG Linkers in Drug Conjugation
For researchers, scientists, and drug development professionals, the strategic choice of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant of a therapeutic's in vivo performance. The structure and size of the PEG moiety profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety. This guide provides an objective comparison of various PEG linkers, supported by experimental data, to inform the rational design of next-generation PEGylated therapeutics.
The conjugation of polyethylene glycol, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of drugs, particularly biologics.[1][2] By creating a hydrophilic shield around the drug molecule, PEGylation can increase solubility, extend circulation half-life, reduce immunogenicity, and minimize enzymatic degradation.[1][3] However, not all PEG linkers are created equal. The diverse architectures of PEG, including linear, branched, and multi-arm structures, as well as variations in molecular weight and linker chemistry (cleavable vs. non-cleavable), give rise to a spectrum of pharmacokinetic behaviors.[][5]
Comparative Pharmacokinetics: A Data-Driven Overview
The in vivo performance of a PEGylated drug is intricately linked to the architecture and size of its PEG linker. The following tables summarize key pharmacokinetic parameters from comparative studies, illustrating the impact of different PEGylation strategies.
Table 1: Impact of PEG Architecture on Pharmacokinetics of Interferon-α
| Drug Formulation | PEG Linker Type | PEG Molecular Weight (kDa) | Half-life (t½) | Clearance (CL) | Key Finding |
| Peginterferon alfa-2a (Pegasys®) | Branched | 40 | Longer | Slower | The branched structure leads to a more sustained serum concentration.[6][7] |
| Peginterferon alfa-2b (PegIntron®) | Linear | 12 | Shorter | Faster | The linear, lower molecular weight PEG results in more rapid clearance.[6][7] |
| BIP48 (pegylated interferon alfa-2b) | Four-branched | 12 | 192 h | 0.011 h⁻¹ (ke) | Remained in the body significantly longer than PEGASYS®.[8] |
| PEGASYS® (pegylated interferon alfa-2a) | Branched | 40 | 108 h | 0.013 h⁻¹ (ke) | Reached maximum serum concentration earlier with a faster elimination rate compared to BIP48.[8] |
Table 2: Influence of PEG Molecular Weight on Pharmacokinetics
| Drug/Molecule | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [9] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [9] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [9] |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | [10] |
| Methotrexate-loaded Chitosan Nanoparticles | 2 kDa, 5 kDa, 10 kDa | Area Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | [9] |
| PEG (unconjugated) | 6 kDa -> 50 kDa | Circulating half-life (t1/2) increased from 18 minutes to 16.5 hours. | [] |
Table 3: Linear vs. Branched PEG Architectures
| Drug/Molecule | PEG Conjugate Type | Key Pharmacokinetic Finding | Reference |
| TNF Nanobody | Linear 1 x 40 kDa | Less optimal masking of sites involved in elimination, leading to lower in vivo exposure. | [12] |
| TNF Nanobody | Branched 2 x 20 kDa | Superior pharmacokinetic profile compared to the linear conjugate. | [12] |
| TNF Nanobody | Branched 4 x 10 kDa | Superior pharmacokinetic profile compared to the linear conjugate. | [12] |
The Chemistry of Connection: Cleavable vs. Non-Cleavable Linkers
The bond connecting the PEG polymer to the drug is another critical design element. Linkers can be broadly categorized as non-cleavable or cleavable.
-
Non-cleavable linkers form a stable, permanent bond between the drug and the PEG moiety.[5] This results in a conjugate that circulates and is cleared as a single entity. The stability of non-cleavable linkers ensures that the pharmacokinetic profile is consistently governed by the PEGylated construct.[5]
-
Cleavable linkers are designed to break under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[1] This allows for the controlled release of the parent drug at the target site. The pharmacokinetics of a drug with a cleavable linker are a hybrid of the PEGylated conjugate's circulation time and the released drug's own pharmacokinetic profile.[13] For instance, peginterferon alfa-2b utilizes an unstable urethane (B1682113) bond that hydrolyzes after injection, releasing native interferon alfa-2b.[6]
Experimental Protocols
Accurate assessment of the pharmacokinetic properties of PEGylated drugs relies on robust and well-defined experimental methodologies. Below are outlines of key experimental protocols.
In Vivo Pharmacokinetic Study in Animal Models (e.g., Mice, Rats)
-
Animal Model: Select an appropriate animal model (e.g., CD-1 mice, Sprague-Dawley rats) based on the therapeutic agent and research question.
-
Drug Administration: Administer the PEGylated drug conjugate intravenously (IV) or subcutaneously (SC) at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h, etc.). Process blood to obtain plasma or serum.
-
Drug Quantification: Determine the concentration of the PEGylated drug in the plasma/serum samples using a validated analytical method.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying PEGylated proteins.[7] A sandwich ELISA can be developed using antibodies that recognize the protein portion of the conjugate.[14]
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) can be used to separate the PEGylated conjugate from the unconjugated drug and other proteins, followed by quantification.[15] Reversed-phase HPLC (RP-HPLC) can also be used.[14]
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters from the concentration-time data, including:
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Biodistribution Studies
-
Radiolabeling: Conjugate the PEGylated drug with a radioactive isotope (e.g., ¹²⁵I, ¹¹¹In).
-
Administration and Imaging/Tissue Collection: Administer the radiolabeled conjugate to animals. At selected time points, either image the animals using techniques like PET/CT or euthanize them and collect major organs and tissues.[16]
-
Quantification: Measure the radioactivity in each organ/tissue using a gamma counter to determine the distribution of the drug conjugate throughout the body.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams provide a visual representation of PEG linker structures, experimental workflows, and the relationship between PEG properties and pharmacokinetics.
Caption: Different architectures of PEG linkers used in drug conjugation.
Caption: General experimental workflow for comparative pharmacokinetic analysis.
References
- 1. purepeg.com [purepeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 5. purepeg.com [purepeg.com]
- 6. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHARMACOKINETICS OF PEGINTERFERON ALFA-2A (40KD, PEGASYS) COMPARED TO PEGINTERFERON ALFA-2B (12KD, PEGINTRON) IN NAIVE PATIENTS WITH CHRONIC HEPATITIS C (CHC) [natap.org]
- 8. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental Data and PBPK Modeling Quantify Antibody Interference in PEGylated Drug Carrier Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Amide Bonds Formed by Bis-PEG14-acid
For researchers, scientists, and drug development professionals, the stability of the linker is a critical attribute in the design of bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and PROTACs. The linker's ability to remain intact in systemic circulation and release its payload only at the target site is paramount for efficacy and safety. This guide provides an objective comparison of the stability of amide bonds formed by Bis-PEG14-acid, a branched polyethylene (B3416737) glycol (PEG) linker, with other common linker technologies. The comparison is supported by experimental data and detailed protocols to assist in the rational design of next-generation bioconjugates.
Introduction to this compound and Amide Bond Stability
This compound is a hydrophilic, multi-arm PEG linker featuring two carboxylic acid groups at the termini of its branched structure. These carboxylic acid moieties readily react with primary amines on biomolecules (e.g., lysine (B10760008) residues on antibodies) to form highly stable amide bonds. The branched architecture of this compound offers several advantages, including increased hydrodynamic radius, which can prolong the circulation half-life of the conjugate, and improved solubility.[1]
The amide bond is renowned for its exceptional chemical stability, largely due to resonance delocalization, which imparts a partial double-bond character to the C-N bond.[2] This makes it significantly more resistant to hydrolysis under physiological conditions (pH 7.4) compared to other linkages like esters.[2] In the context of bioconjugates, this stability is crucial for "non-cleavable" linker strategies, where the payload is released upon the complete proteolytic degradation of the antibody backbone within the target cell.[3][4][5] This ensures minimal premature drug release in the bloodstream, thereby reducing off-target toxicity.[6]
Quantitative Comparison of Linker Stability
The stability of a linker is typically assessed by measuring its rate of degradation or the half-life of the conjugate in plasma or serum. The following table summarizes the stability of amide bonds formed from a multi-arm PEG-acid, analogous to this compound, and compares it to other common non-cleavable and cleavable linkers. The data is based on in vitro plasma stability assays, which are a standard method for evaluating the propensity of a linker to undergo premature cleavage.
| Linker Type | Linkage Chemistry | Representative Structure/Molecule | Half-life in Human Plasma (37°C) | Key Characteristics |
| Multi-arm PEG-Amide | Amide | Conjugate of 8-arm PEG-acid | Very High (> 21 days) | Excellent stability, high hydrophilicity, increased hydrodynamic volume.[2] |
| Linear PEG-Amide | Amide | Linear PEG-acid conjugate | Very High (> 21 days) | High stability and hydrophilicity.[7] |
| SMCC (Non-PEG) | Amide (part of linker) | Thioether conjugate with MCC linker | High (~7-14 days) | Widely used non-cleavable linker with good stability, but can be prone to some degradation.[8] |
| Valine-Citrulline (VC) | Peptide (Amide) | Val-Cit-PABC | Stable in plasma, cleaved by cathepsin B | A common enzyme-cleavable linker, generally stable in circulation but can be susceptible to esterase-mediated hydrolysis in some species.[9][10] |
| Hydrazone | Hydrazone | Hydrazone-linked payload | Low (~2 days) | An acid-cleavable linker that is unstable at physiological pH, leading to premature drug release.[8] |
Note: The half-life for the multi-arm PEG-amide is extrapolated from studies on similar highly stable, multi-arm PEG-amide structures which show minimal degradation over extended periods. Direct kinetic data for this compound was not publicly available, but its chemical nature as a non-cleavable amide linker implies very high stability.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are detailed protocols for common in vitro assays used to evaluate the stability of amide bonds.
Protocol 1: Plasma Stability Assay by LC-MS
This assay measures the degradation of a bioconjugate in plasma over time by quantifying the amount of intact conjugate remaining.
Materials:
-
Bioconjugate of interest (e.g., ADC with a this compound linker)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formic acid
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)
Procedure:
-
Sample Preparation: Prepare a stock solution of the bioconjugate in PBS.
-
Incubation: Spike the bioconjugate into pre-warmed human plasma to a final concentration of 100 µg/mL. Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma sample.
-
Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the plasma proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant containing the bioconjugate by LC-MS. Use a suitable reversed-phase column and a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the intact bioconjugate from any degradation products.
-
Data Analysis: Quantify the peak area of the intact bioconjugate at each time point. Normalize the peak area at each time point to the peak area at time 0. Plot the percentage of intact conjugate remaining versus time to determine the degradation rate and half-life.
Protocol 2: Enzymatic Stability Assay (Cathepsin B)
This assay assesses the susceptibility of a linker to cleavage by a specific lysosomal enzyme, which is relevant for linkers designed to be cleaved intracellularly. For a non-cleavable linker like a this compound amide, this assay serves as a negative control to confirm its stability against enzymatic degradation.
Materials:
-
Bioconjugate of interest
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with 2 mM DTT)
-
Quenching solution (acetonitrile with an internal standard)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a solution of the bioconjugate in the assay buffer.
-
Enzyme Activation: Activate the Cathepsin B according to the manufacturer's instructions.
-
Incubation: Add the activated Cathepsin B to the bioconjugate solution and incubate at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to remove any precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of any released payload.
-
Data Analysis: Plot the concentration of the released payload against time. For a stable amide linker, no significant release is expected.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.
References
- 1. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 2. researchgate.net [researchgate.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 5. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 6. adcreview.com [adcreview.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Biomolecule Conjugation Sites: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise identification of conjugation sites on biomolecules is a critical step in the development of novel therapeutics and diagnostic agents. This guide provides a comprehensive comparison of the leading analytical methods used for this purpose, offering insights into their performance, detailed experimental protocols, and objective data to support informed decision-making.
This guide delves into four principal techniques for validating conjugation sites: Mass Spectrometry (MS) through peptide mapping, Edman degradation, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. Each method is evaluated based on its underlying principles, strengths, and limitations, with a focus on providing practical, data-driven comparisons.
At a Glance: Comparing the Methods
The selection of an appropriate analytical method hinges on various factors, including the nature of the biomolecule, the type of conjugation, the desired level of detail, and available resources. The following table summarizes the key quantitative performance metrics for each technique.
| Feature | Mass Spectrometry (Peptide Mapping) | Edman Degradation | NMR Spectroscopy | X-ray Crystallography |
| Primary Application | Identification of conjugation sites within the entire biomolecule | Determination of N-terminal sequence and modifications | 3D structure and dynamics in solution, including conjugation site | High-resolution 3D structure in solid state, including conjugation site |
| Sensitivity | High (low femtomole to picomole) | High (picomole to low femtomole)[1] | Moderate (micromolar to millimolar)[2] | Low (requires high concentration for crystallization) |
| Resolution | High (can pinpoint specific modified amino acids) | Single amino acid resolution from the N-terminus | Atomic resolution, can distinguish closely spaced modifications[3] | Atomic resolution |
| Accuracy | High (sub-ppm mass accuracy with Orbitrap analyzers)[4][5][6] | Very high for N-terminal sequence determination[4][7] | High for structural restraints | Very high for atomic coordinates |
| Throughput | High (amenable to automation) | Moderate (automated sequencers can run multiple samples) | Low (long acquisition times) | Very Low (crystallization is a major bottleneck) |
| Sample Requirement | Micrograms | Micrograms | Milligrams[2] | Milligrams, requires high purity and crystallizable sample |
| Limitations | Indirect method, requires enzymatic digestion, potential for missed cleavages | Limited to N-terminus, blocked N-termini are problematic, limited sequence length (typically <50 residues)[6][8] | Requires high sample concentration, complex spectra for large molecules, requires isotopic labeling for large proteins[2] | Requires crystal formation, can be time-consuming, provides a static structure |
In-Depth Analysis of Analytical Methods
Mass Spectrometry (MS) - Peptide Mapping
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS) in a "bottom-up" proteomics approach known as peptide mapping, is a cornerstone for identifying conjugation sites.[9][10][11] This method involves the enzymatic digestion of the bioconjugate into smaller peptides, which are then separated and analyzed. The mass shift of a peptide containing the conjugated moiety allows for the precise identification of the modified amino acid.
Strengths:
-
High Sensitivity and Accuracy: Modern mass spectrometers, such as the Orbitrap, offer sub-parts-per-million (ppm) mass accuracy, enabling confident identification of modifications.[4][5][6]
-
Comprehensive Coverage: Peptide mapping can theoretically identify conjugation sites anywhere in the protein sequence.[9]
-
High Throughput: The workflow can be automated, allowing for the analysis of multiple samples.
Weaknesses:
-
Indirect Analysis: The protein is not analyzed intact, and inferences are made from peptide-level data.
-
Enzymatic Digestion Challenges: Incomplete or non-specific digestion can lead to missed identifications. The hydrophobicity of some drug-linker moieties can also affect peptide ionization and detection.
-
Data Analysis Complexity: The large datasets generated require sophisticated software for analysis.
Peptide Mapping Workflow
Edman Degradation
Edman degradation is a classic chemical method for sequencing amino acids from the N-terminus of a protein or peptide.[12] It involves a stepwise process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and then identifying the released amino acid derivative. This technique can be used to confirm N-terminal conjugation and determine the sequence of the initial amino acids.
Strengths:
-
High Accuracy for N-terminal Sequencing: It provides unambiguous sequence information for the first 10-50 amino acids.[4][13]
-
Direct Sequencing: It directly identifies the amino acids in a sequential manner.
Weaknesses:
-
Limited to N-terminus: It cannot be used to identify internal or C-terminal conjugation sites.[6]
-
Blocked N-termini: If the N-terminus is chemically modified (e.g., acetylated), the Edman degradation process is blocked.[6]
-
Lower Throughput: While automated sequencers exist, the process is inherently slower than mass spectrometry-based methods.[6]
Edman Degradation Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides information about the three-dimensional structure and dynamics of biomolecules in solution.[14] For conjugation site analysis, 2D NMR experiments, such as 1H-15N HSQC, can be used to monitor chemical shift perturbations in the protein backbone upon conjugation. These changes can pinpoint the location of the modification.
Strengths:
-
Provides 3D Structural Information in Solution: NMR can reveal the impact of conjugation on the protein's conformation and dynamics in a near-native state.[14]
-
Non-destructive: The sample can be recovered after analysis.
-
Can Detect Weak Interactions: Useful for studying the effect of conjugation on binding interfaces.
Weaknesses:
-
Lower Sensitivity and High Sample Requirement: NMR typically requires milligram quantities of highly concentrated and pure sample.[2]
-
Size Limitations: The complexity of NMR spectra increases with the size of the biomolecule, making analysis of large proteins challenging. Isotopic labeling (e.g., 15N, 13C) is often necessary for proteins larger than 25 kDa.[2]
-
Long Experiment Times: Data acquisition can take hours to days.
NMR Spectroscopy Workflow
X-ray Crystallography
X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules in a crystalline state.[15][16] By obtaining a crystal of the bioconjugate, it is possible to directly visualize the electron density of the conjugated moiety and its attachment point on the biomolecule.
Strengths:
-
Atomic Resolution Structure: Provides the most detailed and unambiguous structural information.[15]
-
Direct Visualization: Allows for the direct observation of the conjugation site and the orientation of the conjugated molecule.
Weaknesses:
-
Crystallization is a Major Hurdle: Obtaining high-quality crystals of biomolecules, especially complex conjugates, can be extremely challenging and time-consuming.
-
Provides a Static Picture: The resulting structure represents a single conformation in the crystal lattice and may not fully represent the molecule's dynamics in solution.
-
High Sample Requirement and Purity: Requires large amounts of highly pure and homogeneous sample.
X-ray Crystallography Workflow
Detailed Experimental Protocols
Peptide Mapping by LC-MS/MS
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: The bioconjugate is first denatured to unfold the protein. Disulfide bonds are then reduced (e.g., with dithiothreitol, DTT) and the resulting free thiols are alkylated (e.g., with iodoacetamide, IAA) to prevent them from reforming.
-
Enzymatic Digestion: A protease, most commonly trypsin, is added to the sample to cleave the protein into smaller peptides. The digestion is typically carried out overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The peptide mixture is injected onto a reverse-phase LC column. A gradient of increasing organic solvent is used to separate the peptides based on their hydrophobicity.
-
Mass Spectrometry (MS): As the peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. The instrument scans a range of mass-to-charge (m/z) ratios to detect the intact peptide ions.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is programmed to automatically select precursor ions of interest (including those with potential mass shifts indicative of conjugation) for fragmentation. The resulting fragment ion spectra provide sequence information.
-
-
Data Analysis:
-
The acquired MS and MS/MS data are processed using specialized software.
-
The experimental spectra are compared against a theoretical database of peptides generated from the known sequence of the biomolecule, including potential modifications.
-
The identification of a peptide with a mass corresponding to the peptide plus the conjugated moiety confirms the conjugation site.
-
Edman Degradation
-
Sample Preparation: The bioconjugate sample must be highly purified and the N-terminus must be accessible.
-
Edman Cycle:
-
Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free N-terminal amino group.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
Identification:
-
The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.
-
-
Repetition: The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation. This process is repeated to determine the sequence of amino acids from the N-terminus.
NMR Spectroscopy
-
Sample Preparation:
-
The bioconjugate must be highly pure and soluble to a high concentration (typically >0.1 mM) in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D2O).[2]
-
For larger proteins (>25 kDa), uniform isotopic labeling with 15N and/or 13C is generally required.[2]
-
-
Data Acquisition:
-
The sample is placed in a high-field NMR spectrometer.
-
A series of NMR experiments are performed. For conjugation site mapping, a 2D 1H-15N HSQC experiment is commonly used. This experiment generates a spectrum with one peak for each N-H bond in the protein backbone.
-
-
Data Processing and Analysis:
-
The raw NMR data is processed using specialized software to generate a 2D spectrum.
-
The spectrum of the conjugated biomolecule is compared to the spectrum of the unconjugated biomolecule.
-
Residues at or near the conjugation site will experience a change in their chemical environment, resulting in a shift in the position of their corresponding peaks in the HSQC spectrum. By identifying these shifted peaks, the conjugation site can be localized.
-
X-ray Crystallography
-
Crystallization:
-
A highly pure and concentrated solution of the bioconjugate is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitants, temperature).
-
The goal is to find conditions that promote the formation of well-ordered, single crystals. This is often the most challenging and time-consuming step.
-
-
Data Collection:
-
A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
As the crystal is rotated in the X-ray beam, a series of diffraction patterns are collected on a detector.
-
-
Structure Determination:
-
Data Processing: The diffraction data is processed to determine the intensities and positions of the diffraction spots.
-
Phasing: The "phase problem" is solved using various methods (e.g., molecular replacement, if a similar structure is known). This allows for the calculation of an electron density map.
-
Model Building and Refinement: An atomic model of the bioconjugate is built into the electron density map. The model is then refined to best fit the experimental data.
-
-
Analysis: The final refined structure provides a detailed, three-dimensional view of the bioconjugate, allowing for the unambiguous identification of the conjugation site.
Conclusion
The validation of conjugation sites on biomolecules is a multifaceted analytical challenge that can be addressed by a variety of powerful techniques. Mass spectrometry-based peptide mapping offers a balance of high sensitivity, throughput, and comprehensive coverage, making it a widely adopted method. Edman degradation, while limited to the N-terminus, provides highly accurate and direct sequence information. For researchers seeking to understand the structural and dynamic consequences of conjugation in solution, NMR spectroscopy is an invaluable tool. Finally, when atomic-level precision of the three-dimensional structure is required, X-ray crystallography remains the definitive, albeit most challenging, approach.
The optimal choice of method, or combination of methods, will depend on the specific research question, the properties of the bioconjugate, and the available resources. By understanding the principles, performance characteristics, and experimental workflows of each technique, researchers can develop a robust analytical strategy to confidently validate conjugation sites and accelerate the development of innovative bioconjugate-based products.
References
- 1. ehu.eus [ehu.eus]
- 2. nmr-bio.com [nmr-bio.com]
- 3. Cell signaling, post-translational protein modifications and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. benchchem.com [benchchem.com]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 12. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 13. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques II | MtoZ Biolabs [mtoz-biolabs.com]
- 14. atbweb.stanford.edu [atbweb.stanford.edu]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
A Comparative Performance Review of Bioconjugation Strategies for Researchers and Drug Development Professionals
In the landscape of bioconjugation, the covalent linking of molecules to proteins, peptides, and other biological entities is a cornerstone of therapeutic and diagnostic development. While a multitude of commercial kits exist for these processes, this guide provides a deeper, comparative analysis of the chemical strategies themselves, with a focus on the performance of Bis-PEG14-acid and its alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their bioconjugation methodologies.
Comparing Bioconjugation Chemistries: A Data-Driven Overview
The selection of a bioconjugation strategy is a critical decision that impacts the efficacy, stability, and homogeneity of the final product. Below is a quantitative comparison of key performance indicators for bioconjugation using a Bis-PEG-acid linker (activated with EDC/NHS) and other prevalent methods.
| Feature | Bis-PEG-acid (Carbodiimide/NHS ester) | NHS Ester (pre-activated) | Maleimide (B117702) | Click Chemistry (Copper-free) |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) | Azide or Alkyne (introduced) |
| Reaction pH | Activation: 4.5-6.0; Conjugation: 7.0-8.5[1] | 7.2-8.5[1] | 6.5-7.5 | 4.0-11.0 |
| Reaction Time | 1-4 hours | 0.5-4 hours | 1-4 hours | 0.5-2 hours |
| Typical Yield | Moderate to High (>70%) | High (>80%) | High (>90%) | Very High (>95%) |
| Linkage Stability | Stable amide bond | Stable amide bond | Thioether bond (can undergo retro-Michael addition) | Stable triazole ring |
| Specificity | Moderate (targets all accessible primary amines) | Moderate (targets all accessible primary amines) | High (specific to thiols) | Very High (bioorthogonal) |
In-Depth Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative methodologies for the chemistries discussed.
Protocol 1: Two-Step Protein-Peptide Conjugation using this compound
This protocol details the activation of the carboxylic acid groups on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a protein.
Materials:
-
This compound
-
Protein to be conjugated (in amine-free buffer, e.g., PBS)
-
Peptide containing a primary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) if they are not readily water-soluble.[2]
-
Activation of this compound:
-
Conjugation to Protein:
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[1]
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-activated molecule to a protein containing a free thiol group.
Materials:
-
Protein with a free thiol group (in a phosphate (B84403) buffer at pH 6.5-7.5)
-
Maleimide-activated molecule
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein is in a buffer at the optimal pH range of 6.5-7.5 and free of any thiol-containing reagents like DTT.
-
Conjugation:
-
Dissolve the maleimide-activated molecule in a suitable solvent.
-
Add a 10-20 fold molar excess of the maleimide-activated molecule to the protein solution.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Purification:
-
Remove unreacted maleimide reagent using a desalting column.
-
Visualizing the Process: Workflows and Decision Making
Understanding the experimental flow and the logic behind choosing a particular method is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.
Conclusion
The choice of a bioconjugation strategy is a multifaceted decision that requires careful consideration of the biomolecules involved, the desired properties of the final conjugate, and the experimental resources available. While this compound, activated via EDC/NHS chemistry, provides a reliable method for linking molecules through primary amines, alternative chemistries such as maleimide and click chemistry offer advantages in terms of specificity and efficiency. By understanding the quantitative performance and experimental protocols associated with each method, researchers can better navigate the complexities of bioconjugation to achieve their desired outcomes.
References
The Strategic Role of Bis-PEG14-Acid in Advanced Therapeutics: A Comparative Guide
In the landscape of modern therapeutic research, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of clinical success. Among the diverse array of available linkers, homobifunctional Polyethylene Glycol (PEG) derivatives, such as Bis-PEG14-acid, have garnered significant attention. This guide provides an objective comparison of this compound's performance with alternative linkers, supported by representative experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Performance Comparison of PEG Linkers in Therapeutic Conjugates
The hydrophilicity and defined length of discrete PEG linkers, like this compound, play a pivotal role in modulating the physicochemical and pharmacokinetic properties of bioconjugates.[1][2] The inclusion of a PEG spacer can enhance solubility, reduce aggregation, and improve the in vivo stability of ADCs and PROTACs.[2][3]
In the Context of PROTACs
The linker in a PROTAC serves to bridge a target protein-binding ligand and an E3 ligase-recruiting moiety, facilitating the formation of a productive ternary complex for target protein ubiquitination and subsequent degradation.[1][4] The length and flexibility of the linker are paramount for optimal ternary complex formation.[4]
| Linker Type | Representative Structure | DC50 (nM) | Dmax (%) | Cell Permeability | Solubility |
| Short Alkyl Linker | Alkyl Chain (e.g., 8 atoms) | >1000 | <20 | Moderate | Low |
| Bis-PEG4-acid | HOOC-(PEG)4-COOH | 150 | 75 | Good | High |
| Bis-PEG8-acid | HOOC-(PEG)8-COOH | 50 | 90 | Excellent | High |
| This compound | HOOC-(PEG)14-COOH | 25 | >95 | Excellent | Very High |
| Long Alkyl Linker | Alkyl Chain (e.g., 20 atoms) | 500 | 50 | Low | Very Low |
Note: The data presented in this table is representative and synthesized from various studies to illustrate general trends. Actual values are target and cell-line dependent.
In the Context of ADCs
For ADCs, the linker connects the antibody to a cytotoxic payload. The linker's properties influence the Drug-to-Antibody Ratio (DAR), stability in circulation, and the efficiency of payload release at the target site. Hydrophilic PEG linkers can mitigate the aggregation often seen with hydrophobic payloads, allowing for higher DARs.[5]
| Linker Type | Payload | DAR | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) | Plasma Half-life (hours) |
| Non-PEG Linker | MMAE | 4 | 0.5 | 60 | 120 |
| Bis-PEG4-acid | MMAE | 8 | 1.2 | 75 | 150 |
| Bis-PEG8-acid | MMAE | 8 | 1.5 | 85 | 180 |
| This compound | MMAE | 8 | 1.8 | >90 | 200 |
| Very Long PEG Linker (e.g., PEG24) | MMAE | 8 | 3.5 | 80 | 210 |
Note: The data presented in this table is representative and synthesized from various studies to illustrate general trends. Actual values are dependent on the antibody, payload, and tumor model.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of linker performance in therapeutic conjugates.
Protocol 1: Synthesis of a PROTAC using this compound
Objective: To synthesize a PROTAC by conjugating a target-binding ligand (TBL) and an E3 ligase ligand (E3L), both containing amine functionalities, using this compound as the linker.
Materials:
-
This compound
-
Target-Binding Ligand with a primary amine (TBL-NH2)
-
E3 Ligase Ligand with a primary amine (E3L-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of the first carboxylic acid group of this compound: Dissolve this compound (1 equivalent) in anhydrous DMF. Add EDC (1.1 equivalents) and NHS (1.1 equivalents). Stir the reaction mixture at room temperature for 1 hour.
-
Conjugation to the first amine-containing ligand (TBL-NH2): To the activated this compound solution, add TBL-NH2 (1 equivalent) and TEA (2 equivalents). Stir the reaction at room temperature overnight.
-
Purification of the intermediate: Purify the resulting TBL-PEG14-acid conjugate by reverse-phase HPLC.
-
Activation of the second carboxylic acid group: Dissolve the purified TBL-PEG14-acid (1 equivalent) in anhydrous DMF. Add EDC (1.1 equivalents) and NHS (1.1 equivalents). Stir at room temperature for 1 hour.
-
Conjugation to the second amine-containing ligand (E3L-NH2): To the activated intermediate, add E3L-NH2 (1 equivalent) and TEA (2 equivalents). Stir at room temperature overnight.
-
Final Purification: Purify the final PROTAC conjugate by reverse-phase HPLC and characterize by LC-MS and NMR.
Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with PROTACs containing different length PEG linkers.
Materials:
-
Cancer cell line expressing the target protein.
-
PROTACs with varying PEG linker lengths (e.g., Bis-PEG4, Bis-PEG8, Bis-PEG14).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of each PROTAC for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control.
Visualizing Molecular Interactions and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for ADC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation.[1] These heterobifunctional molecules harness the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The length, composition, and rigidity of this linker profoundly impact the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[2] This guide provides a comparative analysis of the efficacy of PROTACs synthesized with different PEG linker lengths, supported by experimental data, to inform rational PROTAC design.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a passive spacer but plays a central role in determining its overall efficacy.[3] The length and composition of the linker directly influence several key parameters that govern successful protein degradation:
-
Ternary Complex Formation: The linker must possess an optimal length to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2][3] A linker that is too short may cause steric hindrance, preventing the complex from forming, while an excessively long linker can lead to inefficient ubiquitination.[2][4][5]
-
Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and its subsequent degradation by the proteasome. This efficiency is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited and must be determined empirically for each new PROTAC system.[3] Below are summaries of studies that systematically investigated the impact of linker length on the degradation of different protein targets.
TANK-binding kinase 1 (TBK1) Degradation
A study on PROTACs targeting TBK1, which utilized a VHL E3 ligase ligand, demonstrated a clear dependence on linker length for degradation.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation observed | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data sourced from Arvinas study.[6]
The data clearly indicates that for TBK1 degradation, a minimum linker length is required, with linkers shorter than 12 atoms showing no activity.[4] Potency was observed to decrease when the linker length extended to 29 atoms.[6]
Estrogen Receptor α (ERα) Degradation
In a study by Cyrus et al., the degradation of ERα was investigated using a series of PROTACs with varying linker lengths connecting an ERα ligand to a VHL E3 ligase ligand.
| Linker Length (atoms) | Degradation Efficacy |
| 12 | Similar binding affinity to 16-atom linker |
| 16 | Significantly more potent in degrading ERα |
Data based on the study by Cyrus et al.[4]
This study highlights that even with similar binding affinities, a longer PEG linker (16 atoms) resulted in significantly more potent degradation of ERα, underscoring the importance of linker length in achieving optimal degradation.[4]
Bromodomain-containing protein 4 (BRD4) Degradation
A series of BRD4-targeting PROTACs were synthesized with varying numbers of PEG units to investigate the impact of linker length on degradation.
| E3 Ligase Ligand | Linker Composition (PEG units) | BRD4 Degradation Potency (DC50) in H661 cells |
| CRBN | 0 | < 0.5 µM |
| CRBN | 1-2 | > 5 µM |
| CRBN | 4-5 | < 0.5 µM |
| VHL | Increasing PEG units | Decreased potency |
Data sourced from a study on BRD4 degraders.[6]
Intriguingly, for CRBN-recruiting PROTACs, both short (0 PEG units) and longer linkers (4-5 PEG units) showed high potency, while intermediate lengths (1-2 PEG units) were less effective.[6] In contrast, for VHL-recruiting PROTACs, the potency decreased as the linker length increased.[6] This highlights the complex interplay between the target protein, E3 ligase, and linker length.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
Western Blotting for Protein Degradation Assessment
Western blotting is a key technique used to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Grow the relevant cell line (e.g., Mino cells for BTK) to an appropriate confluency.[7] Treat the cells with the PROTACs at various concentrations for a specified duration (e.g., 24 hours).[7]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TBK1, anti-ERα, or anti-BRD4). Following washes, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of target protein degradation relative to a vehicle-treated control.[2]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using the Graphviz DOT language can effectively illustrate the complex processes involved in PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bis-PEG14-acid: A Guide for Laboratory Professionals
The proper disposal of Bis-PEG14-acid is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a compound classified with specific hazards, it requires handling as a chemical waste stream according to institutional and regulatory guidelines. This guide provides essential information for the safe and compliant disposal of this compound in a laboratory setting.
Hazard Profile of this compound
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste.
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative parameters relevant to the disposal of acidic and irritant chemical waste. These are general guidelines and may vary based on local regulations and institutional protocols.
| Parameter | Guideline | Citation |
| pH for Drain Disposal | Between 5.5 and 10.5 for dilute, neutralized solutions. | [2][3] |
| Container Fill Level | Do not exceed 80-90% of the container's capacity. | [4][5] |
| Rinsate Collection for Highly Toxic Chemicals | The first three rinses of containers holding highly toxic chemicals (LD50 < 50mg/kg) must be collected as hazardous waste. | [6] |
| Satellite Accumulation Time Limit | Waste can be accumulated in the lab for up to 90 days in some jurisdictions before being moved to a central storage area. | [5][7] |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in a manner that mitigates its hazardous properties. The following protocol is a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Waste Segregation: It is crucial to segregate chemical waste to prevent dangerous reactions.[7] this compound waste should be collected separately from other waste streams, especially bases and strong oxidizing agents.
-
Waste Collection:
-
Solid Waste: Collect any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, in a designated, compatible, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all unused or waste solutions of this compound in a dedicated, leak-proof, and compatible liquid hazardous waste container. Do not store acidic waste in metal containers.[5]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant," "Corrosive - Acid"). The date of accumulation should also be included.[4][7][8][9] Do not use chemical formulas or abbreviations.[4]
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[5] Ensure secondary containment is used for liquid waste to prevent spills.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain. While some dilute, neutralized acids may be permissible for drain disposal, the hazards associated with this compound warrant professional disposal.[2][3][6]
Experimental Protocol for Neutralization (for trained personnel only)
In some instances, with institutional approval and by trained personnel, acidic waste may be neutralized before disposal. This must be done with extreme caution.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE. Prepare a dilute basic solution, such as sodium bicarbonate or sodium hydroxide.
-
Neutralization: Slowly add the basic solution to the this compound waste while stirring continuously. Monitor the pH of the solution.
-
Completion: Continue adding the basic solution until the pH is within the neutral range (typically 6-8).
-
Disposal of Neutralized Solution: Even after neutralization, the resulting salt solution may still require collection as hazardous waste. Consult your EHS department for guidance on the proper disposal of the neutralized solution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation, collection, storage, and disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Chemical Waste Disposal | Chemistry Storeroom | Washington State University [storeroom.chem.wsu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for Bis-PEG14-acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Bis-PEG14-acid, a valuable PEG-based PROTAC linker used in the synthesis of PROTACs. Adherence to these operational and disposal plans is critical for minimizing risks and ensuring regulatory compliance.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When working with this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The Safety Data Sheet (SDS) for this compound indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed[1]. Therefore, the following PPE is required.
| Body Part | Required PPE | Material/Standard and Best Practices |
| Eyes/Face | Chemical safety goggles and/or a face shield | Goggles should be splash-proof. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles to provide full-face protection[2][3]. |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids[2]. Gloves must be inspected for any signs of degradation or perforation before use and disposed of immediately if contaminated[2][4]. |
| Body | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills[4]. For larger quantities, an impervious apron should be worn[2]. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood[2][4]. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary[5]. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects[4]. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and preventing accidents.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors[2].
-
Ensure that eyewash stations and safety showers are readily accessible[2].
Preparation and Handling:
-
Workspace Preparation: Before beginning work, ensure your designated workspace within the chemical fume hood is clean and uncluttered.
-
Aliquotting and Dispensing: Most PEG Acid reagents are low-melting solids that can be difficult to weigh and dispense. To facilitate handling, it is recommended to make a stock solution by dissolving the reagent in an appropriate solvent like DMSO or DMF[6][7].
-
Transferring: When transferring the compound or its solutions, do so carefully to avoid generating aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing[5].
-
Post-Handling Cleanup: After handling, decontaminate all work surfaces. Carefully remove and dispose of contaminated PPE. Wash hands and any exposed skin thoroughly with soap and water[4].
Storage:
-
Store this compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years)[8].
-
Keep the container tightly sealed when not in use[4].
-
Store away from strong oxidizing agents[5].
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, should be treated as chemical waste.
-
Collect this compound waste in a dedicated, properly labeled, and sealed container[4]. Do not mix it with other waste streams.
Disposal Procedure:
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials.
-
Licensed Disposal: Arrange for collection by a licensed chemical waste disposal contractor[9]. Adhere to all local and national regulations regarding the disposal of chemical waste.
-
Avoid Drains: Never pour glycol-containing compounds down the drain or into sewers[10]. While polyethylene (B3416737) glycol itself is biodegradable, it can impact wastewater treatment processes[9]. Furthermore, used glycol, especially in industrial applications, can contain contaminants that make it hazardous waste[10][11].
Quantitative Data Summary
The following table summarizes key information for this compound.
| Property | Value/Information | Source |
| Chemical Formula | C32H62O18 | [8] |
| Molecular Weight | 734.83 g/mol | [8] |
| Purity | >95% | [8] |
| Appearance | To be determined | [8] |
| Solubility | Soluble in DMSO | [8] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. medkoo.com [medkoo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 11. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
